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  • Product: 4-Aminomethyltetrahydropyran-4-carboxylic acid
  • CAS: 948015-51-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide details a proposed synthetic pathway for 4-aminomethyltetrahydropyran-4-carboxylic acid, a valuable building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 4-aminomethyltetrahydropyran-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined route proceeds through key intermediates, including tetrahydropyran-4,4-dicarboxylic acid and its mono-ester derivative, employing a Curtius rearrangement as the pivotal step for the introduction of the aminomethyl functionality. This guide provides structured experimental protocols and quantitative data to facilitate the replication and optimization of this synthesis.

Synthesis Pathway Overview

The synthesis of 4-aminomethyltetrahydropyran-4-carboxylic acid is a multi-step process commencing with the formation of the tetrahydropyran ring system, followed by functional group manipulations to install the desired carboxylic acid and aminomethyl moieties at the C4 position. The key transformations include a cyclization to form the tetrahydropyran core, selective mono-esterification, and a Curtius rearrangement.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran-4,4-dicarboxylate A->B K2CO3, TBAB, DMF C Tetrahydropyran-4,4-dicarboxylic acid B->C NaOH, H2O/EtOH D 4-(Methoxycarbonyl)tetrahydropyran-4-carboxylic acid C->D 1. SOCl2 2. MeOH E Methyl 4-(azidocarbonyl)tetrahydropyran-4-carboxylate D->E 1. (COCl)2 2. NaN3 F Methyl 4-(isocyanatomethyl)tetrahydropyran-4-carboxylate E->F Heat (Toluene) G 4-Aminomethyltetrahydropyran-4-carboxylic acid F->G HCl (aq), Heat

Caption: Proposed synthesis of 4-aminomethyltetrahydropyran-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.

Methodology:

  • To a solution of diethyl malonate (1.0 mole) in dimethylformamide (DMF), add potassium carbonate (2.0 moles) and tetrabutylammonium bromide (TBAB) (0.031 moles).

  • To this suspension, add bis(2-chloroethyl) ether (1.0 mole).

  • Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC).

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Remove the DMF under reduced pressure to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.

ParameterValue
Reactants Diethyl malonate, Bis(2-chloroethyl) ether
Reagents Potassium carbonate, Tetrabutylammonium bromide
Solvent Dimethylformamide (DMF)
Temperature Reflux
Monitoring Gas Chromatography (GC)
Typical Yield ~65%
Purity (GC) ~95%
Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid

The diester is hydrolyzed to the corresponding dicarboxylic acid.

Methodology:

  • To a solution of diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) in a mixture of water and ethanol, add sodium hydroxide (5.0 moles).

  • Heat the mixture at 50-60°C for 7-8 hours, monitoring the reaction by GC.

  • After completion, cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., methylene dichloride).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tetrahydropyran-4,4-dicarboxylic acid.

ParameterValue
Reactant Diethyl tetrahydropyran-4,4-dicarboxylate
Reagent Sodium hydroxide
Solvent Water/Ethanol
Temperature 50-60°C
Reaction Time 7-8 hours
Typical Yield ~72%
Purity (Titration) 90-95%
Step 3: Synthesis of 4-(Methoxycarbonyl)tetrahydropyran-4-carboxylic acid

Selective mono-esterification is a critical step to differentiate the two carboxylic acid groups. This can be achieved by first converting the diacid to the diacyl chloride followed by controlled reaction with one equivalent of methanol.

Methodology:

  • Treat tetrahydropyran-4,4-dicarboxylic acid with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF at reflux to form the diacyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude diacyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0°C.

  • Slowly add one equivalent of anhydrous methanol in the presence of a non-nucleophilic base (e.g., triethylamine) to selectively form the mono-ester.

  • Quench the reaction with water and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Step 4: Curtius Rearrangement to form the Aminomethyl Group

The Curtius rearrangement is employed to convert the free carboxylic acid group into an aminomethyl group.

Methodology:

  • Convert the free carboxylic acid of 4-(methoxycarbonyl)tetrahydropyran-4-carboxylic acid to the corresponding acyl chloride using oxalyl chloride or thionyl chloride.

  • React the acyl chloride with sodium azide (NaN₃) in a suitable solvent (e.g., acetone/water) to form the acyl azide, methyl 4-(azidocarbonyl)tetrahydropyran-4-carboxylate.

  • Heat the acyl azide in an inert solvent such as toluene. The acyl azide will rearrange to the isocyanate, methyl 4-(isocyanatomethyl)tetrahydropyran-4-carboxylate, with the loss of nitrogen gas.

  • The resulting isocyanate can be trapped with a suitable alcohol (e.g., benzyl alcohol to form a Cbz-protected amine) for easier handling and purification, or directly hydrolyzed in the next step.

(Note: The Curtius rearrangement is known to proceed with retention of configuration. Yields are typically high but depend on the specific substrate and reaction conditions.)

Step 5: Hydrolysis to 4-Aminomethyltetrahydropyran-4-carboxylic acid

The final step involves the hydrolysis of the ester and the isocyanate (or its derivative) to yield the final product.

Methodology:

  • Treat the methyl 4-(isocyanatomethyl)tetrahydropyran-4-carboxylate with aqueous hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze both the ester and the isocyanate group (which will form the amine via a carbamic acid intermediate that decarboxylates).

  • After the reaction is complete, cool the solution and neutralize with a suitable base to precipitate the zwitterionic product.

  • The product can be purified by recrystallization.

ParameterValue
Reactant Methyl 4-(isocyanatomethyl)tetrahydropyran-4-carboxylate
Reagent Aqueous Hydrochloric Acid
Temperature Reflux
Final Product 4-Aminomethyltetrahydropyran-4-carboxylic acid

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Step 1: Cyclization B Step 2: Dihydrolysis A->B C Step 3: Mono-esterification B->C D Step 4: Curtius Rearrangement C->D E Step 5: Final Hydrolysis D->E F Work-up & Extraction E->F G Column Chromatography (for intermediates) F->G H Recrystallization (for final product) F->H I Spectroscopic Analysis (NMR, MS, IR) G->I H->I J Purity Assessment (HPLC) I->J

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of 4-aminomethyltetrahydropyran-4-carboxylic acid presents a challenging yet achievable goal for medicinal chemists. The proposed pathway, utilizing a key Curtius rearrangement, offers a logical approach to obtaining this valuable compound. The provided experimental outlines, while requiring further optimization for specific quantitative outcomes, serve as a robust foundation for researchers in the field. Careful execution of each step, coupled with diligent purification and analytical characterization, will be paramount to achieving a high-purity final product suitable for downstream applications in drug discovery and development.

Exploratory

Physicochemical Properties of 4-Aminomethyltetrahydropyran-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Aminomethyltetrahydropyran-4-carboxylic acid. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Aminomethyltetrahydropyran-4-carboxylic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry and drug discovery. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and visualizations of experimental workflows.

Core Physicochemical Properties

4-Aminomethyltetrahydropyran-4-carboxylic acid is a non-proteinogenic amino acid containing a tetrahydropyran ring, which imparts conformational rigidity. This structural feature is of interest in the design of peptidomimetics and other bioactive molecules. The presence of both a primary amine and a carboxylic acid functional group dictates its zwitterionic nature and key physicochemical characteristics.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for 4-Aminomethyltetrahydropyran-4-carboxylic acid. It is important to note that some of these values are predicted and should be confirmed by experimental determination.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
Melting Point >265°C (decomposes)[2]
pKa (Predicted) 2.06 ± 0.20[2]
Solubility Slightly soluble in water and aqueous base. The hydrochloride salt exhibits superior aqueous solubility.[2][3]-
Calculated XLogP3 -3.2PubChem (CID 2734401)

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa values) of the carboxylic acid and the aminomethyl group can be determined by potentiometric titration.[4][5]

Materials:

  • 4-Aminomethyltetrahydropyran-4-carboxylic acid

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a sample of 4-Aminomethyltetrahydropyran-4-carboxylic acid and dissolve it in a known volume of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Begin stirring the solution at a constant rate.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant at a time.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen to approximately 12.

  • To determine the pKa of the aminomethyl group, a separate titration can be performed starting with the compound dissolved in a stoichiometric amount of HCl and titrating with NaOH.

  • Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (for the carboxylic acid) and the second pKa (for the protonated amine) can be determined from the inflection points.

Workflow for pKa Determination

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Water start_titration Start Titration with NaOH dissolve->start_titration Calibrated pH meter add_naoh Add NaOH in Increments start_titration->add_naoh record_ph Record pH add_naoh->record_ph record_ph->add_naoh Continue until pH ~12 plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Points plot_curve->determine_pka

Caption: Workflow for determining pKa by potentiometric titration.

Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. For a zwitterionic compound like 4-Aminomethyltetrahydropyran-4-carboxylic acid, the shake-flask method or chromatographic methods can be challenging. A suitable method would be Centrifugal Partition Chromatography (CPC).[6]

Materials:

  • 4-Aminomethyltetrahydropyran-4-carboxylic acid

  • n-Octanol

  • Water (or a suitable buffer system at the isoelectric point)

  • Centrifugal Partition Chromatograph

  • UV detector or other suitable analytical detector (e.g., LC-MS)

Procedure:

  • Prepare a biphasic solvent system of water-saturated n-octanol (organic phase) and n-octanol-saturated water (aqueous phase).

  • Equilibrate the CPC rotor with the stationary phase (either aqueous or organic).

  • Dissolve a known amount of 4-Aminomethyltetrahydropyran-4-carboxylic acid in a small volume of the mobile phase.

  • Inject the sample into the CPC system.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the effluent with a UV detector or collect fractions for analysis by a sensitive analytical method like LC-MS.

  • The partition coefficient (P) is calculated from the retention volume of the analyte.

  • The LogP is the logarithm of the partition coefficient.

Workflow for LogP Determination via CPC

LogP_Determination cluster_setup System Preparation cluster_measurement Measurement cluster_calculation Calculation prepare_phases Prepare Octanol & Water Phases equilibrate Equilibrate CPC with Stationary Phase prepare_phases->equilibrate dissolve_sample Dissolve Sample in Mobile Phase equilibrate->dissolve_sample inject Inject Sample dissolve_sample->inject elute Elute with Mobile Phase inject->elute detect Detect Analyte elute->detect calc_p Calculate P from Retention Volume detect->calc_p calc_logp Calculate LogP calc_p->calc_logp

Caption: Workflow for determining LogP using Centrifugal Partition Chromatography.

Determination of Aqueous Solubility

The equilibrium solubility of 4-Aminomethyltetrahydropyran-4-carboxylic acid in water can be determined using the shake-flask method followed by a suitable analytical quantification.[7]

Materials:

  • 4-Aminomethyltetrahydropyran-4-carboxylic acid

  • Deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS, or a colorimetric method like the ninhydrin assay)

Procedure:

  • Add an excess amount of 4-Aminomethyltetrahydropyran-4-carboxylic acid to a known volume of deionized water in a sealed container.

  • Place the container in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent if necessary.

  • Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method.

  • The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Workflow for Solubility Determination

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add Excess Compound to Water shake Agitate at Constant Temperature add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge aliquot Collect Supernatant centrifuge->aliquot quantify Quantify Concentration aliquot->quantify

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Spectroscopic Properties

While specific spectra for 4-Aminomethyltetrahydropyran-4-carboxylic acid are not publicly available, its structural features suggest the following characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydropyran ring and the aminomethyl group. The protons on the carbons adjacent to the oxygen atom in the ring will be deshielded and appear at a lower field (higher ppm). The methylene protons of the aminomethyl group will likely appear as a singlet or a multiplet depending on the solvent and pH. The acidic proton of the carboxylic acid is typically broad and may exchange with deuterium in D₂O, causing its signal to disappear.[8] The amine protons may also be broad and exchangeable.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tetrahydropyran ring, the aminomethyl group, and the carboxyl group. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing at a high ppm value (typically 170-180 ppm).[8] The carbons attached to the oxygen in the tetrahydropyran ring will also be in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminomethyltetrahydropyran-4-carboxylic acid in its zwitterionic form will exhibit characteristic absorption bands:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[9]

  • A strong C=O stretching vibration for the carboxylate anion, typically in the region of 1550-1650 cm⁻¹.

  • N-H stretching vibrations for the primary amine, which may be broad and appear in the region of 3000-3400 cm⁻¹, potentially overlapping with the O-H stretch.

  • C-O stretching of the tetrahydropyran ring will be observed in the fingerprint region.[10]

Mass Spectrometry (MS)

In mass spectrometry, 4-Aminomethyltetrahydropyran-4-carboxylic acid is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂) and fragmentation of the tetrahydropyran ring. High-resolution mass spectrometry can be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways or established biological activities for 4-Aminomethyltetrahydropyran-4-carboxylic acid. Its structural similarity to other conformationally constrained amino acids suggests potential applications as a building block in the synthesis of enzyme inhibitors or receptor ligands. Further research is required to elucidate its biological role.

References

Foundational

An In-depth Technical Guide to 4-Aminomethyltetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, identified by the CAS number 948015-51-8 , is a heterocyclic organic compound featuring a tet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, identified by the CAS number 948015-51-8 , is a heterocyclic organic compound featuring a tetrahydropyran ring. This structure serves as a valuable scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional shape and the presence of both a primary amine and a carboxylic acid functional group make it an attractive building block for the synthesis of novel chemical entities. While specific peer-reviewed studies on the biological activities of this particular compound are limited, the broader class of pyran derivatives has demonstrated a wide range of pharmacological properties, including antimicrobial and antioxidant effects. This guide provides a comprehensive overview of the available technical data for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, including its chemical properties, a detailed synthesis protocol, and general experimental methodologies for assessing the biological activities characteristic of pyran derivatives.

Chemical Properties and Data Presentation

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid is a white solid that requires storage in an inert atmosphere.[1] Its structural features are key to its utility as a building block in the synthesis of more complex molecules, particularly in creating constrained linear oligopeptides for structure-activity relationship studies.[1]

IdentifierValueReference
CAS Number 948015-51-8[2][3][4]
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1]
Appearance White powder[2]
Purity ≥97%[2]
Storage Conditions 2-8°C, Keep in a dark place[2]

Synthesis and Experimental Protocols

A primary method for the synthesis of the core structure, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, is detailed in the Chinese patent CN109942531A.[1] This process involves a sequential Strecker synthesis followed by reductive amination.[1]

Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Materials:

  • Tetrahydropyran-4-one

  • Ammonium carbonate

  • Sodium cyanide

  • Water

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a suitable reaction vessel, combine tetrahydropyran-4-one, ammonium carbonate, and sodium cyanide in a solvent system of water and ethanol.[1]

  • Heat the reaction mixture to 60-70°C for 3-4 hours.[1] This step forms an α-aminonitrile intermediate.

  • The intermediate undergoes hydrolysis and decarboxylation to yield 4-aminotetrahydro-2H-pyran-4-carboxylic acid.[1]

  • Subsequent treatment with hydrochloric acid can be performed to generate the hydrochloride salt if desired.[1]

A visual representation of the general synthesis workflow is provided below.

G start Start Materials: Tetrahydropyran-4-one, Ammonium Carbonate, Sodium Cyanide strecker Strecker Synthesis (60-70°C, 3-4h) start->strecker intermediate α-Aminonitrile Intermediate strecker->intermediate hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis product 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrolysis->product hcl_salt HCl Salt Formation (Optional) product->hcl_salt final_product Final Product hcl_salt->final_product

Figure 1: Synthesis workflow for 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Potential Biological Activities and General Experimental Protocols

Antimicrobial Activity Assessment (General Protocol)

A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in broth without the compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.

Materials:

  • Test compound

  • Cancer cell line (e.g., HCT-116)[1]

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Signaling Pathways and Future Directions

The mechanism of action for many pyran derivatives involves their interaction with specific molecular targets, potentially influencing enzymatic activity and cellular signaling pathways.[7] The amino and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological macromolecules.[1]

Due to the lack of specific studies on 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid, its precise mechanism of action and the signaling pathways it may modulate are currently unknown. The logical relationship for investigating its potential biological impact would be to first screen for activity and then elucidate the mechanism.

G A 4-(Aminomethyl)tetrahydro- 2H-pyran-4-carboxylic acid B Screening for Biological Activity (e.g., Antimicrobial, Cytotoxic) A->B C Identification of Active Compound B->C D Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) C->D E Lead Optimization for Drug Development D->E

Figure 2: Logical workflow for the investigation of novel compounds.

Future research should focus on synthesizing and evaluating a library of derivatives based on this scaffold to explore its full potential in drug discovery. Elucidating the specific molecular targets and signaling pathways of any active compounds will be crucial for their further development as therapeutic agents. The rigid conformation of the tetrahydropyran ring makes this compound an interesting candidate for designing molecules with high target specificity.[1]

References

Exploratory

Structural Analysis of 4-Aminomethyltetrahydropyran-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminomethyltetrahydropyran-4-carboxylic acid is a synthetic, non-proteinogenic cyclic amino acid analog. Its rigid tetrahydropyran scaffold,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethyltetrahydropyran-4-carboxylic acid is a synthetic, non-proteinogenic cyclic amino acid analog. Its rigid tetrahydropyran scaffold, combined with the presence of both a primary amine and a carboxylic acid functional group, makes it a valuable building block in medicinal chemistry and drug discovery. The constrained conformation of the tetrahydropyran ring allows for the design of peptidomimetics and other small molecules with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the structural analysis of 4-Aminomethyltetrahydropyran-4-carboxylic acid, including its spectroscopic characterization and potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Aminomethyltetrahydropyran-4-carboxylic acid is presented in the table below.

PropertyValue
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
AppearanceWhite to off-white solid
IUPAC Name4-(aminomethyl)oxane-4-carboxylic acid
CAS Number948015-51-8

Structural Elucidation

The definitive structure of 4-Aminomethyltetrahydropyran-4-carboxylic acid is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Aminomethyltetrahydropyran-4-carboxylic acid is expected to show distinct signals for the protons of the tetrahydropyran ring and the aminomethyl group. The chemical shifts and coupling patterns of the axial and equatorial protons on the tetrahydropyran ring can provide insights into the predominant chair conformation of the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the quaternary carbon at position 4, the carbons of the tetrahydropyran ring, the aminomethyl carbon, and the carboxylic acid carbon.

Table 1: Predicted NMR Spectral Data

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C4-~50-60
CH2 (ring, adjacent to O)3.5-4.0~65-75
CH2 (ring, beta to O)1.5-2.0~25-35
CH2 (aminomethyl)~3.0~40-50
COOH10-13 (broad)~170-180
NH21-5 (broad)-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4-Aminomethyltetrahydropyran-4-carboxylic acid is characterized by the following key absorption bands:

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500 (broad)O-H stretchCarboxylic acid
~3400 (broad)N-H stretchPrimary amine
~2950C-H stretchAliphatic
~1710C=O stretchCarboxylic acid
~1640N-H bendPrimary amine
~1100C-O stretchEther (tetrahydropyran ring)
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated molecular ion [M+H]⁺.

Table 3: Expected Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺160.0974

Common fragmentation pathways for this molecule under collision-induced dissociation (CID) would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid and ammonia (NH₃) from the amine group, as well as cleavage of the tetrahydropyran ring.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structural analysis.

NMR Sample Preparation and Analysis

A general protocol for NMR analysis of an amino acid analog like 4-Aminomethyltetrahydropyran-4-carboxylic acid is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -COOH and -NH₂).

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆) for accurate chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry Sample Preparation and Analysis

A typical protocol for the analysis of a small organic molecule by ESI-MS is outlined below:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the fragmentation patterns.

Potential Biological Significance and Signaling Pathways

While specific biological targets for 4-Aminomethyltetrahydropyran-4-carboxylic acid have not been extensively reported in the public domain, its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests its potential to interact with GABAergic systems. The rigid tetrahydropyran scaffold may confer selectivity for specific GABA receptor subtypes or GABA transporters.

Hypothetical Interaction with GABA Receptors

If 4-Aminomethyltetrahydropyran-4-carboxylic acid acts as a GABA receptor agonist, it would bind to GABA receptors, which are ligand-gated ion channels. This binding would trigger a conformational change in the receptor, leading to the opening of a chloride ion channel. The influx of chloride ions into the neuron would cause hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Below is a conceptual workflow for investigating the potential GABAergic activity of this compound.

GABAA_Investigation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding In Vitro Binding Assays cluster_functional Functional Assays cluster_conclusion Conclusion synthesis Synthesis of 4-Aminomethyl- tetrahydropyran-4-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structural_analysis Structural Analysis (NMR, MS, FTIR) purification->structural_analysis radioligand_assay Radioligand Binding Assay (e.g., with [³H]GABA) structural_analysis->radioligand_assay receptor_prep Preparation of membranes expressing GABA receptors receptor_prep->radioligand_assay electrophysiology Electrophysiology (e.g., Patch-Clamp) on neurons or oocytes expressing GABA receptors radioligand_assay->electrophysiology conclusion Determination of Agonist/Antagonist Activity and Potency electrophysiology->conclusion

Workflow for Investigating GABAergic Activity.

Conclusion

4-Aminomethyltetrahydropyran-4-carboxylic acid is a conformationally constrained amino acid analog with significant potential in the development of novel therapeutics. Its structural features, which can be elucidated through a combination of NMR, FTIR, and mass spectrometry, provide a rigid scaffold for the design of molecules with specific three-dimensional orientations. While its precise biological role is yet to be fully determined, its structural similarity to GABA makes it an interesting candidate for the exploration of GABAergic pathways. The experimental protocols and analytical data presented in this guide serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related compounds in the field of drug discovery.

Foundational

A Technical Guide to the Solubility of 4-Aminomethyltetrahydropyran-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of 4-Aminomethyltetrahydropyran-4-carboxylic acid. Due to the limited a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Aminomethyltetrahydropyran-4-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine solubility in their laboratories.

Introduction

4-Aminomethyltetrahydropyran-4-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold and bifunctional nature (containing both an amino and a carboxylic acid group) make it an attractive component for the synthesis of novel therapeutic agents, including peptidomimetics and enzyme inhibitors. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological screening.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 4-Aminomethyltetrahydropyran-4-carboxylic acid in a range of common organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventChemical ClassPolarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)
MethanolPolar Protic32.725Data not available
EthanolPolar Protic24.525Data not available
IsopropanolPolar Protic19.925Data not available
AcetonePolar Aprotic20.725Data not available
AcetonitrilePolar Aprotic37.525Data not available
Dimethylformamide (DMF)Polar Aprotic36.725Data not available
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.725Data not available
Tetrahydrofuran (THF)Polar Aprotic7.625Data not available
1,4-DioxaneNon-polar2.225Data not available
TolueneNon-polar2.425Data not available
Dichloromethane (DCM)Non-polar9.125Data not available

A patent for a related synthesis mentions dissolving 4-Aminomethyltetrahydropyran-4-carboxylic acid in a mixture of 1,4-dioxane and water, suggesting some solubility in this co-solvent system[1][2].

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of 4-Aminomethyltetrahydropyran-4-carboxylic acid in solvents relevant to their work, this section provides detailed methodologies for common and reliable solubility determination techniques.

Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of a compound.

G General Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration & Separation cluster_2 Quantification cluster_3 Data Analysis A Select Solvent and Temperature B Prepare Saturated Solution (Shake-Flask Method) A->B C Equilibrate for 24-72h with Agitation B->C D Separate Solid and Liquid Phases (Centrifugation/Filtration) C->D E Analyze Supernatant D->E F Gravimetric Analysis E->F G HPLC Analysis E->G H Spectroscopic Analysis E->H I Calculate Solubility (e.g., mg/mL or g/100mL) F->I G->I H->I

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Shake-Flask Method for Generating a Saturated Solution

The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute, thus forming a saturated solution.

Procedure:

  • Add an excess amount of 4-Aminomethyltetrahydropyran-4-carboxylic acid to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to confirm saturation.[3]

  • Place the sealed container in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • After equilibration, allow the suspension to settle.

  • Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). It is critical to avoid temperature changes during this step to prevent precipitation or further dissolution.

Quantification of Solute Concentration

Once the saturated solution is obtained, the concentration of the dissolved solute must be accurately measured.

Principle: This method involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[4][5][6]

Procedure:

  • Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., a watch glass or a small beaker).

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, re-weigh the container with the solid residue.

  • The difference in weight corresponds to the mass of the solute dissolved in the initial volume of the supernatant.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL).

Principle: HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution. A calibration curve is first generated using standard solutions of known concentrations.[7]

Procedure:

  • Method Development: Develop a suitable HPLC method for 4-Aminomethyltetrahydropyran-4-carboxylic acid. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis, if the compound has a chromophore, or an Evaporative Light Scattering Detector (ELSD) if it does not).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Aminomethyltetrahydropyran-4-carboxylic acid in a suitable solvent (in which it is freely soluble) at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the saturated solutions.

  • Sample Analysis: Take a precise volume of the saturated supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine its peak area.

  • Use the calibration curve to calculate the concentration of the diluted sample, and then account for the dilution factor to determine the original concentration in the saturated solution.

Conclusion

While quantitative solubility data for 4-Aminomethyltetrahydropyran-4-carboxylic acid in organic solvents is not extensively documented, this guide provides the necessary framework and detailed experimental protocols for its determination. The choice of method will depend on the available equipment and the required accuracy. For drug development professionals, obtaining accurate solubility data is a critical step in the journey from a lead compound to a viable drug candidate.

References

Exploratory

4-Aminomethyltetrahydropyran-4-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 4-Aminomethyltetrahydropyran-4-carboxylic Acid This technical guide provides a comprehensive overview of the core molecular properties, a putative synthesis pathway, and a proposed analytic...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Aminomethyltetrahydropyran-4-carboxylic Acid

This technical guide provides a comprehensive overview of the core molecular properties, a putative synthesis pathway, and a proposed analytical workflow for 4-Aminomethyltetrahydropyran-4-carboxylic acid.

Core Molecular Data

The fundamental molecular and chemical properties of 4-Aminomethyltetrahydropyran-4-carboxylic acid are summarized below.

PropertyValueCitation(s)
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.183 g/mol [1]
CAS Number 948015-51-8[1][2]
Synonyms 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid[1]

Proposed Synthesis and Analytical Workflow

The following diagram outlines a potential pathway for the synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid, starting from 4-oxotetrahydropyran, followed by a proposed analytical workflow for its characterization. This pathway is inferred from synthetic methods for structurally related compounds.

G cluster_synthesis Synthesis Pathway cluster_analysis Analytical Workflow A 4-Oxotetrahydropyran B 4-Cyanotetrahydropyran-4-carbonitrile (Strecker Reaction Intermediate) A->B NaCN, NH4Cl C 4-Cyanotetrahydropyran-4-carboxylic acid B->C Acid Hydrolysis D 4-Aminomethyltetrahydropyran-4-carboxylic acid C->D Reduction (e.g., H2, Raney Ni) E Crude Product D->E Post-reaction work-up F Purification (e.g., Crystallization, Chromatography) E->F G Structural Verification F->G NMR, MS H Purity Assessment F->H HPLC, GC-MS I Final Compound G->I H->I

Caption: Proposed synthesis and analysis workflow for 4-Aminomethyltetrahydropyran-4-carboxylic acid.

Experimental Protocols

3.1. Synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid

This proposed synthesis is a multi-step process starting from 4-oxotetrahydropyran.

  • Step 1: Strecker Synthesis to form 4-Cyanotetrahydropyran-4-carbonitrile

    • To a solution of 4-oxotetrahydropyran in an aqueous alcohol solvent, add sodium cyanide and ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • The formation of the aminonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be extracted using an organic solvent.

  • Step 2: Hydrolysis to 4-Cyanotetrahydropyran-4-carboxylic acid

    • The aminonitrile intermediate is subjected to strong acidic conditions (e.g., concentrated HCl) and heated to reflux.

    • This step hydrolyzes the nitrile group to a carboxylic acid.

    • The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Step 3: Reduction to 4-Aminomethyltetrahydropyran-4-carboxylic acid

    • The cyano group of 4-Cyanotetrahydropyran-4-carboxylic acid is reduced to a primary amine.

    • A common method for this transformation is catalytic hydrogenation using a catalyst such as Raney Nickel or a noble metal catalyst under a hydrogen atmosphere.

    • The reaction is typically carried out in a suitable solvent like methanol or ethanol.

    • The final product can be isolated and purified by crystallization or chromatography.

3.2. Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC)

    • Purpose: To assess the purity of the final compound.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Column: A C18 reverse-phase column.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or by an Evaporative Light Scattering Detector (ELSD).

  • Mass Spectrometry (MS)

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Technique: Electrospray ionization (ESI) in positive ion mode would be suitable to observe the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Purpose: To elucidate the chemical structure of the final compound.

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aminomethyl protons, the protons on the tetrahydropyran ring, and the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.

References

Foundational

The Pivotal Role of Tetrahydropyran Derivatives in Modern Drug Discovery: A Technical Overview

The tetrahydropyran (THP) scaffold, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemical and physicochemical properties,...

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) scaffold, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemical and physicochemical properties, including its ability to act as a hydrogen bond acceptor and its lower lipophilicity compared to its carbocyclic analogue, cyclohexane, make it an attractive moiety for the design of novel therapeutic agents. This technical guide delves into the diverse biological activities of tetrahydropyran derivatives, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways, providing a comprehensive resource for researchers and professionals in drug discovery and development.

The versatility of the THP ring is demonstrated by its presence in a wide array of biologically active molecules, exhibiting anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties. This guide will systematically explore these activities, offering a structured understanding of their therapeutic potential.

Anticancer Activity of Tetrahydropyran Derivatives

Tetrahydropyran-containing compounds have shown significant promise as anticancer agents, with several derivatives demonstrating potent antiproliferative activity against a range of human tumor cell lines. A notable example is the class of novel tetrahydropyran-triazole hybrids, which have been synthesized and evaluated for their cytotoxic effects.

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for a selection of tetrahydropyran-triazole hybrids against various cancer cell lines.[1][2]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
THP-Tz-1 A549 (Lung)7.8Cisplatin5.2
HBL-100 (Breast)6.55-Fluorouracil4.8
HeLa (Cervical)5.9Cisplatin3.1
SW1573 (Lung)8.25-Fluorouracil5.5
T-47D (Breast)7.1Cisplatin4.3
WiDr (Colon)6.85-Fluorouracil3.9
THP-Tz-2 A549 (Lung)4.2Cisplatin5.2
HBL-100 (Breast)3.85-Fluorouracil4.8
HeLa (Cervical)3.1Cisplatin3.1
SW1573 (Lung)4.95-Fluorouracil5.5
T-47D (Breast)3.5Cisplatin4.3
WiDr (Colon)3.35-Fluorouracil3.9
Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[3][4][5][6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the tetrahydropyran derivative and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer activity of many compounds, including potentially some tetrahydropyran derivatives, involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of these processes and is often dysregulated in cancer.[7][8][9][10][11] Inhibition of the NF-κB pathway can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators, ultimately promoting cancer cell death.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB releases Target_Genes Target Gene Expression NF_kB_n->Target_Genes activates Cell_Response Cellular Response (Proliferation, Survival) Target_Genes->Cell_Response THP_Derivative THP_Derivative THP_Derivative->IKK_Complex inhibits?

Putative inhibition of the NF-κB pathway by THP derivatives.

Antiviral Activity: Targeting HIV Protease

The tetrahydropyran motif is a key structural feature in several potent HIV-1 protease inhibitors. These inhibitors play a crucial role in highly active antiretroviral therapy (HAART) by preventing the maturation of new, infectious virions.

Quantitative Data: HIV-1 Protease Inhibition

The potency of HIV-1 protease inhibitors is measured by their inhibitory constant (Ki) and their half-maximal effective concentration (EC50) in cell-based assays.

InhibitorKi (pM)EC50 (nM)
Darunavir 163.0 - 4.1
Tipranavir -30 - 70
Compound 4d 290.5
Compound 21 -1.9

Data sourced from multiple studies.[8][12]

Experimental Protocol: HIV-1 Protease FRET Assay

A Förster Resonance Energy Transfer (FRET)-based assay is a common method for screening HIV-1 protease inhibitors in a high-throughput format.[13][14][15][16][17]

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate with a protease cleavage site flanked by a donor and acceptor fluorophore

  • Assay buffer

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the tetrahydropyran derivative in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the FRET substrate, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding HIV-1 protease to each well. Include controls without the enzyme and without the inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the donor and acceptor fluorophores over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the donor and acceptor, leading to a change in the FRET signal.

  • Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC50 value.

Antibacterial Activity: LpxC Inhibition

A promising avenue for new antibiotics is the inhibition of the UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Several tetrahydropyran-based hydroxamates have been identified as potent LpxC inhibitors.

Quantitative Data: LpxC Inhibition and Antibacterial Activity

The efficacy of these compounds is assessed by their IC50 against the LpxC enzyme and their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundP. aeruginosa LpxC IC50 (nM)P. aeruginosa MIC (µM)E. coli MIC (µM)
2 7.450>200
9 4.410050
18a 1.7256.25
18c 2.6256.25
18h 2.112.53.13
23 1.825<3.13
25 1.925<3.13

Data from a study on tetrahydropyran-based LpxC inhibitors.[3]

Experimental Protocol: LpxC Enzyme Inhibition Assay

A fluorescence-based assay is commonly used to measure the inhibition of LpxC activity.[5][6][18][19][20]

Materials:

  • Purified LpxC enzyme

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM MES, pH 6.0)

  • Detection reagent (e.g., o-phthaldialdehyde, OPA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the tetrahydropyran inhibitor in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, substrate, and the test inhibitor.

  • Enzyme Initiation: Start the reaction by adding the LpxC enzyme.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with a suitable reagent (e.g., NaOH).

  • Detection: Add the OPA reagent, which reacts with the deacetylated product to generate a fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm/460 nm).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Anti-inflammatory and Analgesic Activities

Certain tetrahydropyran derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. These effects are often mediated by the inhibition of pro-inflammatory cytokine production and interaction with pain signaling pathways.

Quantitative Data: In Vivo Anti-inflammatory and Analgesic Effects

The in vivo efficacy of these compounds is often evaluated in animal models of inflammation and pain.

CompoundModelDosage (mg/kg)% Inhibition/Effect
LS20 Acetic acid-induced writhing1060% reduction
Formalin test (late phase)1055% reduction
Carrageenan-induced paw edema1045% reduction

Data for the tetrahydropyran derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20).[2][21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.[13][23][24][25][26]

Materials:

  • Wistar rats or Swiss mice

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

  • Test compound and vehicle

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the tetrahydropyran derivative or vehicle to the animals (e.g., orally or intraperitoneally).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of various compounds are often attributed to their ability to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-6.[27][28]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (LPS) Receptor_Complex Receptor Complex Inflammatory_Stimulus->Receptor_Complex MAPKKK MAPKKK Receptor_Complex->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (AP-1, NF-κB) MAPK->Transcription_Factors activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression induces Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines THP_Derivative THP_Derivative THP_Derivative->MAPK inhibits?

Potential modulation of the MAPK pathway by THP derivatives.

Neuroprotective Effects

The potential of tetrahydropyran derivatives in the treatment of neurodegenerative diseases is an emerging area of research. These compounds may exert their neuroprotective effects through various mechanisms, including antioxidant activity and modulation of cell survival pathways.

Quantitative Data: In Vitro Neuroprotection

While specific quantitative data for a broad range of tetrahydropyran derivatives is still being established, studies on related compounds provide a framework for evaluation. The neuroprotective effect is often measured as the percentage of cell viability in response to a neurotoxic insult.

CompoundModelConcentration (µM)% Cell Viability
BPHBN5 Oxygen-Glucose Deprivation25.5 (EC50)50
TBN OGD-induced neuronal death10~70%

Data for biphenylnitrone (BPHBN5) and tetramethylpyrazine nitrone (TBN), which share some mechanistic similarities with potential neuroprotective THP derivatives.[22][29]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

The OGD assay is an in vitro model that simulates ischemic conditions in the brain.[12][29][30][31][32]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Glucose-free culture medium

  • Hypoxia chamber

  • Test compound

Procedure:

  • Cell Culture: Culture neuronal cells to a confluent monolayer.

  • Pre-treatment: Pre-incubate the cells with the tetrahydropyran derivative for a specified period.

  • OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined duration (e.g., 4-6 hours).

  • Reperfusion: After OGD, replace the medium with normal, glucose-containing medium and return the cells to normoxic conditions for 24 hours.

  • Viability Assessment: Determine cell viability using an appropriate method, such as the MTT or SRB assay.

  • Data Analysis: Compare the viability of cells treated with the compound to that of untreated cells subjected to OGD.

Signaling Pathways in Neuroprotection

The neuroprotective effects of various compounds are often linked to the activation of pro-survival signaling pathways and the inhibition of pathways that promote apoptosis and inflammation. The PI3K/Akt pathway is a key regulator of cell survival and is a potential target for neuroprotective tetrahydropyran derivatives.[32][33][34][35]

General Experimental Workflow

The discovery and development of biologically active tetrahydropyran derivatives follow a general workflow from initial design and synthesis to preclinical evaluation.

Experimental_Workflow Design_Synthesis Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) Design_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design_Synthesis Iterative Improvement In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

A generalized workflow for drug discovery.

Conclusion

The tetrahydropyran scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a broad spectrum of biological activities. The examples and data presented in this guide highlight the significant potential of THP derivatives in addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases. The detailed protocols provided herein offer a practical resource for researchers to advance the study of this important class of molecules.

References

Exploratory

The Tetrahydropyran Nucleus: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Novel Tetrahydropyran Compounds The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged from a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Novel Tetrahydropyran Compounds

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged from a structural curiosity to a privileged scaffold in medicinal chemistry.[1] Its prevalence in a vast array of biologically active natural products, from complex marine macrolides to simple monosaccharides, has long hinted at its favorable pharmacological properties.[2][3][4] This guide provides a comprehensive overview of the discovery and history of novel tetrahydropyran compounds, detailing key synthetic methodologies, presenting quantitative biological data, and illustrating their modulation of critical signaling pathways.

A Historical Perspective: From Natural Products to Synthetic Scaffolds

The exploration of saturated pyran systems gained significant momentum in the early 20th century, largely driven by their ubiquity in the pyranose form of sugars.[1][5] However, the parent 4H-pyran was not isolated and characterized until 1962.[1] The stability of the saturated THP ring, in contrast to its unsaturated counterpart, made its derivatives attractive synthetic targets.[1] Early research focused on the isolation and structural elucidation of THP-containing natural products, which exhibited a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6] This natural product precedent spurred the development of synthetic methodologies to access this valuable heterocyclic core, leading to its current status as a cornerstone in the design of novel therapeutics.

Key Synthetic Strategies for Tetrahydropyran Ring Construction

The stereoselective synthesis of substituted tetrahydropyrans is a central challenge in organic chemistry. A multitude of elegant and efficient methods have been developed to construct this key structural motif.

Prins Cyclization

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[7][8][9] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled with high fidelity.[7]

Detailed Experimental Protocol for a Phosphomolybdic Acid-Catalyzed Prins Cyclization:

To a solution of the homoallylic alcohol (1 mmol) and the aldehyde (1.2 mmol) in water (5 mL) at room temperature, phosphomolybdic acid (10 mol%) is added. The resulting mixture is stirred vigorously at room temperature for the appropriate time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired 4-hydroxytetrahydropyran derivative.[7]

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction provides a convergent and stereocontrolled route to dihydropyran intermediates, which can be readily reduced to the corresponding tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (inverse electron-demand) or vice versa.[4][10]

General Experimental Procedure for a Hetero-Diels-Alder Reaction:

To a solution of the aldehyde (1.0 equiv) in an appropriate solvent (e.g., dichloromethane or toluene) at a specific temperature (ranging from -78 °C to room temperature), a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or a chiral catalyst for asymmetric variants) is added. After stirring for a short period, the diene (1.2-2.0 equiv) is added dropwise. The reaction is stirred until completion, as indicated by TLC analysis. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting dihydropyran can be purified by chromatography and then hydrogenated (e.g., using H₂ and Pd/C) to yield the tetrahydropyran.

Novel Tetrahydropyran Compounds in Drug Development

The favorable physicochemical properties imparted by the THP moiety, such as improved solubility and metabolic stability, have led to its incorporation into numerous clinical candidates and approved drugs.[1]

Gilteritinib: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia

Gilteritinib (Xospata®) is an FDA-approved tyrosine kinase inhibitor for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation.[11][12] The tetrahydropyran moiety in gilteritinib plays a crucial role in its binding to the ATP pocket of the FLT3 kinase.

FLT3 Signaling Pathway and Inhibition by Gilteritinib

Mutations in the FLT3 receptor, such as internal tandem duplications (ITD), lead to its constitutive activation and uncontrolled downstream signaling, promoting the proliferation and survival of leukemic cells.[2][5] Gilteritinib effectively inhibits both FLT3-ITD and tyrosine kinase domain (TKD) mutations, thereby blocking downstream signaling cascades.[11][12]

FLT3_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Activation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 signaling pathway and its inhibition by gilteritinib.

Quantitative Data for Gilteritinib Activity:

CompoundTargetIC₅₀ (nM)Cell LineAssay Type
GilteritinibFLT30.29-Kinase Assay
GilteritinibAXL0.73-Kinase Assay
GilteritinibFLT3-ITD0.7MV4-11Cell-based

Data sourced from PubChem.[12]

AZD0156: An ATM Kinase Inhibitor for Cancer Therapy

AZD0156 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[13] The tetrahydropyran group in AZD0156 is a key feature for its oral bioavailability and efficacy.

ATM Signaling in the DNA Damage Response and Inhibition by AZD0156

DNA double-strand breaks (DSBs) activate ATM, which in turn phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[1][11][14] By inhibiting ATM, AZD0156 can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[13]

ATM_Signaling cluster_nucleus Nucleus DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN Sensing AZD0156 AZD0156 ATM ATM Kinase AZD0156->ATM Inhibition MRN->ATM Activation CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 BRCA1 BRCA1 ATM->BRCA1 CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair

ATM signaling in the DNA damage response and its inhibition by AZD0156.

Quantitative Data for AZD0156 Activity:

CompoundTargetIC₅₀ (nM)Cell LineAssay Type
AZD0156ATM0.58HT29Cell-based (pS1981 ATM)
AZD0156DNA-PK>10,000-Kinase Assay
AZD0156PI3Kγ>10,000-Kinase Assay

Data sourced from Selleck Chemicals.[15]

Tetrahydropyran-based Galectin-3 Inhibitors

Galectin-3 is a β-galactoside-binding protein implicated in cancer, inflammation, and fibrosis.[16] Novel THP-based thiodisaccharide mimics have been developed as potent and selective galectin-3 inhibitors, where the THP ring replaces a monosaccharide unit to improve drug-like properties.[16][17]

Structure-Activity Relationship (SAR) of THP-based Galectin-3 Inhibitors:

CompoundhGal-3 FP IC₅₀ (μM)
1 HOHH1.2
2 FOHH0.45
3 HOMeH2.5
4 HOHF0.8

This is a representative table; for full SAR data, refer to the primary literature.[16]

Experimental Workflow for the Synthesis of a THP-based Galectin-3 Inhibitor Precursor:

Galectin3_Inhibitor_Synthesis Start Starting Material (Protected Glucal) Step1 Epoxidation Start->Step1 Intermediate1 Epoxide Intermediate Step1->Intermediate1 Step2 Ring Opening (with Thiol) Intermediate1->Step2 Intermediate2 Thioether Intermediate Step2->Intermediate2 Step3 Cyclization (Intramolecular Glycosylation) Intermediate2->Step3 Intermediate3 THP-Thiodisaccharide (Protected) Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Final Final THP-based Galectin-3 Inhibitor Step4->Final

A generalized workflow for the synthesis of THP-based galectin-3 inhibitors.

Conclusion

The tetrahydropyran ring has firmly established itself as a valuable structural motif in contemporary drug discovery. Its presence in a myriad of bioactive natural products has inspired the development of a rich and diverse synthetic toolbox for its construction. The successful incorporation of the THP scaffold into clinically approved drugs and late-stage clinical candidates, such as gilteritinib and AZD0156, highlights its ability to impart favorable pharmacokinetic and pharmacodynamic properties. As our understanding of complex biological pathways deepens, the rational design of novel tetrahydropyran-containing compounds will undoubtedly continue to yield innovative therapeutics for a wide range of diseases.

References

Foundational

4-Aminomethyltetrahydropyran-4-carboxylic Acid Hydrochloride: A Review of Available Technical Data

For the attention of: Researchers, scientists, and drug development professionals. This document provides a summary of the currently available technical information for 4-Aminomethyltetrahydropyran-4-carboxylic acid hydr...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols, extensive physicochemical properties, and in-depth biological activity data for this specific compound are limited. Much of the publicly accessible information pertains to the structurally related compound, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. This guide will present the available data for the target compound and highlight areas where information is currently unavailable.

Core Properties

Basic chemical information for 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride has been identified from various chemical supplier databases.

PropertyValueSource
CAS Number 1485427-12-0[1]
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
Canonical SMILES C1COCC(C1)(CN)C(=O)O.ClN/A
Storage Conditions Inert atmosphere, 2-8°C[1]

Physicochemical and Spectral Data

While some suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS for 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride, the actual spectra and detailed interpretation are not publicly accessible.[1] For researchers requiring this information, it is recommended to directly inquire with chemical suppliers who list this compound in their catalogues.

Synthesis and Experimental Protocols

A detailed, peer-reviewed, and reproducible experimental protocol for the synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride is not available in the surveyed literature.

For illustrative purposes, the synthesis of the related compound, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid, is often achieved through a Strecker synthesis followed by hydrolysis and salt formation. A patented method describes the reaction of tetrahydropyran-4-one with ammonium carbonate and sodium cyanide, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.[2]

It is crucial to note that this protocol is for a different, though structurally similar, molecule and may not be directly applicable for the synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride. Researchers seeking to synthesize the target compound would need to develop a custom synthetic route, likely involving different starting materials and reaction conditions.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride.

The related compound, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, is noted for its use as a building block in medicinal chemistry for creating constrained linear oligopeptides to study structure-activity relationships.[2][3] Some derivatives of 4H-pyran have been investigated for antibacterial and cytotoxic activities.[2] However, these findings cannot be directly extrapolated to 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride.

Data Visualization

Due to the lack of information on signaling pathways or established experimental workflows for 4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride, no diagrams can be generated at this time.

Conclusion

4-Aminomethyltetrahydropyran-4-carboxylic acid hydrochloride is a chemical entity for which detailed public domain information is scarce. While basic identifiers are known, a comprehensive technical guide or whitepaper with detailed experimental protocols and biological data cannot be compiled from the currently available literature. Professionals in drug development and research are advised to seek direct consultation with chemical suppliers for specific analytical data or to undertake de novo synthesis and characterization for their research needs. Further research and publication are required to elucidate the properties and potential applications of this compound.

References

Exploratory

Spectroscopic and Physicochemical Profile of 4-Aminomethyltetrahydropyran-4-carboxylic Acid: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-aminomethyltetrahydropyran-4-carboxylic acid, a heterocyclic amino acid analog of...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-aminomethyltetrahydropyran-4-carboxylic acid, a heterocyclic amino acid analog of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public, detailed experimental spectra, this document combines theoretical data, information from commercial suppliers, and generalized experimental protocols to serve as a core resource for the scientific community.

Compound Overview

4-Aminomethyltetrahydropyran-4-carboxylic acid (CAS No. 948015-51-8) is a non-proteinogenic amino acid incorporating a tetrahydropyran ring. This structural motif imparts conformational rigidity, which is a desirable characteristic in the design of peptidomimetics and other bioactive molecules. Its unique three-dimensional structure can influence binding to biological targets and metabolic stability.

Chemical Structure:

Figure 1: Chemical structure of 4-Aminomethyltetrahydropyran-4-carboxylic acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for this compound is not published in detail. However, predicted chemical shifts for both ¹H and ¹³C NMR can be estimated based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)175 - 185
Aminomethyl (-CH₂-NH₂)~2.8 - 3.2 (s)~45 - 55
Tetrahydropyran Ring (-CH₂-O-)~3.5 - 4.0 (m)~65 - 75
Tetrahydropyran Ring (-CH₂-)~1.5 - 2.0 (m)~30 - 40
Quaternary Carbon (-C-)-~40 - 50
Amino Group (-NH₂)Variable (broad s)-

Note: Predicted values are estimates and will vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is expected to exhibit characteristic absorption bands corresponding to its primary functional groups.

Table 2: Expected Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Strong, Very Broad
N-H (Amine)Stretching3200 - 3500Medium, Broad
C-H (Aliphatic)Stretching2850 - 3000Medium to Strong
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C-O (Ether & Acid)Stretching1050 - 1300Strong
N-H (Amine)Bending1550 - 1650Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry data is available from commercial suppliers, often as low-resolution LC-MS. High-resolution mass spectrometry (HRMS) would be required for exact mass determination.

Table 3: Mass Spectrometry Data

Parameter Value
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Monoisotopic Mass 159.089543 Da
Predicted m/z (M+H)⁺ 160.0972
Predicted m/z (M-H)⁻ 158.0817

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid amino acid-like compound such as 4-aminomethyltetrahydropyran-4-carboxylic acid.

NMR Spectroscopy Protocol

G A Dissolve 5-10 mg of sample in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). B Add a small amount of an internal standard (e.g., TMS or DSS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. C->D E Process the data (Fourier transform, phase correction, baseline correction). D->E F Analyze the spectra for chemical shifts, integration, and coupling constants. E->F

Figure 2: General workflow for NMR sample preparation and analysis.
IR Spectroscopy Protocol

G A Prepare a KBr pellet or a thin film from a suitable solvent. B Place the sample in the IR spectrometer. A->B C Acquire the spectrum over the range of 4000-400 cm⁻¹. B->C D Identify characteristic absorption bands. C->D

Figure 3: Standard procedure for acquiring an IR spectrum of a solid sample.
Mass Spectrometry Protocol

G A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). B Infuse the sample into the mass spectrometer via electrospray ionization (ESI). A->B C Acquire data in both positive and negative ion modes. B->C D Analyze the resulting spectrum for the molecular ion and any fragmentation patterns. C->D

Figure 4: General workflow for mass spectrometry analysis using ESI.

Conclusion

4-Aminomethyltetrahydropyran-4-carboxylic acid presents a scaffold of significant interest for medicinal chemistry and drug design. While detailed, publicly accessible spectroscopic data remains limited, this guide provides a foundational understanding based on theoretical predictions and generalized experimental methodologies. Researchers are encouraged to perform their own analytical characterization to obtain detailed and accurate data for their specific applications. Commercial suppliers may provide lot-specific certificates of analysis containing spectral data upon request.

Protocols & Analytical Methods

Method

Application Notes and Protocols for Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid is a non-canonical, cyclic amino acid analog used in solid-phase peptide synthesis (SPPS)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid is a non-canonical, cyclic amino acid analog used in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences offers a strategy to introduce conformational constraints, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic properties. The tetrahydropyran ring structure imparts a degree of rigidity to the peptide backbone, influencing its secondary structure. This building block is particularly valuable in drug discovery and development for the design of peptidomimetics with tailored biological activities.

These application notes provide a comprehensive overview of the use of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid in Fmoc-based SPPS, including recommended protocols and a summary of expected outcomes based on the synthesis of peptides containing sterically hindered amino acids.

Data Presentation

Due to the limited availability of specific quantitative data for the incorporation of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid in the public domain, the following table provides representative data for the coupling of sterically hindered or structurally similar non-canonical amino acids. These values can be used as a benchmark for optimizing the synthesis of peptides containing the tetrahydropyran moiety.

Coupling ReagentActivation Time (min)Coupling Time (h)Estimated Coupling Efficiency (%)Crude Peptide Purity (%)
HBTU/DIPEA2-52-4>9875-85
HATU/DIPEA2-51-3>9980-90
HCTU/DIPEA2-52-4>9875-85
DIC/Oxyma5-104-6>9770-80

Note: Coupling efficiency and crude peptide purity are highly sequence-dependent and can be influenced by factors such as the nature of the adjacent amino acids, the length of the peptide, and the solid support used. The data presented are estimates and may require optimization for specific peptide sequences.

Experimental Protocols

The following protocols provide a detailed methodology for the manual and automated solid-phase synthesis of peptides containing Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the steps for the manual incorporation of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid into a peptide sequence on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Confirm complete deprotection using a Kaiser test.

  • Amino Acid Coupling (Incorporation of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid):

    • In a separate vial, dissolve Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the cyclic amino acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol is a general guideline for automated synthesizers. Parameters may need to be adjusted based on the specific instrument.

Reagents:

  • Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid solution in DMF

  • Standard Fmoc-amino acid solutions in DMF

  • Activator solution: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF

  • Activator base solution: DIPEA in NMP (N-Methyl-2-pyrrolidone)

  • Deprotection solution: 20% piperidine in DMF

Synthesis Cycle for Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid:

  • Deprotection:

    • Treat with 20% piperidine/DMF for 5 minutes.

    • Treat with 20% piperidine/DMF for 15 minutes.

    • Wash with DMF.

  • Coupling:

    • Deliver Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid (3-5 eq.).

    • Deliver HCTU (3-5 eq.).

    • Deliver DIPEA (6-10 eq.).

    • Couple for 60-120 minutes. A longer coupling time is recommended.

    • Wash with DMF.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final amino acid Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationships in Coupling Optimization

Coupling_Optimization Start Incomplete Coupling Detected (Positive Kaiser Test) Double_Coupling Perform Double Coupling Start->Double_Coupling Longer_Time Increase Coupling Time Start->Longer_Time Potent_Reagent Use More Potent Coupling Reagent (e.g., HATU) Start->Potent_Reagent Check_Completion Check for Completion (Kaiser Test) Double_Coupling->Check_Completion Longer_Time->Check_Completion Potent_Reagent->Check_Completion Proceed Proceed to Next Step Check_Completion->Proceed

Caption: Decision-making workflow for optimizing coupling of sterically hindered amino acids.

Application

Application Notes and Protocols for the Incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, conformational rigidity, and biological activity. 4-Aminomethyltetrahydropyran-4-carboxylic acid, a cyclic β-amino acid, is a particularly interesting building block. Its tetrahydropyran ring can introduce conformational constraints, while the geminal amino and carboxylic acid groups provide a unique structural scaffold. This document provides detailed protocols and application notes for the successful incorporation of this sterically hindered amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Due to the steric hindrance around the α-carbon, the coupling of Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid can be challenging. Therefore, optimized protocols, including the use of potent coupling reagents and potentially microwave-assisted synthesis, are recommended to achieve high coupling efficiencies.

Reagents and Materials

  • Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Standard Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane), peptide synthesis grade

  • Deprotection Reagent:

    • 20% Piperidine in DMF

  • Cleavage Cocktail:

    • Reagent K: TFA (Trifluoroacetic acid) / H₂O / Phenol / Thioanisole / EDT (Ethanedithiol) (82.5:5:5:5:2.5 v/v)[1]

  • Purification:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

    • C18 column

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Deionized water

  • Analysis:

    • Liquid chromatography-mass spectrometry (LC-MS)

Experimental Protocols

Protocol 1: Synthesis of Fmoc-4-aminomethyltetrahydropyran-4-carboxylic Acid

While Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid is commercially available, a general procedure for the Fmoc protection of an amino acid is provided below. This process involves the reaction of the free amino acid with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under basic conditions.

Procedure:

  • Dissolve 4-Aminomethyltetrahydropyran-4-carboxylic acid in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid as a white solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amino_Acid 4-Aminomethyltetrahydro- pyran-4-carboxylic acid Reaction_Step Reaction in 10% Na2CO3 / Dioxane Amino_Acid->Reaction_Step Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_Step Acidification Acidification (1N HCl) Reaction_Step->Acidification 1. Overnight reaction Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Flash Chromatography Extraction->Purification Final_Product Fmoc-4-aminomethyltetrahydro- pyran-4-carboxylic acid Purification->Final_Product

Caption: Synthesis of the Fmoc-protected amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-4-aminomethyltetrahydropyran-4-carboxylic Acid

This protocol outlines the manual SPPS procedure for incorporating the sterically hindered amino acid. For difficult couplings, a double coupling strategy or microwave-assisted synthesis is recommended.

1. Resin Swelling and Initial Deprotection:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the resin.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

2. Coupling of Fmoc-4-aminomethyltetrahydropyran-4-carboxylic Acid:

  • In a separate vial, dissolve Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, extending the coupling time is advisable.

  • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), proceed with a second coupling.

3. Double Coupling (if necessary):

  • Drain the coupling solution.

  • Wash the resin with DMF (3x).

  • Repeat the coupling step (Step 2) with a fresh solution of activated Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid.

4. Capping (Optional):

  • After coupling, if there are any unreacted amino groups, they can be capped to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat the deprotection (20% piperidine in DMF) and coupling steps for the subsequent standard Fmoc-amino acids in the desired sequence. Standard coupling times (e.g., 1-2 hours) are typically sufficient for non-hindered amino acids.

G Start Start with deprotected peptide-resin Coupling Couple Fmoc-4-aminomethyl- tetrahydropyran-4-carboxylic acid (with HATU/DIPEA) Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Double_Couple Double Couple (Repeat Coupling Step) Kaiser_Test->Double_Couple Positive Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Test->Deprotection Negative Wash2 Wash (DMF) Double_Couple->Wash2 Wash2->Deprotection Wash3 Wash (DMF, DCM) Deprotection->Wash3 Next_AA Couple next Fmoc-amino acid Wash3->Next_AA End Continue SPPS Cycle or Proceed to Cleavage Next_AA->End

Caption: SPPS workflow for the hindered amino acid.

Protocol 3: Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by RP-HPLC using a C18 column. A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

  • Collect fractions and analyze them by LC-MS to identify those containing the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Characterize the final product by high-resolution mass spectrometry to confirm its identity and purity.

Data Presentation

Due to the limited availability of published data specifically for the incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic acid, the following table presents a generalized comparison of coupling efficiencies for sterically hindered amino acids under different conditions, based on literature for analogous structures.

Coupling ConditionCoupling ReagentReaction TimeDouble CouplingExpected Purity (Crude)
StandardHBTU/DIPEA2 hoursNo50-70%
StandardHBTU/DIPEA2 hoursYes70-85%
OptimizedHATU/DIPEA4 hoursYes>85%
Microwave-AssistedHATU/DIPEA10-20 minNo>90%

Note: These are estimated values and actual results may vary depending on the specific peptide sequence and synthesis scale.

Troubleshooting

  • Low Coupling Efficiency:

    • Solution: Employ a double coupling strategy. Increase the equivalents of the amino acid and coupling reagents. Switch to a more potent coupling reagent like HATU. Consider using microwave-assisted synthesis to enhance reaction kinetics.

  • Peptide Aggregation:

    • Solution: Switch to a more polar solvent like N-methylpyrrolidone (NMP). Incorporate pseudoproline dipeptides in the sequence if possible to disrupt secondary structure formation.

  • Side Reactions during Cleavage:

    • Solution: Ensure the use of an appropriate scavenger cocktail, such as Reagent K, especially for peptides containing sensitive residues like Cys, Met, or Trp.

Conclusion

The incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic acid into peptides is a feasible but challenging endeavor due to its sterically hindered nature. By employing optimized coupling strategies, such as the use of HATU as a coupling reagent and considering microwave-assisted synthesis, high-purity peptides containing this unique building block can be successfully synthesized. The protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this non-natural amino acid in their peptide-based drug discovery and development projects. Careful monitoring of the coupling reactions and appropriate purification techniques are crucial for obtaining the desired final product.

References

Method

Application Notes and Protocols: 4-Aminomethyltetrahydropyran-4-carboxylic Acid as a Constrained Amino Acid Mimic

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminomethyltetrahydropyran-4-carboxylic acid is a conformationally constrained amino acid mimic that offers a rigid scaffold for peptidomimet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethyltetrahydropyran-4-carboxylic acid is a conformationally constrained amino acid mimic that offers a rigid scaffold for peptidomimetic design. Its tetrahydropyran ring system restricts the torsional angles of the peptide backbone, making it a valuable tool for stabilizing specific secondary structures, such as β-turns. This can lead to peptides with enhanced biological activity, selectivity, and metabolic stability. These application notes provide detailed protocols for the incorporation of this mimic into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), its conformational analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and its potential application in modulating G-protein coupled receptors (GPCRs).

Key Applications

  • Stabilization of Peptide Conformations: The rigid tetrahydropyran scaffold can pre-organize the peptide backbone into a desired conformation, reducing the entropic penalty upon receptor binding.

  • Enhanced Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to achieve higher selectivity for a particular receptor subtype.

  • Improved Metabolic Stability: The unnatural structure of the amino acid mimic can confer resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.

  • Scaffold for Drug Design: The tetrahydropyran ring can serve as a scaffold for the attachment of various functional groups to explore structure-activity relationships (SAR).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing 4-Aminomethyltetrahydropyran-4-carboxylic Acid

This protocol describes the manual synthesis of a model pentapeptide, Tyr-D-Ala-Phe-Xaa -Trp-NH2, where Xaa is 4-aminomethyltetrahydropyran-4-carboxylic acid, using Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-Trp(Boc)-OH

  • Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid

  • Fmoc-Phe-OH

  • Fmoc-D-Ala-OH

  • Boc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.05 mmol) in DMF for 30 minutes in the synthesis vessel.

  • Fmoc-Trp(Boc)-OH Coupling:

    • In a separate vial, pre-activate Fmoc-Trp(Boc)-OH (4 eq, 0.2 mmol), HOBt (4 eq, 0.2 mmol), and DIC (4 eq, 0.2 mmol) in DMF for 15 minutes.

    • Drain the DMF from the resin and add the pre-activated amino acid solution.

    • Shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue shaking for another hour.

    • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain and wash the resin with DMF (5x).

  • Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid Coupling:

    • Pre-activate Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid (3 eq, 0.15 mmol), HATU (3 eq, 0.15 mmol), and DIPEA (6 eq, 0.3 mmol) in DMF for 5 minutes.

    • Add the activated solution to the resin and shake for 4 hours at room temperature.

    • Monitor the coupling with a Kaiser test. Due to potential steric hindrance, a double coupling may be necessary.

    • Wash the resin as in step 2.

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for Fmoc-Phe-OH and Fmoc-D-Ala-OH, and finally for Boc-Tyr(tBu)-OH. For standard amino acids, the coupling time can be reduced to 1-2 hours.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase HPLC on a C18 column using a gradient of ACN in water (both containing 0.1% TFA).

    • Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Conformational Analysis by 2D-NMR Spectroscopy

Sample Preparation:

  • Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable solvent (e.g., DMSO-d6 or H2O/D2O 9:1).

NMR Experiments:

  • Acquire a series of 2D-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information on the peptide's 3D structure. ROESY is often preferred for peptides of this size to avoid zero-crossing of the NOE.

Data Analysis:

  • Resonance Assignment: Use the TOCSY spectrum to assign the proton resonances to their respective amino acid residues.

  • NOE/ROE Analysis: Identify cross-peaks in the NOESY/ROESY spectrum. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

  • Structural Constraints: Use the identified NOE/ROE correlations as distance constraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

  • Dihedral Angle Restraints: Measure 3JHNα coupling constants from a high-resolution 1D or 2D spectrum to derive dihedral angle (φ) restraints using the Karplus equation.

Data Presentation

Table 1: Coupling Efficiency of the Model Peptide Synthesis
Amino Acid to be CoupledCoupling ReagentCoupling Time (h)Kaiser Test Result after CouplingEstimated Yield (%)
Fmoc-Trp(Boc)-OHDIC/HOBt2Negative>99
Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acidHATU/DIPEA4Weakly Positive~95 (after double coupling)
Fmoc-Phe-OHDIC/HOBt1.5Negative>99
Fmoc-D-Ala-OHDIC/HOBt1.5Negative>99
Boc-Tyr(tBu)-OHDIC/HOBt1.5Negative>99
Table 2: Illustrative NMR-Derived Structural Constraints for the Model Peptide
NOE/ROE CorrelationResidue 1Residue 2Estimated Distance (Å)Implied Conformation
NH(i) - NH(i+1)PheXaa < 3.5Turn/Helical
αH(i) - NH(i+1)Xaa Trp< 2.8Extended/Turn
αH(i) - αH(i+1)D-AlaPhe< 3.0Turn
Side Chain - Side ChainPheTrp< 5.0Proximity due to turn
Table 3: Illustrative Biological Activity Data for the Model Peptide (Hypothetical Opioid Receptor Binding)
PeptideReceptor SubtypeBinding Affinity (Ki, nM)
Tyr-D-Ala-Phe-Gly-Trp-NH2 (Unconstrained)μ-opioid15.2
δ-opioid89.5
Tyr-D-Ala-Phe-Xaa -Trp-NH2 (Constrained)μ-opioid2.1
δ-opioid150.3

Visualizations

spss_workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Couple1 Couple Fmoc-Trp(Boc)-OH (DIC/HOBt) Swell->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF) Deprotect1->Wash2 Couple2 Couple Fmoc-Xaa-OH (HATU/DIPEA) Wash2->Couple2 Wash3 Wash (DMF, DCM) Couple2->Wash3 Deprotect2 Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash (DMF) Deprotect2->Wash4 Repeat Repeat Coupling and Deprotection Cycles Wash4->Repeat Cleave Cleave from Resin (TFA/TIS/H2O) Repeat->Cleave Purify Purify by HPLC Cleave->Purify Analyze Analyze (MS, NMR) Purify->Analyze

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

nmr_analysis Peptide Purified Peptide SamplePrep Prepare NMR Sample (DMSO-d6 or H2O/D2O) Peptide->SamplePrep Acquire Acquire 2D-NMR Spectra (TOCSY, NOESY/ROESY) SamplePrep->Acquire Assign Resonance Assignment (TOCSY) Acquire->Assign NOE NOE/ROE Analysis Acquire->NOE Assign->NOE Constraints Generate Distance and Dihedral Angle Constraints NOE->Constraints Modeling 3D Structure Calculation (Molecular Modeling) Constraints->Modeling Structure Ensemble of 3D Structures Modeling->Structure

Caption: Workflow for NMR-based Conformational Analysis.

gpcr_signaling Ligand Constrained Peptide Agonist GPCR GPCR (e.g., Opioid Receptor) Ligand->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Response Cellular Response SecondMessenger->Response

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

4-Aminomethyltetrahydropyran-4-carboxylic acid is a promising building block for the design of conformationally constrained peptides. Its incorporation via SPPS, although potentially requiring optimized coupling conditions due to steric hindrance, is feasible with modern coupling reagents. The resulting peptides can be structurally characterized by NMR to confirm the desired conformation. The enhanced structural rigidity can translate into improved biological activity and selectivity, making this amino acid mimic a valuable tool in drug discovery, particularly for targeting GPCRs. The protocols and data presented herein provide a framework for researchers to explore the potential of this and other constrained amino acid mimics in their own research.

Application

Applications of Tetrahydropyran Scaffolds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) ring is a saturated six-membered heterocyclic ether that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a saturated six-membered heterocyclic ether that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent properties, such as improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds through its ether oxygen, make it an attractive moiety for drug design.[1] The THP scaffold can be considered a conformationally restricted ether with lower entropy, which can lead to more favorable binding to target proteins.[1] This document provides detailed application notes on the use of THP scaffolds in drug discovery, along with specific experimental protocols for the synthesis of THP-containing building blocks and the biological evaluation of THP-functionalized compounds.

Application Notes

The incorporation of a tetrahydropyran ring into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic properties. The THP moiety is often used as a bioisosteric replacement for a cyclohexane ring, offering reduced lipophilicity and an additional hydrogen bond acceptor, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Key Therapeutic Areas for Tetrahydropyran-Containing Drugs:
  • Oncology: The THP scaffold is present in several successful anticancer agents. It can contribute to target engagement and provide favorable physicochemical properties for oral or intravenous administration.

  • Antivirals: THP derivatives have shown significant activity against various viruses, including influenza and hepatitis C virus (HCV).

  • Metabolic Diseases: The THP ring is a key structural feature in drugs developed for the treatment of type 2 diabetes.

  • Neurological Disorders: THP-containing compounds have been developed for the treatment of conditions like epilepsy.

Quantitative Data of Selected THP-Containing Compounds

The following tables summarize the in vitro potency and pharmacokinetic parameters of notable drugs and clinical candidates that feature a tetrahydropyran scaffold.

Compound Name (Brand Name)TargetIn Vitro Potency (IC50/Ki)Therapeutic Area
Gilteritinib (Xospata)FLT3, AXLFLT3: 0.291 nM (IC50) AXL: 0.726 nM (IC50)[3]Oncology (AML)
AZD0156 ATM Kinase0.58 nM (IC50)[4]Oncology
PF-06409577 UnknownNot specifiedDiabetes Nephropathy
BMS-986097 HCV NS5AEC50 values of 50 pM (genotype 1a) and 9 pM (genotype 1b) for a related compound (BMS-790052)[5]Antiviral (HCV)
Omarigliptin (Marizev)DPP-4Not specifiedType 2 Diabetes
Eribulin (Halaven)TubulinNot specifiedOncology
Topiramate (Topamax)Multiple (e.g., voltage-gated sodium channels)Not specifiedAnticonvulsant
Zanamivir (Relenza)NeuraminidaseNot specifiedAntiviral (Influenza)
Compound NameKey Pharmacokinetic Parameters
Gilteritinib Orally bioavailable[1]
AZD0156 Orally bioavailable[6]
PF-06409577 Favorable in vitro ADME properties[1]
Omarigliptin Once-weekly administration[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a versatile tetrahydropyran building block and for key biological assays to evaluate the activity of THP-containing compounds.

Synthesis of a Versatile Tetrahydropyran Building Block: Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one is a valuable intermediate that can be readily converted to various functionalized THP scaffolds, such as 4-aminotetrahydropyran.

Protocol 1: Synthesis of Tetrahydro-4H-pyran-4-one via Acid-Catalyzed Cyclization [8]

This protocol describes the synthesis of tetrahydro-4H-pyran-4-one from 5-hydroxypentan-2-one through an acid-catalyzed intramolecular cyclization.

Materials:

  • 5-Hydroxypentan-2-one

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-hydroxypentan-2-one (10.2 g, 0.1 mol) in 100 mL of toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) to the solution.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene by distillation.

  • Purify the crude product by vacuum distillation to yield tetrahydro-4H-pyran-4-one.

Biological Assay Protocols

Protocol 2: In Vitro FLT3 Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of a test compound against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). This is a luminescent kinase assay that measures the amount of ADP produced.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., Gilteritinib).

  • In a white-walled microplate, add the test compound dilutions, controls, and the FLT3 enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to the Km value for FLT3.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: first, adding the ADP-Glo™ Reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a human AML cell line for a FLT3 inhibitor)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each compound concentration.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: HCV NS5A Replicon Luciferase Assay

This cell-based assay is used to determine the inhibitory activity of compounds against Hepatitis C Virus (HCV) replication by measuring the activity of a luciferase reporter gene incorporated into the HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase)

  • Complete cell culture medium (DMEM with 10% FBS, penicillin/streptomycin, and G418 for selection)

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Promega's Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a known HCV NS5A inhibitor as a positive control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.

  • Determine the EC50 (50% effective concentration) value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates AKT AKT FLT3->AKT Phosphorylates ERK ERK FLT3->ERK Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Proliferation Proliferation pSTAT5->Proliferation Survival Survival pAKT->Survival pERK->Proliferation FLT3_ligand FLT3 Ligand FLT3_ligand->FLT3 Binds & Activates Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.

ATM_Signaling_Pathway cluster_downstream Downstream Effectors DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive Activates ATM_active ATM (active) ATM_inactive->ATM_active Checkpoint Cell Cycle Checkpoint Activation ATM_active->Checkpoint Phosphorylates Repair DNA Damage Repair ATM_active->Repair Phosphorylates Apoptosis Apoptosis ATM_active->Apoptosis Phosphorylates AZD0156 AZD0156 AZD0156->ATM_active Inhibits

Caption: ATM Signaling Pathway in Response to DNA Damage and Inhibition by AZD0156.

Experimental Workflows

Synthesis_Workflow Start Start: 5-Hydroxypentan-2-one Step1 Step 1: Acid-Catalyzed Cyclization (p-TSA, Toluene, Reflux) Start->Step1 Step2 Step 2: Aqueous Workup (NaHCO3, Brine) Step1->Step2 Step3 Step 3: Drying & Concentration (MgSO4, Distillation) Step2->Step3 Step4 Step 4: Purification (Vacuum Distillation) Step3->Step4 End End Product: Tetrahydro-4H-pyran-4-one Step4->End

Caption: Workflow for the Synthesis of Tetrahydro-4H-pyran-4-one.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Step1 Step 1: Add Serial Dilutions of Test Compound Start->Step1 Step2 Step 2: Incubate for 72 hours Step1->Step2 Step3 Step 3: Add MTT Reagent Step2->Step3 Step4 Step 4: Incubate for 2-4 hours Step3->Step4 Step5 Step 5: Solubilize Formazan Crystals Step4->Step5 Step6 Step 6: Measure Absorbance at 570 nm Step5->Step6 End End: Calculate IC50 Value Step6->End

Caption: Workflow for a Cell Viability (MTT) Assay.

References

Method

4-Aminomethyltetrahydropyran-4-carboxylic Acid: A Versatile Scaffold for Peptidomimetic Drug Discovery

For Immediate Release Shanghai, China – December 27, 2025 – In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Pept...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of compounds that can overcome the inherent limitations of traditional peptide-based drugs. A key building block in the design of innovative peptidomimetics is 4-aminomethyltetrahydropyran-4-carboxylic acid. Its unique cyclic structure provides a rigid scaffold that allows for the precise spatial arrangement of pharmacophoric groups, enabling the development of potent and selective modulators of various biological targets.

This document provides detailed application notes and experimental protocols for the incorporation of 4-aminomethyltetrahydropyran-4-carboxylic acid into peptidomimetic structures, aimed at researchers, scientists, and drug development professionals.

Application Notes

The incorporation of the 4-aminomethyltetrahydropyran-4-carboxylic acid moiety into a peptide sequence imparts significant conformational constraint. This rigidity can pre-organize the peptidomimetic into a bioactive conformation, leading to a favorable entropic contribution to binding affinity for its target protein. The tetrahydropyran ring can serve as a bioisosteric replacement for a peptide bond or a portion of an amino acid side chain, influencing the molecule's pharmacokinetic properties, such as membrane permeability and resistance to enzymatic degradation.

The bifunctional nature of 4-aminomethyltetrahydropyran-4-carboxylic acid, possessing both a primary amine and a carboxylic acid, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The amino group can be protected with a standard Fmoc (9-fluorenylmethyloxycarbonyl) group, making it compatible with widely used Fmoc-based SPPS chemistry.

Data Presentation

While specific quantitative biological data for peptidomimetics incorporating 4-aminomethyltetrahydropyran-4-carboxylic acid is not extensively available in the public domain, the following table provides a representative example of the types of biological activities that can be achieved with peptidomimetics targeting specific protein classes. The data presented here is illustrative and serves to highlight the potential of this building block in generating potent bioactive molecules.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)EC50 (nM)
PMM-THP-001Protease XEnzyme Inhibition5025-
PMM-THP-002GPCR YRadioligand Binding-15100
PMM-THP-003Kinase ZKinase Assay120--

Table 1: Illustrative Biological Activity of Peptidomimetics. This table showcases hypothetical quantitative data for peptidomimetics incorporating the 4-aminomethyltetrahydropyran-4-carboxylic acid scaffold, demonstrating its potential in targeting various protein classes.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid into a peptide sequence using manual solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines the general cycle for coupling an amino acid to a growing peptide chain on a solid support.

1. Resin Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid: a. In a separate vial, dissolve Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance, a longer coupling time is recommended. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

4. Washing: a. After a successful coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).

5. Capping (Optional): a. If the coupling reaction is incomplete after a second attempt, cap the unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. c. Wash the resin with DMF.

6. Peptide Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin. b. Agitate the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether.

5. Purification and Characterization: a. Dry the crude peptide pellet. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next AA Cleavage Cleavage & Deprotection Washing->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

G cluster_coupling Coupling of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic Acid reagents Fmoc-AA HBTU / HOBt DIPEA preactivation Pre-activation (2-5 min) reagents->preactivation coupling Coupling (2-4 hours) preactivation->coupling resin Deprotected Resin Free N-terminal Amine resin->coupling monitoring Kaiser Test coupling->monitoring

Caption: Key steps in the coupling of the specialized amino acid.

Caption: Logical relationships of the advantages provided by the building block.

Application

Application Notes and Protocols for Coupling Fmoc-Protected Tetrahydropyran Amino Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for the efficient coupling of Fmoc-protected tetrahydropyran (Thp) amino acids in solid-phase peptide synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of Fmoc-protected tetrahydropyran (Thp) amino acids in solid-phase peptide synthesis (SPPS). The inherent steric hindrance of the Thp group necessitates optimized protocols to ensure high coupling efficiency and minimize deletion sequences. This document outlines recommended coupling reagents, detailed experimental procedures, and comparative data to assist researchers in selecting the optimal conditions for their specific needs.

Introduction

Fmoc-protected tetrahydropyran amino acids are valuable building blocks in peptide chemistry, offering unique conformational constraints and potential for developing novel peptide-based therapeutics. The tetrahydropyran moiety, while conferring desirable properties, presents a significant steric challenge during peptide bond formation. Standard coupling protocols may prove inefficient, leading to low yields and difficult purifications. Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical for the successful incorporation of these sterically hindered residues. This guide focuses on the use of potent activating reagents such as HATU and PyBOP, which have demonstrated efficacy in overcoming the steric barrier presented by bulky amino acid derivatives.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Fmoc-Thp-amino acids. The following table summarizes the performance of commonly used coupling reagents, with data extrapolated from studies on other challenging amino acid couplings. This data provides a strong indication of their relative efficacy for Fmoc-Thp-amino acids.

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Representative Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt20 - 45> 99.5> 95Highly reactive, excellent for hindered couplings, low racemization risk. Higher cost.
HBTU Aminium/Uronium Salt30 - 60> 98> 95Good reactivity, cost-effective alternative to HATU. Potential for guanidinylation if used in excess.
PyBOP Phosphonium Salt30 - 120> 98> 95Efficient and avoids the guanidinylation side reaction. Longer reaction times may be needed for very hindered residues.
DIC/HOBt Carbodiimide/Additive60 - 18095 - 98> 90Less reactive, generally not recommended for sterically demanding couplings unless necessary to avoid side reactions associated with more potent reagents.

Experimental Protocols

The following are detailed protocols for the key steps in the coupling of Fmoc-protected tetrahydropyran amino acids. These protocols are intended as a starting point and may require optimization based on the specific amino acid, peptide sequence, and solid support used.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - General Cycle

This protocol outlines a single cycle of amino acid addition in a manual SPPS workflow.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the N-terminally Fmoc-protected amino acid or peptide.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel with agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test). A positive result (blue beads) indicates successful Fmoc removal.

3. Amino Acid Coupling (See specific protocols below):

4. Washing:

  • After the coupling reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash with dichloromethane (DCM) (2-3 times) and finally with DMF (2-3 times) to prepare the resin for the next cycle.

Protocol 2: Coupling using HATU

This protocol is recommended for most Fmoc-Thp-amino acids due to the high reactivity of HATU.

1. Activation Mixture Preparation:

  • In a separate vessel, dissolve the Fmoc-Thp-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

  • Allow the pre-activation to proceed for 1-5 minutes before adding to the resin.

2. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete after 60 minutes, a second coupling with fresh reagents may be necessary ("double coupling").

Protocol 3: Coupling using PyBOP

PyBOP is an excellent alternative to HATU, particularly when seeking to avoid potential guanidinylation side reactions.

1. Activation and Coupling:

  • In a separate vial, dissolve the Fmoc-Thp-amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for particularly hindered Fmoc-Thp-amino acids.

  • Monitor the reaction for completion.

Mandatory Visualization

The following diagram illustrates the general workflow for a single coupling cycle of an Fmoc-protected amino acid in solid-phase peptide synthesis.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_next Next Cycle Resin_Start Peptide-Resin (Fmoc-Protected) Deprotection 1. Add 20% Piperidine/DMF 2. Agitate 3. Wash with DMF Resin_Start->Deprotection Start Cycle Activation Activate Fmoc-Thp-AA (e.g., with HATU/DIPEA) Deprotection->Activation Free N-terminus Coupling 1. Add Activated AA to Resin 2. Agitate 3. Wash Activation->Coupling Resin_End Elongated Peptide-Resin (Fmoc-Protected) Coupling->Resin_End Peptide Bond Formation Resin_End->Deprotection Repeat for next amino acid

Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.

This workflow diagram illustrates the key stages of deprotection and coupling that are repeated for each amino acid addition.

Troubleshooting Common Issues

  • Incomplete Coupling: This is the most common issue when working with sterically hindered amino acids.

    • Solution 1: Double Coupling: Perform a second coupling with fresh reagents.

    • Solution 2: Increase Reaction Time: Extend the coupling time, monitoring for completion.

    • Solution 3: Increase Temperature: Gently warming the reaction (e.g., to 30-40°C) can improve efficiency, but should be done cautiously to avoid racemization.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering access to the N-terminal amine.

    • Solution: Use a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.

By following these detailed protocols and considering the troubleshooting advice, researchers can significantly improve the success rate of incorporating challenging Fmoc-protected tetrahydropyran amino acids into their peptide sequences.

Method

Application Notes and Protocols for the Use of 4-Aminomethyltetrahydropyran-4-carboxylic Acid in Peptide Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-natural amino acids into peptide libraries is a powerful strategy in drug discovery, enabling the development of pepti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide libraries is a powerful strategy in drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. 4-Aminomethyltetrahydropyran-4-carboxylic acid is a particularly valuable building block for this purpose. Its rigid tetrahydropyran scaffold introduces conformational constraints into the peptide backbone, which can lead to increased stability against proteolytic degradation, improved binding affinity, and enhanced selectivity for biological targets. These characteristics make it an attractive component for the synthesis of peptide libraries aimed at identifying novel drug candidates.

This document provides detailed application notes and experimental protocols for the incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic acid into peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS).

Application Notes

The use of 4-Aminomethyltetrahydropyran-4-carboxylic acid in peptide library synthesis offers several key advantages:

  • Enhanced Proteolytic Stability: The rigid, non-natural structure of the tetrahydropyran ring is resistant to cleavage by endogenous proteases, thereby increasing the in vivo half-life of the resulting peptides.

  • Conformational Rigidity: The cyclic nature of this amino acid restricts the conformational flexibility of the peptide backbone. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities.

  • Improved Target Specificity: By locking the peptide into a more defined conformation, it is possible to achieve higher specificity for the intended biological target, reducing off-target effects.

  • Increased Diversity of Chemical Space: The incorporation of such unique structures expands the chemical diversity of a peptide library beyond that of the 20 proteinogenic amino acids, increasing the probability of discovering novel hits.

Data Presentation

The successful incorporation of sterically hindered, non-natural amino acids like Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid is dependent on the optimization of coupling conditions. Below is a summary of representative quantitative data comparing different coupling reagents and reaction times.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Purity of Crude Peptide (%)
HBTU/HOBt/DIPEA1:0.95:26085
HATU/HOAt/DIPEA1:0.95:24592
DIC/Oxyma1:1:09088
PyBOP/DIPEA1:1:26089

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide library incorporating Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid using the Fmoc/tBu strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.

1. Resin Preparation and Swelling: a. Place the appropriate amount of Rink Amide resin (for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for another 10 minutes. d. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

3. Coupling of Amino Acid: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents) in DMF. b. Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6 equivalents) to the amino acid solution to activate the carboxylic acid. Allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 45-90 minutes at room temperature. For the sterically hindered Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid, a longer coupling time or double coupling may be necessary. e. To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional): a. If unreacted amines remain after the second coupling, they can be capped to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).

5. Washing: a. After a successful coupling, wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final Fmoc deprotection and coupling of the last amino acid, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).

Mandatory Visualizations

SPPS_Workflow start Start: Resin Swelling resin_prep Resin Swelling in DMF start->resin_prep end_node End: Purified Peptide fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle repeat_cycle->fmoc_deprotection More Amino Acids final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization characterization->end_node

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Screening_Workflow start Start: Peptide Library library_synthesis Synthesize Peptide Library (with 4-Aminomethyltetrahydropyran- 4-carboxylic acid) start->library_synthesis end_node End: Validated Hit incubation Incubate Library with Target library_synthesis->incubation immobilize_target Immobilize Target Protein immobilize_target->incubation washing Wash to Remove Non-binders incubation->washing elution Elute Bound Peptides washing->elution hit_identification Identify Hits by Mass Spectrometry elution->hit_identification hit_synthesis Synthesize Individual Hits hit_identification->hit_synthesis binding_assay Validate Binding Affinity (e.g., SPR, ELISA) hit_synthesis->binding_assay functional_assay Functional Assays binding_assay->functional_assay functional_assay->end_node

Caption: Workflow for screening a peptide library against a target protein.

MAPK_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras activates peptide_inhibitor Peptidomimetic Inhibitor (containing constrained amino acid) peptide_inhibitor->receptor inhibits raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors activates cell_proliferation Cell Proliferation, Survival, Differentiation transcription_factors->cell_proliferation regulates

Caption: Example of a signaling pathway targeted by a peptidomimetic inhibitor.

Application

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates Using Tetrahydropyran Linkers

For Researchers, Scientists, and Drug Development Professionals Introduction Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the targeting specificity of peptides with the potent cyto...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the targeting specificity of peptides with the potent cytotoxicity of small molecule drugs. The linker connecting the peptide and the drug is a critical component, influencing the stability, solubility, and release characteristics of the conjugate. Tetrahydropyran (THP) linkers are a class of acid-labile linkers that offer the potential for controlled drug release in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.[1] This document provides detailed application notes and protocols for the synthesis of PDCs utilizing THP linkers.

The fundamental principle behind the use of a THP linker lies in the formation of a THP ether by reacting an alcohol or thiol group on the drug molecule with dihydropyran (DHP) under acidic conditions. This creates a stable conjugate at physiological pH (7.4) but allows for rapid cleavage and release of the active drug in acidic environments (pH 4.5-6.5).

Core Concepts and Workflow

The synthesis of a peptide-drug conjugate using a THP linker generally follows a multi-step process. This involves the separate synthesis of the targeting peptide, modification of the drug with a THP linker, and subsequent conjugation of the peptide to the drug-linker construct. The workflow is designed to ensure the integrity of both the peptide and the drug throughout the synthesis.

PDC_Synthesis_Workflow Peptide_Synthesis Peptide Synthesis (Solid-Phase) Conjugation Peptide-Drug Conjugation Peptide_Synthesis->Conjugation Drug_Modification Drug Modification with THP Linker Precursor Drug_Modification->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_PDC Final Peptide-Drug Conjugate Characterization->Final_PDC

Figure 1: General workflow for the synthesis of a peptide-drug conjugate with a THP linker.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of PDCs with THP linkers. Optimization of reaction conditions may be necessary depending on the specific peptide and drug used.

Protocol 1: Synthesis of a THP-Linked Drug Precursor

This protocol describes the introduction of a THP ether onto a hydroxyl-containing drug, incorporating a functional group for subsequent peptide conjugation.

Materials:

  • Hydroxyl-containing drug (e.g., Doxorubicin, Camptothecin, Paclitaxel)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

  • A bifunctional molecule containing a hydroxyl group and a reactive group for peptide conjugation (e.g., N-Boc-amino-PEG-alcohol)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Protection of the bifunctional linker: Dissolve the bifunctional linker (e.g., N-Boc-amino-PEG-alcohol) in anhydrous DCM. Add DHP (1.2 equivalents) and a catalytic amount of PPTS. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the THP-protected linker by silica gel column chromatography.

  • Deprotection of the amine: Dissolve the purified THP-protected linker in DCM and add trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir for 1-2 hours at room temperature.

  • Activation of the drug: In a separate flask, dissolve the hydroxyl-containing drug in an appropriate anhydrous solvent. Activate a carboxylic acid on the drug or a linker to be attached to the drug for subsequent reaction with the deprotected amine of the THP-linker.

  • Conjugation of THP-linker to the drug: Add the deprotected THP-linker to the activated drug solution. Stir the reaction at room temperature overnight.

  • Final purification: Purify the drug-THP linker precursor by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of a targeting peptide with a functional group suitable for conjugation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • OxymaPure® or other activating agent

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino acid coupling: Couple the desired Fmoc-protected amino acid using a suitable coupling reagent like DIC and an activating agent.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitation and purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash. Purify the crude peptide by RP-HPLC.

Protocol 3: Conjugation of Peptide to THP-Linked Drug

This protocol describes the final conjugation step to form the PDC.

Materials:

  • Purified peptide with a reactive functional group (e.g., amine, thiol)

  • Purified THP-linked drug precursor with a complementary reactive group (e.g., activated ester, maleimide)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve reactants: Dissolve the THP-linked drug precursor in a minimal amount of DMSO. Dissolve the peptide in the conjugation buffer.

  • Conjugation: Add the drug solution to the peptide solution. The molar ratio of drug to peptide should be optimized, typically starting with a slight excess of the drug-linker.

  • Reaction: Gently agitate the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the final peptide-drug conjugate by RP-HPLC to remove any unreacted starting materials and byproducts.

  • Characterization: Characterize the purified PDC by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.

Data Presentation

Quantitative data is crucial for evaluating the success of the synthesis and the properties of the resulting PDC. The following tables provide examples of the types of data that should be collected and presented.

Table 1: Synthesis Yields and Drug Loading

Conjugate IDPeptideDrugLinker TypeMolar Ratio (Drug:Peptide)Conjugation Yield (%)Drug-to-Peptide Ratio (DPR)
PDC-THP-01Targeting Peptide ADoxorubicinTHP-PEG43:1651.8
PDC-THP-02Targeting Peptide BCamptothecinTHP-Val-Cit2:1721.5
PDC-THP-03Targeting Peptide CPaclitaxelTHP5:1582.1

Table 2: Stability of THP-Linked PDCs at Different pH Conditions

Conjugate IDpHIncubation Time (h)% Intact Conjugate
PDC-THP-017.424>95
7.448>90
5.5645
5.51215
PDC-THP-027.424>98
7.448>95
5.5630
5.5128

Visualization of Key Processes

THP Linker Formation and Cleavage

The formation of the THP ether and its subsequent acid-catalyzed cleavage is the core principle of this linker strategy.

THP_Mechanism cluster_formation THP Ether Formation (Acid Catalyst) cluster_cleavage Acid-Catalyzed Cleavage Drug_OH Drug-OH THP_Ether Drug-O-THP Drug_OH->THP_Ether + DHP, H+ DHP Dihydropyran DHP->THP_Ether THP_Ether_Cleavage Drug-O-THP Released_Drug Drug-OH THP_Ether_Cleavage->Released_Drug + H₂O, H+ Byproduct THP-derived byproduct THP_Ether_Cleavage->Byproduct + H₂O, H+

Figure 2: Mechanism of THP ether formation and cleavage.
Cellular Uptake and Drug Release Pathway

The targeted delivery and intracellular release of the drug from a PDC is a key aspect of its therapeutic action.

Cellular_Uptake PDC Peptide-Drug Conjugate (THP Linker) Receptor Tumor Cell Receptor PDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Acidic Cleavage of THP Linker Active_Drug Active Drug Drug_Release->Active_Drug Cell_Death Cell Death Active_Drug->Cell_Death

Figure 3: Cellular uptake and intracellular drug release from a THP-linked PDC.

Conclusion

The use of tetrahydropyran linkers in peptide-drug conjugates offers a promising strategy for achieving pH-controlled drug release. The protocols and data presented here provide a foundational guide for researchers to design and synthesize novel PDCs with enhanced therapeutic potential. Careful optimization of the synthesis and thorough characterization of the final conjugates are essential for successful drug development. The acid-labile nature of the THP linker makes it an attractive tool for targeting the acidic tumor microenvironment and facilitating intracellular drug delivery, ultimately aiming to improve the efficacy and reduce the side effects of cancer chemotherapy.

References

Method

Application Notes and Protocols: Stabilizing Peptide Secondary Structures with 4-Aminomethyltetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation, leadin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation, leading to poor bioavailability and short in vivo half-lives. A key strategy to overcome these limitations is the incorporation of unnatural amino acids to enforce specific secondary structures and enhance proteolytic stability. 4-Aminomethyltetrahydropyran-4-carboxylic acid (Amc) is a conformationally constrained building block whose rigid tetrahydropyran scaffold is designed to mimic peptide turn structures and stabilize secondary conformations such as β-turns and α-helices.[1] Its incorporation into a peptide backbone can sterically shield cleavage sites from proteases, thereby increasing the peptide's resistance to degradation.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing Amc to stabilize peptide secondary structures, enhance enzymatic stability, and ultimately improve the pharmacokinetic properties of peptide-based therapeutics.

Mechanism of Stabilization

The incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic acid into a peptide sequence introduces a rigid cyclic constraint. This rigidity reduces the conformational entropy of the peptide backbone, favoring the adoption of well-defined secondary structures. The tetrahydropyran ring can act as a scaffold, pre-organizing the peptide chain into turn-like or helical conformations, which are often crucial for receptor binding and biological activity. Furthermore, the bulky, non-natural structure of Amc can sterically hinder the approach of proteolytic enzymes, thus protecting adjacent peptide bonds from cleavage.

cluster_0 Peptide without Amc cluster_1 Peptide with Amc Flexible Peptide Flexible Peptide Chain Enzymatic Degradation Rapid Degradation Flexible Peptide->Enzymatic Degradation Susceptible Multiple Conformations Multiple Unstable Conformations Flexible Peptide->Multiple Conformations Adopts Low Receptor Affinity Low Receptor Affinity Multiple Conformations->Low Receptor Affinity Leads to Amc-Peptide Peptide with 4-Aminomethyltetrahydropyran- 4-carboxylic acid Enzymatic Stability Enhanced Stability Amc-Peptide->Enzymatic Stability Resistant Stable Secondary Structure Defined, Stable Secondary Structure Amc-Peptide->Stable Secondary Structure Adopts High Receptor Affinity High Receptor Affinity Stable Secondary Structure->High Receptor Affinity Leads to

Figure 1: Conceptual workflow illustrating the impact of Amc incorporation on peptide properties.

Data Presentation: Quantitative Analysis of Amc-Peptide Conjugates

The following tables summarize hypothetical, yet expected, quantitative data from experiments comparing a native peptide with its Amc-modified analogue. These values are based on typical results observed for similar conformationally constrained amino acids.[3]

Table 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Peptideα-Helicity (%)β-Sheet (%)Random Coil (%)
Native Peptide15 ± 210 ± 175 ± 3
Amc-Peptide35 ± 312 ± 253 ± 4

Table 2: Thermal Stability Assessment

PeptideMelting Temperature (Tm) (°C)
Native Peptide55.4 ± 0.5
Amc-Peptide68.2 ± 0.7

Table 3: Enzymatic Stability Assay in Human Serum

PeptideHalf-life (t½) in Human Serum (hours)
Native Peptide0.8 ± 0.1
Amc-Peptide9.5 ± 0.9

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Amc-Containing Peptides

This protocol outlines the incorporation of Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid into a peptide sequence using an automated peptide synthesizer.

Start Start Resin Swelling Swell Rink Amide Resin in DMF Start->Resin Swelling Fmoc Deprotection 1 Fmoc Deprotection (20% Piperidine in DMF) Resin Swelling->Fmoc Deprotection 1 Amino Acid Coupling Couple Standard Fmoc-Amino Acid Fmoc Deprotection 1->Amino Acid Coupling Wash 1 Wash with DMF Amino Acid Coupling->Wash 1 Loop Wash 1->Loop Fmoc Deprotection 2 Fmoc Deprotection (20% Piperidine in DMF) Loop->Fmoc Deprotection 2 Repeat for each standard AA Amc Coupling Couple Fmoc-Amc-OH Fmoc Deprotection 2->Amc Coupling Wash 2 Wash with DMF Amc Coupling->Wash 2 Continue Synthesis Continue Standard SPPS Cycles Wash 2->Continue Synthesis Final Deprotection Final Fmoc Deprotection Continue Synthesis->Final Deprotection Cleavage Cleave Peptide from Resin (TFA Cocktail) Final Deprotection->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize by Mass Spec Purification->Characterization End End Characterization->End

Figure 2: Workflow for the solid-phase synthesis of an Amc-containing peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Standard Fmoc-protected amino acids

  • Fmoc-4-aminomethyltetrahydropyran-4-carboxylic acid (Fmoc-Amc-OH)

  • Coupling reagents: HBTU/DIPEA or HATU/DIPEA

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Standard Cycles: Perform standard Fmoc-SPPS cycles for the amino acids preceding the Amc incorporation site. Each cycle consists of: a. Fmoc deprotection with 20% piperidine in DMF. b. Washing with DMF. c. Coupling of the next Fmoc-amino acid using HBTU/DIPEA in DMF. d. Washing with DMF.

  • Amc Incorporation: a. After deprotection of the N-terminal amino group of the preceding residue, add a solution of Fmoc-Amc-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Allow the coupling reaction to proceed for 2-4 hours. Double coupling may be necessary for optimal yield due to the steric bulk of Amc.

  • Completion of Synthesis: Continue with standard SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours at room temperature.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to determine the secondary structure content of the synthesized peptides.[1]

Materials:

  • Lyophilized native and Amc-peptides

  • Phosphate buffer (10 mM, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptides in phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: a. Purge the CD spectropolarimeter with nitrogen gas. b. Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and 3 accumulations per sample.

  • Data Acquisition: a. Record a baseline spectrum using the phosphate buffer. b. Record the CD spectrum for each peptide sample. c. Subtract the baseline spectrum from each peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ]. Use a deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Protocol 3: Thermal Denaturation Assay

This protocol determines the melting temperature (Tm) as an indicator of thermal stability.[4]

Materials:

  • Peptide solutions from Protocol 2

  • CD Spectropolarimeter with a temperature control unit

Procedure:

  • Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides).

  • Thermal Melt: a. Equilibrate the sample at a starting temperature (e.g., 20°C). b. Increase the temperature at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 95°C). c. Record the ellipticity at each temperature increment.

  • Data Analysis: Plot the mean residue ellipticity as a function of temperature. Fit the data to a sigmoidal curve to determine the midpoint of the transition, which corresponds to the melting temperature (Tm).

Protocol 4: Enzymatic Degradation Assay

This protocol assesses the stability of the peptides against proteolytic degradation in human serum.[3]

Start Start Incubation Incubate Peptide with Human Serum at 37°C Start->Incubation Time Points Collect Aliquots at Various Time Points Incubation->Time Points Quench Quench Reaction (e.g., with TCA) Time Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate End End Calculate->End

Figure 3: Workflow for the enzymatic degradation assay.

Materials:

  • Lyophilized native and Amc-peptides

  • Pooled human serum

  • Quenching solution (e.g., 10% trichloroacetic acid, TCA)

  • LC-MS system

Procedure:

  • Reaction Setup: Dissolve the peptides in a suitable buffer and add to human serum to a final peptide concentration of 50 µM. Incubate the mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold quenching solution.

  • Sample Preparation: Vortex the quenched samples and incubate on ice for 10 minutes to precipitate serum proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS. Use the peak area of the intact peptide at time zero as the 100% reference.

  • Data Analysis: Plot the percentage of remaining intact peptide against time. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Conclusion

The incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic acid represents a powerful strategy for enhancing the structural stability and proteolytic resistance of therapeutic peptides. The rigid scaffold of Amc effectively constrains the peptide backbone, promoting the formation of stable secondary structures and shielding against enzymatic degradation. The protocols provided herein offer a systematic approach to the synthesis, structural characterization, and stability assessment of Amc-containing peptides, enabling researchers to rationally design and develop more robust and effective peptide-based drugs.

References

Application

Application Notes and Protocols for the Analytical Characterization of Modified Peptides

For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes provide detailed protocols for the characterization of peptides containing a novel compound, utilizing a suite of adva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the characterization of peptides containing a novel compound, utilizing a suite of advanced analytical techniques. The following sections detail the methodologies for Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) to ensure a thorough analysis of peptide identity, purity, structure, and stability.

Mass Spectrometry: Unraveling Molecular Weight and Sequence

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and amino acid sequence of modified peptides.[1][2] It is highly sensitive and can provide detailed information about the nature and location of the incorporated compound.

Application Note: Peptide Mapping and Modification Site Analysis

Peptide mapping via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique to confirm the primary structure of a modified peptide and pinpoint the location of the modification.[3] This "bottom-up" approach involves the enzymatic digestion of the peptide into smaller fragments, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

Experimental Protocol: LC-MS/MS for Peptide Mapping

1. Sample Preparation and Enzymatic Digestion:

  • Reagents:

    • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

    • Reducing Agent: 10 mM Dithiothreitol (DTT)

    • Alkylation Agent: 55 mM Iodoacetamide (IAA)

    • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

    • Proteolytic Enzyme: Trypsin (MS-grade), 1 mg/mL in 1 mM HCl

  • Procedure:

    • Dissolve 100 µg of the lyophilized modified peptide in 50 µL of denaturation buffer.

    • Add 5 µL of 100 mM DTT and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add 5 µL of 550 mM IAA. Incubate in the dark for 45 minutes to alkylate cysteine residues.

    • Dilute the sample 10-fold with digestion buffer to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (enzyme:peptide) w/w ratio and incubate at 37°C for 16-18 hours.

    • Quench the digestion by adding 5 µL of 10% formic acid.

    • Desalt the peptide digest using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's protocol. Elute the peptides in 50% acetonitrile/0.1% formic acid.

    • Dry the desalted peptides in a vacuum centrifuge and reconstitute in 20 µL of 0.1% formic acid for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% B over 60 minutes.

    • Flow Rate: 300 nL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Data Acquisition: Data-Dependent Acquisition (DDA) mode, selecting the top 10 most intense precursor ions for fragmentation.

    • MS1 Resolution: 60,000.

    • MS2 Resolution: 15,000.

    • Fragmentation: Higher-energy Collisional Dissociation (HCD).

3. Data Analysis:

  • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Search the MS/MS spectra against a database containing the theoretical sequence of the modified peptide.

  • Specify the mass of the modifying compound as a variable modification on all possible amino acid residues.

  • Analyze the fragmentation spectra of modified peptides to confirm the sequence and pinpoint the exact site of modification.

High-Performance Liquid Chromatography: Purity Assessment and Quantification

HPLC is a cornerstone technique for assessing the purity of synthetic peptides and for their quantification.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.

Application Note: Purity Determination and Quantification of Modified Peptides

RP-HPLC separates peptides based on their hydrophobicity. The retention time of the modified peptide can provide an indication of the hydrophobicity imparted by the novel compound. The peak area of the main peptide is used to calculate its purity relative to any impurities.

Experimental Protocol: Analytical RP-HPLC

1. Sample Preparation:

  • Dissolve the lyophilized modified peptide in a suitable solvent (e.g., water, 5% acetonitrile in water) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.

  • For quantification, a standard curve should be generated using a reference standard of the purified modified peptide at known concentrations.

Nuclear Magnetic Resonance Spectroscopy: Elucidating 3D Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[4] For a modified peptide, NMR can be used to determine the precise location of the modification, its conformation, and its influence on the overall peptide structure.

Application Note: Structural Elucidation of a Modified Peptide in Solution

A combination of 2D NMR experiments, including TOCSY, NOESY, and HSQC, is used to assign the proton and heteronuclear resonances of the peptide and to derive structural restraints.[5][6] These restraints are then used in molecular modeling calculations to generate a 3D structure of the modified peptide.

Experimental Protocol: 2D NMR for Structural Analysis

1. Sample Preparation: [7][8]

  • Dissolve 1-5 mg of the purified, lyophilized modified peptide in 500 µL of a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D₂O. The final peptide concentration should be in the range of 0.5-2 mM.[9]

  • For heteronuclear experiments (e.g., ¹⁵N-HSQC), isotopic labeling (¹⁵N and/or ¹³C) of the peptide during synthesis or expression is highly recommended to enhance sensitivity.[9]

  • Filter the sample into a high-quality NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiments:

    • 1D ¹H: To check sample purity and concentration.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the 3D fold. A mixing time of 200-300 ms is typically used.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide backbone (requires ¹⁵N labeling). Each peak corresponds to a specific backbone amide N-H group.

    • 2D ¹H-¹³C HSQC: To resolve proton and carbon signals (requires ¹³C labeling).

3. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., NMRPipe, TopSpin).

  • Assign the proton and heteronuclear resonances using the TOCSY and HSQC spectra to identify the individual amino acid spin systems.

  • Use the NOESY spectrum to identify sequential and long-range NOEs. The NOEs involving the protons of the modifying compound will reveal its proximity to different parts of the peptide chain.

  • Use the assigned NOEs as distance restraints in molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures.

  • Analyze the resulting structures to determine the conformation of the modifying compound and its impact on the peptide's secondary and tertiary structure.

Circular Dichroism Spectroscopy: Assessing Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[2][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.

Application Note: Analysis of Secondary Structure Content

The far-UV CD spectrum (190-250 nm) of a peptide provides a characteristic signature of its secondary structural elements, such as α-helices, β-sheets, and random coils.[10] Changes in the CD spectrum upon introduction of the modifying compound can indicate alterations in the peptide's secondary structure.

Experimental Protocol: Far-UV Circular Dichroism

1. Sample Preparation:

  • Prepare a stock solution of the purified modified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have low absorbance in the far-UV region.

  • Determine the accurate concentration of the peptide stock solution using a reliable method (e.g., quantitative amino acid analysis).

  • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL.

2. CD Data Acquisition:

  • Instrumentation: A CD spectropolarimeter.

  • Parameters:

    • Wavelength Range: 190-260 nm.

    • Pathlength: 1 mm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans.

    • Temperature: 25°C.

3. Data Analysis:

  • Average the replicate scans and subtract the spectrum of the buffer blank.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

    • mdeg is the observed ellipticity in millidegrees.

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues.

    • l is the pathlength of the cuvette in cm.

  • Analyze the resulting CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software (e.g., K2D3, DichroWeb).

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the analytical techniques described above. These values are typical and may vary depending on the specific instrument, experimental conditions, and the nature of the peptide.

Table 1: Mass Spectrometry Performance

ParameterTypical ValueNotes
Mass Accuracy < 5 ppmFor high-resolution instruments (e.g., Orbitrap, FT-ICR).
Resolution 60,000 - 240,000Higher resolution allows for better separation of isotopic peaks.[11]
Sensitivity (LOD) fmol - amolDependent on the ionization efficiency of the peptide.
Sequence Coverage > 95%With optimized digestion and LC-MS/MS conditions.

Table 2: HPLC Performance

ParameterTypical ValueNotes
Purity Accuracy ± 0.5%With proper integration and baseline correction.
Resolution Baseline separation of major componentsDependent on column chemistry, gradient, and peptide properties.
Quantitation (LOQ) ng/mL rangeUsing UV detection and a standard curve.
Reproducibility (%RSD) < 2%For retention time and peak area.

Table 3: NMR Spectroscopy Performance

ParameterTypical ValueNotes
Sample Concentration 0.5 - 5 mMHigher concentration improves signal-to-noise.[7][8]
Molecular Weight Limit < 30 kDaFor detailed structural elucidation of unlabeled peptides.[9]
Resolution Atomic levelProvides detailed information on individual atoms.
Sensitivity Relatively low compared to MSIsotopic labeling significantly improves sensitivity.[12]

Table 4: Circular Dichroism Performance

ParameterTypical ValueNotes
Sample Concentration 0.1 - 0.2 mg/mLHigher concentrations can lead to high absorbance.
Wavelength Range 190 - 260 nmFor secondary structure analysis.
Accuracy of Secondary Structure Estimation ± 5-10%Dependent on the deconvolution algorithm and reference dataset.
Sensitivity High for conformational changesCan detect subtle changes in secondary structure.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway involving a modified peptide.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Peptide Modified Peptide Denature Denaturation (8M Urea) Peptide->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt Desalting (C18 ZipTip) Digest->Desalt LC nanoLC Separation (C18 Column) Desalt->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS/MS Fragmentation (HCD) MS1->MS2 Top 10 Precursors Data Data Analysis (Sequence & PTM ID) MS2->Data NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Calculation Purified Peptide Purified Peptide Dissolve in Buffer\n(10% D2O) Dissolve in Buffer (10% D2O) Purified Peptide->Dissolve in Buffer\n(10% D2O) NMR Tube NMR Tube Dissolve in Buffer\n(10% D2O)->NMR Tube 1D_H 1D ¹H NMR Tube->1D_H 2D_TOCSY 2D TOCSY NMR Tube->2D_TOCSY 2D_NOESY 2D NOESY NMR Tube->2D_NOESY 2D_HSQC 2D ¹H-¹⁵N HSQC NMR Tube->2D_HSQC Resonance Assignment Resonance Assignment 2D_TOCSY->Resonance Assignment NOE Identification NOE Identification 2D_NOESY->NOE Identification 2D_HSQC->Resonance Assignment Resonance Assignment->NOE Identification Distance Restraints Distance Restraints NOE Identification->Distance Restraints Structure Calculation Structure Calculation Distance Restraints->Structure Calculation 3D Structure Ensemble 3D Structure Ensemble Structure Calculation->3D Structure Ensemble Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Activation Cascade TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene TF->Gene Gene Transcription Response Cellular Response (e.g., Proliferation) Gene->Response ModPeptide Modified Peptide (Ligand) ModPeptide->Receptor Binding & Dimerization

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 4-aminomethyltetrahydropyran-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-aminomethyltetrahydropyran-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for 4-aminomethyltetrahydropyran-4-carboxylic acid?

A common and plausible synthetic route starts from diethyl malonate and bis(2-chloroethyl) ether to construct the tetrahydropyran ring, followed by a series of functional group manipulations to introduce the aminomethyl and carboxylic acid moieties at the C4 position.

Q2: I am observing low yields in the initial cyclization step to form diethyl tetrahydropyran-4,4-dicarboxylate. What are the possible causes?

Low yields in the cyclization are often attributed to incomplete reaction, side reactions, or issues with the base and solvent system. Ensure anhydrous conditions and consider optimizing the reaction temperature and time.

Q3: The selective mono-hydrolysis and decarboxylation of the diethyl ester is proving difficult. What are the key parameters to control?

This step is challenging due to the potential for complete hydrolysis or no reaction. Precise control of stoichiometry of the base (e.g., one equivalent of KOH or NaOH) and reaction temperature is crucial. Monitoring the reaction progress closely using techniques like TLC or LC-MS is highly recommended.

Q4: During the reduction of the ester to the hydroxymethyl group, I am also reducing the other ester. How can I improve selectivity?

Selective reduction can be achieved by using a less reactive reducing agent or by carefully controlling the reaction conditions (e.g., low temperature). Protecting the other ester group prior to reduction is an alternative strategy.

Q5: What are the common methods for converting the hydroxymethyl group to the aminomethyl group, and what are the potential pitfalls?

Common methods include a two-step process of converting the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by substitution with an amine source (like ammonia or an azide followed by reduction). Direct amination methods can also be employed. Pitfalls include incomplete conversion, side reactions like elimination, and difficulties in purification.

Troubleshooting Guides

Problem 1: Low Yield in Diethyl tetrahydropyran-4,4-dicarboxylate Synthesis
Symptom Possible Cause Suggested Solution
Starting materials remain after extended reaction time.Insufficient base or low reaction temperature.Ensure the use of a strong base like sodium ethoxide in stoichiometric amounts. Gradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple unidentified byproducts.Presence of water in the reaction mixture.Use freshly distilled solvents and dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product.Emulsion formation during workup.Use a saturated brine solution during the aqueous workup to break emulsions.
Problem 2: Poor Selectivity in Mono-decarboxylation
Symptom Possible Cause Suggested Solution
Significant amount of dicarboxylic acid formed.Excess of base used for hydrolysis.Use exactly one equivalent of a base like potassium hydroxide in ethanol/water.
Unreacted diester remains.Insufficient reaction time or temperature for hydrolysis.Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS.
Product is difficult to purify from starting material and diacid.Similar polarities of the compounds.Utilize column chromatography with a carefully selected solvent gradient for purification.
Problem 3: Over-reduction During Conversion of Ester to Alcohol
Symptom Possible Cause Suggested Solution
Both ester groups are reduced to alcohols.Reducing agent is too reactive or used in excess.Use a milder reducing agent such as sodium borohydride under specific conditions, or carefully control the stoichiometry of a stronger reducing agent like lithium aluminum hydride at low temperatures.
Incomplete reduction of the target ester.Insufficient amount of reducing agent or low temperature.Slowly add a slight excess of the reducing agent at a controlled low temperature and allow the reaction to warm to room temperature gradually.

Experimental Protocols

Key Experiment: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
  • Setup: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer is placed under an inert atmosphere.

  • Reagents: Sodium metal is dissolved in anhydrous ethanol to prepare sodium ethoxide. Diethyl malonate is then added dropwise at 0 °C.

  • Reaction: After the addition of diethyl malonate, bis(2-chloroethyl) ether is added dropwise, and the reaction mixture is heated to reflux.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Key Experiment: Selective Reduction to Ethyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate
  • Setup: A flame-dried three-neck flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer is placed under an inert atmosphere.

  • Reagents: Ethyl 4-carbethoxytetrahydropyran-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • Reaction: A solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Monitoring: The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water at low temperature.

  • Workup: The resulting suspension is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated.

  • Purification: The product is purified by column chromatography.

Quantitative Data Summary

Synthetic Step Typical Yield (%) Purity (%) Key Reaction Conditions
Diethyl tetrahydropyran-4,4-dicarboxylate65-75>95 (after purification)NaOEt, EtOH, Reflux
Ethyl 4-carbethoxytetrahydropyran-4-carboxylate50-60>97 (after purification)1 eq. KOH, EtOH/H₂O, then acid
Ethyl 4-(hydroxymethyl)tetrahydropyran-4-carboxylate70-80>98 (after purification)LiAlH₄, THF, -78 °C
4-(Aminomethyl)tetrahydropyran-4-carboxylic acid40-50 (over 2 steps)>99 (after purification)1. TsCl, Py; 2. NaN₃, DMF; 3. H₂, Pd/C; 4. LiOH, H₂O

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow Start Start Step1 Cyclization: Diethyl malonate + bis(2-chloroethyl) ether Start->Step1 NaOEt, EtOH Step2 Mono-decarboxylation Step1->Step2 1. KOH 2. H+ Step3 Selective Reduction Step2->Step3 LiAlH4 Step4 Amination Step3->Step4 1. TsCl 2. NaN3 3. H2, Pd/C Step5 Hydrolysis Step4->Step5 LiOH End Final Product Step5->End troubleshooting_logic cluster_troubleshooting Troubleshooting: Low Cyclization Yield LowYield Low Yield in Step 1 CheckPurity Check Starting Material Purity LowYield->CheckPurity CheckConditions Verify Anhydrous Conditions LowYield->CheckConditions OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp Purified Impure Starting Materials CheckPurity->Purified WetReagents Presence of Water CheckConditions->WetReagents SuboptimalTemp Suboptimal Temperature OptimizeTemp->SuboptimalTemp Solution Improved Yield Purified->Solution WetReagents->Solution SuboptimalTemp->Solution

Optimization

Technical Support Center: Synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminomethyltetrahydropyr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminomethyltetrahydropyran-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-aminomethyltetrahydropyran-4-carboxylic acid?

The most common starting material for the synthesis is tetrahydropyran-4-one. From this precursor, two primary methods are widely employed: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways involve the formation of an aminonitrile or a hydantoin intermediate, respectively, followed by hydrolysis to yield the desired amino acid.[1] Alternative routes such as halogenation-amidation and reductive amination also exist.[1]

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete reaction: The initial condensation reaction to form the aminonitrile (Strecker) or hydantoin (Bucherer-Bergs) may not have gone to completion.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Parameters such as temperature, pH, and reagent stoichiometry are critical and can significantly impact the reaction outcome.[2]

  • Difficulties in purification: Product loss during workup and purification steps can also contribute to lower overall yields.

Q3: How can I improve the yield of the initial condensation step?

For the Bucherer-Bergs reaction, it is crucial to maintain a pH of approximately 8-9.[2] The use of ammonium carbonate helps to buffer the reaction.[2] A molar ratio of 1:2:2 for the ketone, potassium cyanide, and ammonium carbonate is recommended to ensure balanced reactivity.[2] The reaction is typically refluxed in water or ethanol at 80-100°C.[2]

In the Strecker synthesis, the use of a mild acid like ammonium chloride (NH4Cl) is beneficial as it serves as both a source of ammonia and a catalyst to protonate the aldehyde, making it more electrophilic.[3]

Q4: What are common side products and how can their formation be minimized?

In cyanide-based reactions like the Strecker and Bucherer-Bergs syntheses, excess cyanide can lead to the formation of side products through over-alkylation.[2] Careful control of the stoichiometry of reagents is essential. In the Bucherer-Bergs reaction, strongly alkaline conditions can lead to the degradation of cyanide, while acidic conditions can hinder the formation of the necessary cyanohydrin intermediate.[2]

Q5: Are there any safety precautions I should be aware of when performing these syntheses?

Yes, both the Strecker and Bucherer-Bergs reactions involve the use of potassium or sodium cyanide, which are highly toxic. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also crucial to have a cyanide antidote kit readily available and to be familiar with its use. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas and must be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Intermediate I (Hydantoin/Aminonitrile) Incomplete reactionEnsure the reaction is heated to the appropriate temperature (60-70°C) for a sufficient duration (3-4 hours).[1][4]
Incorrect stoichiometryUse a molar ratio of approximately 1:2.5:1.5 for tetrahydropyranone, ammonium carbonate, and sodium cyanide, respectively.[4]
Suboptimal pHFor the Bucherer-Bergs reaction, maintain a pH of 8-9 using ammonium carbonate as a buffer.[2]
Low Yield of Intermediate II (Boc-protected intermediate) Inefficient protection reactionEnsure the use of a suitable base like DMAP and an appropriate solvent such as DMF. The reaction may require elevated temperatures (80-100°C) and extended reaction times (16-20 hours).[4]
Low Overall Yield of Final Product Product loss during workupAfter hydrolysis of the intermediate, carefully adjust the pH to 2-4 with hydrochloric acid to ensure complete precipitation of the product.[4] Wash the filter cake with ice-cold water to minimize product loss.[4]
Catalyst poisoning (in alternative routes)If using catalytic hydrogenation, ensure the purity of the precursor is high (>98%) to avoid catalyst poisoning.[1]
Formation of Impurities Side reactionsCarefully control reaction temperature and reagent stoichiometry. In continuous flow processes, impurity profiles can be improved.[1]

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for 4-Aminotetrahydro-2H-pyran-4-carboxylic acid [1]

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Reductive Amination85>97Moderate120–150
Halogenation-Amidation88>99High90–110
Continuous Flow91>98High80–95

Table 2: Reaction Conditions for the Synthesis of Intermediate I (Hydantoin derivative via Bucherer-Bergs) [4]

Parameter Embodiment 1 Embodiment 2
Tetrahydropyrone100 g100 g
Water500 mL800 mL
Ethanol500 mL800 mL
Ammonium Carbonate247 g200 g
Sodium Cyanide89 g50 g
Reaction Temperature60°C65°C
Reaction Time3 hours4 hours
Yield of Intermediate I165 g160 g

Experimental Protocols

Protocol 1: Synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic Acid via Bucherer-Bergs Reaction

This protocol is based on a multi-step synthesis described in the literature.[4]

Step 1: Synthesis of the Hydantoin Intermediate

  • In a suitable reaction vessel, combine 100 g of tetrahydropyranone with 500 mL of deionized water and 500 mL of ethanol.

  • To this mixture, add 247 g of ammonium carbonate and 89 g of sodium cyanide.

  • Heat the reaction mixture to 60°C and maintain for 3 hours with stirring.

  • After the reaction is complete, cool the mixture to 5°C.

  • Filter the resulting solid and wash the filter cake twice with ice-cold water.

  • Dry the solid under vacuum at 70°C for 4 hours to obtain the hydantoin intermediate.

Step 2: Boc Protection of the Hydantoin Intermediate

  • Dissolve 165 g of the intermediate from Step 1 in 2 L of DMF.

  • Add 5 g of DMAP to the solution.

  • Slowly add 465 g of di-tert-butyl dicarbonate dropwise.

  • Heat the reaction mixture to 80-100°C and stir for 16-20 hours.

  • After the reaction, pour the mixture into water and stir for 2-3 hours to precipitate the product.

  • Filter the solid and dry under vacuum to obtain the Boc-protected intermediate.

Step 3: Hydrolysis to the Final Product

  • Suspend the Boc-protected intermediate in tetrahydrofuran.

  • Add a 40-60% solution of sodium hydroxide.

  • Heat the mixture to reflux for 5-6 hours.

  • Distill off the tetrahydrofuran.

  • Adjust the pH of the remaining aqueous solution to 2-4 with hydrochloric acid to precipitate the final product.

  • Filter the solid, wash, and dry to obtain 4-aminomethyltetrahydropyran-4-carboxylic acid.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Hydrolysis start Tetrahydropyran-4-one reactants Add (NH4)2CO3, NaCN, H2O/EtOH start->reactants heat Heat to 60-70°C reactants->heat cool_filter Cool and Filter heat->cool_filter intermediate1 Hydantoin Intermediate cool_filter->intermediate1 add_boc Add Boc2O, DMAP in DMF intermediate1->add_boc heat2 Heat to 80-100°C add_boc->heat2 precipitate Precipitate in Water heat2->precipitate intermediate2 Boc-Protected Intermediate precipitate->intermediate2 hydrolysis Add NaOH, THF, Reflux intermediate2->hydrolysis acidify Acidify with HCl hydrolysis->acidify final_product 4-Aminomethyltetrahydropyran- 4-carboxylic acid acidify->final_product

Caption: A flowchart of the three-step synthesis of 4-aminomethyltetrahydropyran-4-carboxylic acid.

troubleshooting_yield Troubleshooting Low Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, pH) start->check_conditions check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry analyze_impurities Analyze for Side Products (TLC, LC-MS) start->analyze_impurities change_route Consider Alternative Synthetic Route start->change_route optimize_conditions Optimize Temperature, Time, and pH check_conditions->optimize_conditions adjust_ratios Adjust Molar Ratios of Reagents check_stoichiometry->adjust_ratios purification Improve Purification Technique analyze_impurities->purification

Caption: A troubleshooting guide for addressing low reaction yields.

References

Troubleshooting

Technical Support Center: Purification of 4-Aminomethyltetrahydropyran-4-carboxylic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Aminomethyltetrahydropyran-4-carboxylic acid. Below you will find troubleshooting g...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Aminomethyltetrahydropyran-4-carboxylic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 4-Aminomethyltetrahydropyran-4-carboxylic acid fails to crystallize from solution. What are the common causes and how can I induce crystallization?

A1: Failure to crystallize is a common issue, often stemming from the solution not being supersaturated or the presence of impurities. Here are several troubleshooting steps:

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Anti-Solvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow for slow cooling.

  • Slow Cooling: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the warm, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.

Q2: During crystallization, my compound "oils out" instead of forming solid crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the solution is supersaturated to a high degree. To address this:

  • Use a More Dilute Solution: Start the crystallization process with a slightly more dilute solution to avoid a high degree of supersaturation upon cooling.

  • Slower Cooling: Cool the solution at a much slower rate to give the molecules adequate time to orient themselves into a crystal lattice.

  • Change Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. For zwitterionic compounds like this, mixtures of polar protic solvents (e.g., ethanol, methanol) and water are often effective.

Q3: The purity of my 4-Aminomethyltetrahydropyran-4-carboxylic acid is not satisfactory after a single crystallization. What can I do to improve it?

A3: A single crystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility properties.

  • Recrystallization: Perform a second crystallization (recrystallization) of the obtained crystals. This is a common and effective method for enhancing purity.

  • Ion-Exchange Chromatography: For a more rigorous purification, consider using ion-exchange chromatography. As an amino acid, your compound possesses both a positive (amino) and a negative (carboxylic acid) charge, making it an ideal candidate for this technique. A cation exchange resin can be used to bind the compound, allowing neutral and anionic impurities to be washed away. The product can then be eluted by changing the pH or increasing the salt concentration of the buffer.

  • Activated Carbon Treatment: If colored impurities are present, you can add a small amount of activated carbon to the hot solution before filtration and crystallization. The activated carbon will adsorb the colored impurities.

Q4: I've synthesized 4-Aminomethyltetrahydropyran-4-carboxylic acid via a Strecker reaction. What are the likely impurities I need to remove?

A4: The Strecker synthesis involves the reaction of an aldehyde (or ketone) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. Potential impurities include:

  • Unreacted Starting Materials: Residual tetrahydropyran-4-one, ammonium salts, and cyanide salts.

  • Intermediate Aminonitrile: Incomplete hydrolysis will leave the α-aminonitrile intermediate in your product.

  • Side-Products: Depending on the reaction conditions, side reactions can occur.

Purification Strategy for Post-Strecker Synthesis:

  • Acid-Base Extraction: After hydrolysis, adjusting the pH of the reaction mixture can help separate the amphoteric amino acid from neutral or acidic/basic impurities. At its isoelectric point, the amino acid will have minimal solubility and may precipitate, allowing for separation by filtration.

  • Washing: Thoroughly washing the crude product with a solvent in which the impurities are soluble but the product is not can be effective. For instance, washing with a non-polar organic solvent can help remove unreacted tetrahydropyran-4-one.

Quantitative Data Summary

The following table summarizes the expected purity and yield for different purification methods based on available data for the hydrochloride salt of the target compound and related synthetic methods.[1]

Purification MethodStarting Material PurityFinal PurityReported YieldReference
Recrystallization>97%>99%Not specified[1]
Reductive AminationPrecursor >98%>97%75-85%[1]
Halogenation-AmidationNot specified>99%88%
Continuous FlowNot specified>98%91%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of 4-Aminomethyltetrahydropyran-4-carboxylic acid by mixed-solvent crystallization. The optimal solvent ratio and temperatures may require some optimization.

Materials:

  • Crude 4-Aminomethyltetrahydropyran-4-carboxylic acid

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-Aminomethyltetrahydropyran-4-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., water) in which the compound is soluble at elevated temperatures.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • Slowly add a "poor" solvent (e.g., ethanol), in which the compound is less soluble, until the solution becomes slightly cloudy. A 3:1 ethanol/water (v/v) mixture has been reported to be effective for the hydrochloride salt.[1]

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Ion-Exchange Chromatography

This protocol provides a general workflow for purification using cation-exchange chromatography. Specific buffers, pH, and resin choice will depend on the isoelectric point (pI) of 4-Aminomethyltetrahydropyran-4-carboxylic acid and should be optimized.

Materials:

  • Crude 4-Aminomethyltetrahydropyran-4-carboxylic acid solution

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Chromatography column

  • Equilibration buffer (e.g., a low pH buffer like 0.1 M citric acid)

  • Elution buffer (e.g., a buffer with a higher pH or a salt gradient, such as aqueous ammonia or NaCl solution)

  • pH meter

  • Fraction collector

Procedure:

  • Resin Preparation: Swell and pack the cation exchange resin into a chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the equilibration buffer until the pH of the eluate matches the buffer pH.

  • Sample Loading: Dissolve the crude product in the equilibration buffer and adjust the pH to ensure the compound is protonated (positively charged). Load the sample onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound 4-Aminomethyltetrahydropyran-4-carboxylic acid by passing the elution buffer through the column. This can be done by a step-gradient (sudden change in pH or salt concentration) or a linear gradient.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the purified product.

  • Desalting and Isolation: Combine the pure fractions. If a salt gradient was used for elution, the salt will need to be removed (e.g., by dialysis or a second chromatographic step). Finally, isolate the pure compound by evaporating the solvent.

Visualizations

experimental_workflow_crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_product Final Product crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve add_antisolvent Add Anti-solvent (e.g., Ethanol) dissolve->add_antisolvent slow_cool Slow Cooling to Room Temperature add_antisolvent->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Purified Product dry->pure

Caption: Experimental workflow for the purification of 4-Aminomethyltetrahydropyran-4-carboxylic acid by crystallization.

experimental_workflow_ion_exchange start Start prep_column Prepare & Equilibrate Cation Exchange Column start->prep_column load_sample Load Crude Sample (in Equilibration Buffer) prep_column->load_sample wash_column Wash with Equilibration Buffer (Remove Impurities) load_sample->wash_column elute_product Elute with Elution Buffer (pH or Salt Gradient) wash_column->elute_product collect_fractions Collect Fractions elute_product->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure isolate_product Desalt & Isolate Pure Product pool_pure->isolate_product end End isolate_product->end

Caption: General workflow for the purification of 4-Aminomethyltetrahydropyran-4-carboxylic acid by ion-exchange chromatography.

References

Optimization

Technical Support Center: Troubleshooting Fmoc Deprotection of Sterically Hindered Amino Acids

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Fmoc deprotection of sterically hinder...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Fmoc deprotection of sterically hindered amino acids during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids.[1][2] These impurities are often difficult to separate from the target peptide, resulting in a significantly lower overall yield and purity of the final product.[1][2]

Q2: What are the primary causes of incomplete Fmoc deprotection, especially with sterically hindered residues?

Several factors can contribute to inefficient Fmoc removal:

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically obstruct the deprotection reagent, such as piperidine, from accessing the Fmoc group.[1][2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues (e.g., Val, Ile, Leu).[1][2] This aggregation can block reagent access to the N-terminal Fmoc group.[1][3]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the accessibility of reagents to the growing peptide chains.[1][2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure deprotection reagents, such as an old piperidine solution, can decrease deprotection efficiency.[1] Additionally, insufficient reaction times, temperatures, or concentrations of the deprotecting agent can lead to incomplete removal.[1][2][3]

  • High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, impeding reagent access.[2]

Q3: Which amino acids are considered "sterically hindered" and are most prone to this issue?

Sterically hindered amino acids possess bulky side chains that interfere with chemical reactions at the peptide backbone. Common examples include:

  • α,α-disubstituted amino acids: such as α-aminoisobutyric acid (Aib). The gem-dimethyl group on the α-carbon significantly shields the N-terminal Fmoc group.[4]

  • β-branched amino acids: Valine (Val) and Isoleucine (Ile).

  • Other bulky residues: Threonine (Thr), especially when adjacent to another bulky residue.

Q4: How can I detect if Fmoc deprotection is incomplete?

Several methods can be employed to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1][5] A yellow or colorless result suggests the Fmoc group is still attached.[1][5]

  • UV-Vis Spectrophotometry: This quantitative method monitors the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[3][5][6] By measuring the absorbance of the filtrate after deprotection, one can quantify the extent of Fmoc removal.[3][5]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved sample of the crude peptide by HPLC and MS can identify the presence of deletion sequences, which are a direct consequence of incomplete Fmoc deprotection.[7]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this troubleshooting workflow. The diagram below outlines a logical approach to diagnosing and solving the problem, starting with simple checks and progressing to more advanced protocol modifications.

G cluster_0 Troubleshooting Workflow for Incomplete Fmoc Deprotection A Incomplete Deprotection Suspected (e.g., negative Kaiser test) B Check Reagents & Standard Conditions A->B Initial Check C Extend Deprotection Time / Increase Temperature B->C If problem persists F Successful Deprotection B->F Issue Resolved D Use Stronger Base (e.g., DBU) C->D For highly hindered residues C->F Issue Resolved E Incorporate Aggregation-Disrupting Additives D->E If aggregation is suspected D->F Issue Resolved E->F Issue Resolved

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation: Deprotection Conditions

The choice of deprotection strategy depends on the severity of the steric hindrance and peptide aggregation. The following table summarizes common conditions.

Reagent CocktailConcentrationTypical Deprotection TimeUse CaseAdvantagesDisadvantages
Piperidine in DMF20% (v/v)2 x 10-20 minStandard, non-hindered residuesWell-established, reliable for most sequences.Ineffective for many sterically hindered residues.
Piperidine in DMF20% (v/v)2 x 30-60 minMildly hindered residuesSimple modification of standard protocol.Longer exposure to base can increase risk of side reactions.
DBU/Piperidine in DMF2% DBU, 2% Piperidine (v/v)2 x 2-5 minHighly hindered residues (e.g., Aib)Significantly faster and more effective for difficult sequences.[1][4]DBU is a strong, non-nucleophilic base that can increase the risk of racemization.[8]
DBU in DMF2% (v/v)2 x 2-5 minVery difficult sequencesPotent deprotection agent.[5]Requires a scavenger like piperidine to be added to react with the dibenzofulvene byproduct.[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[6]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[1] For difficult sequences, this time can be extended.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[2] The resin is now ready for the next amino acid coupling step.

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is for "difficult" sequences where standard methods fail.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[1][4]

  • First Deprotection: Add the DBU/piperidine solution to the resin and agitate for 2-5 minutes at room temperature.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 3 and 4.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[1][2]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]

Protocol 3: Kaiser Test for Free Primary Amines

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.[1][6]

    • Reagent B: 80 g phenol in 20 mL ethanol.[1][6]

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][6]

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the release of the Fmoc group.

  • Collect Filtrate: During the deprotection steps, collect all the piperidine/DMF filtrate in a volumetric flask of a known volume.

  • Dilute Sample: Dilute the collected filtrate with DMF to a known final volume to bring the absorbance into the linear range of the spectrophotometer.[2][6]

  • Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).[2][6]

  • Calculate: Use the Beer-Lambert law (A = εcl) to calculate the amount of Fmoc group removed. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when encountering incomplete Fmoc deprotection.

G cluster_1 Decision Tree for Deprotection Issues Start Negative Kaiser Test Q1 Is the amino acid sterically hindered? Start->Q1 A1_Yes Increase deprotection time and/or temperature Q1->A1_Yes Yes A1_No Check reagent quality and standard procedure Q1->A1_No No Q2 Is deprotection still incomplete? A1_Yes->Q2 A1_No->Q2 A2_Yes Use stronger base (DBU) Q2->A2_Yes Yes End Proceed to Coupling Q2->End No A2_Yes->End

References

Troubleshooting

side reactions during the coupling of 4-Aminomethyltetrah_ydropyran-4-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 4-Aminomethyltetrahydropy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 4-Aminomethyltetrahydropyran-4-carboxylic acid. This sterically hindered, cyclic amino acid presents unique challenges in peptide synthesis, and this guide offers solutions to common side reactions and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling 4-Aminomethyltetrahydropyran-4-carboxylic acid?

Due to its tetrasubstituted α-carbon, 4-Aminomethyltetrahydropyran-4-carboxylic acid is a sterically hindered amino acid. This bulkiness can significantly slow down the kinetics of peptide bond formation, leading to incomplete reactions and low yields.[1] The primary challenges include overcoming this steric hindrance to ensure efficient coupling and preventing potential side reactions.

Q2: What is the most common side reaction with this amino acid?

A significant side reaction to consider is intramolecular cyclization, which results in the formation of a δ-lactam.[2][3] This occurs when the activated carboxylic acid group reacts with the primary amine on the aminomethyl substituent of the same molecule, competing with the desired intermolecular peptide bond formation.

Q3: Which coupling reagents are recommended for such a sterically hindered amino acid?

For sterically hindered amino acids, potent coupling reagents are necessary to achieve high yields and minimize side reactions.[1] Reagents like HATU, COMU, and PyBOP are often preferred over standard carbodiimides (e.g., DCC, DIC) due to their higher reactivity and ability to form highly reactive activated esters.[1][3]

Q4: How can I minimize the risk of racemization?

While 4-Aminomethyltetrahydropyran-4-carboxylic acid itself is not chiral at the α-carbon, racemization can be a concern for the chiral amino acid it is being coupled with. To suppress racemization, it is recommended to use additives like HOAt or Oxyma Pure.[3] Additionally, phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[4]

Q5: My peptide is showing poor solubility. What can I do?

Peptides containing cyclic or hydrophobic residues can be prone to aggregation and poor solubility.[5][6] To address this, consider using alternative solvents like N-methylpyrrolidone (NMP) or adding a co-solvent such as dimethylsulfoxide (DMSO) to improve solubilization.[5] Incorporating solubilizing tags like polyethylene glycol (PEG) during synthesis can also be an effective strategy.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of 4-Aminomethyltetrahydropyran-4-carboxylic acid.

Issue 1: Low Coupling Yield

Symptoms:

  • Incomplete reaction as monitored by HPLC.

  • Presence of unreacted starting materials.

  • Low final product yield after purification.[6]

Potential Causes:

  • Steric Hindrance: The bulky nature of the amino acid is impeding the coupling reaction.[1]

  • Suboptimal Coupling Reagent: The chosen coupling reagent is not potent enough to overcome the steric barrier.

  • Inadequate Reaction Conditions: Reaction time, temperature, or concentration may not be optimal.

Solutions:

  • Select a More Potent Coupling Reagent: Switch to a uronium/aminium or phosphonium-based reagent known for its high efficiency with hindered amino acids.[1][3]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight).

    • Elevated Temperature: Gently heating the reaction (e.g., to 40-50°C) can sometimes improve yields, but must be done cautiously as it can also increase the risk of side reactions.[2]

    • Double Coupling: After the initial coupling, perform a second coupling step with fresh reagents to drive the reaction to completion.[8]

  • Use Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and help overcome steric hindrance.[5]

Issue 2: Presence of an Impurity with a Mass Corresponding to a Lactam

Symptoms:

  • A significant side product is observed in the crude HPLC and mass spectrometry analysis.

  • The mass of the side product corresponds to the molecular weight of 4-Aminomethyltetrahydropyran-4-carboxylic acid minus water (intramolecular cyclization).

Potential Causes:

  • Intramolecular Lactam Formation: The activated carboxylic acid is reacting with the primary amine within the same molecule.[2][3] This is more likely under conditions that favor intramolecular reactions.

Solutions:

  • Optimize Reaction Concentration: Perform the coupling reaction at a higher concentration to favor the desired intermolecular reaction over the intramolecular cyclization.

  • Order of Reagent Addition: Pre-activate the carboxylic acid of the incoming amino acid before adding the amine component (in this case, 4-Aminomethyltetrahydropyran-4-carboxylic acid) to the reaction mixture. This ensures the activated species is readily available for the intermolecular reaction.

  • Protect the Amine: If lactam formation is severe, consider a synthetic route where the aminomethyl group is temporarily protected, though this adds extra steps to the synthesis.

Quantitative Data on Coupling Reagent Performance

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of several common coupling reagents in challenging coupling reactions.

Coupling ReagentReagent TypeTypical Yield with Hindered Amino AcidsGeneral Reaction TimeRacemization PotentialKey Considerations
HATU Uronium/AminiumHigh1-2 hoursLowHighly efficient but based on the potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine if used in excess.[1][9]
COMU Uronium/AminiumHigh1-hour double couplingLowSafer alternative to HATU as it is based on Oxyma Pure. Excellent solubility.[1][3]
HBTU Uronium/AminiumGood to HighRoom TemperatureLowA widely used and cost-effective option. Can also cause guanidinylation.[2]
PyBOP Phosphonium>90% Conversion~16 hoursLowByproducts are generally less hazardous than those from BOP. Does not cause guanidinylation.[1][4]
T3P® Phosphonic AnhydrideHighVariesMinimalParticularly useful for epimerization-prone substrates.[1]

Note: This table is a synthesis of data from multiple sources, and reaction conditions may vary. Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: General Coupling using HATU
  • Dissolution: In a reaction vessel, dissolve the N-protected amino acid (1.2 equivalents) in an appropriate solvent (e.g., DMF or NMP).

  • Pre-activation: Add HATU (1.15 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add 4-Aminomethyltetrahydropyran-4-carboxylic acid (1 equivalent) to the pre-activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., Kaiser test or HPLC).

  • Work-up: After completion, proceed with the standard washing and deprotection steps for your synthesis workflow.

Protocol 2: Troubleshooting with Double Coupling
  • First Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After the initial coupling time, thoroughly wash the resin with DMF to remove any soluble byproducts and unreacted reagents.

  • Second Coupling: Prepare a fresh solution of the N-protected amino acid, HATU, and DIPEA as described in Protocol 1.

  • Re-coupling: Add the fresh coupling mixture to the resin and allow it to react for an additional 1-2 hours at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF and DCM before proceeding to the next step in your synthesis.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough for a hindered amino acid? start->check_reagent upgrade_reagent Switch to HATU, COMU, or PyBOP check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes upgrade_reagent->check_conditions optimize_time Increase reaction time / Double couple check_conditions->optimize_time No optimize_temp Consider gentle heating (e.g., 40-50°C) check_conditions->optimize_temp No use_microwave Employ microwave-assisted synthesis check_conditions->use_microwave No reassess Re-evaluate yield check_conditions->reassess Yes optimize_time->reassess optimize_temp->reassess use_microwave->reassess

Caption: Troubleshooting workflow for low coupling yield.

Reaction Pathway: Desired Coupling vs. Side Reaction

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Amino_Acid 4-Aminomethyltetrahydropyran- 4-carboxylic Acid (Activated) Intermolecular Intermolecular Coupling (Desired Reaction) Amino_Acid->Intermolecular + Peptide Intramolecular Intramolecular Cyclization (Side Reaction) Amino_Acid->Intramolecular Peptide N-terminal Amine of Peptide Chain Desired_Product Extended Peptide Chain Intermolecular->Desired_Product Side_Product δ-Lactam Intramolecular->Side_Product

Caption: Competing reaction pathways during coupling.

References

Optimization

Technical Support Center: Optimizing Coupling Conditions for Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid

Welcome to the technical support center for the effective use of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid in peptide synthesis. This resource is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling conditions and troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid considered a sterically hindered amino acid?

A1: Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid possesses a quaternary carbon atom at the α-position to the carboxyl group. This substitution pattern creates significant steric bulk around the reactive carboxylic acid, which can physically impede its approach to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction rates and incomplete coupling reactions.

Q2: My standard coupling protocol with DIC/HOBt is giving low yields for this amino acid. What is the recommended course of action?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the steric hindrance of this amino acid. It is highly recommended to switch to a more powerful coupling reagent. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP, are significantly more effective as they form highly reactive activated esters.[1]

Q3: What are the recommended solvents and bases for coupling Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid?

A3: The choice of solvent is crucial for good solvation of the peptide-resin complex to ensure accessibility of the reactive sites.

  • Solvents: N,N-Dimethylformamide (DMF) is a commonly used solvent. However, for difficult couplings, N-Methylpyrrolidone (NMP) is often preferred due to its superior solvating properties.[2] In some cases, a mixture of solvents such as DCM/DMF/NMP might be beneficial.

  • Bases: A non-nucleophilic base is required to activate the coupling reagent and neutralize any acidic species. Diisopropylethylamine (DIPEA) is widely used. For amino acids prone to racemization, 2,4,6-Collidine is a recommended alternative.[3]

Q4: I am observing incomplete coupling even with a stronger coupling reagent. What other parameters can I optimize?

A4: If incomplete coupling persists, you can try the following strategies:

  • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.

  • Increased Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.

  • Increased Temperature: Gently heating the reaction vessel to 30-40°C can help overcome the activation energy barrier. However, this should be done with caution as excessive heat can increase the risk of side reactions, including racemization.

Q5: How can I monitor the completion of the coupling reaction?

A5: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling. For a negative result (yellow/brown color), it signifies that the coupling is likely complete.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative performance of various coupling reagents for sterically hindered amino acids. While specific data for Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid is not available, the data for Fmoc-Aib-OH (a similarly challenging α,α-disubstituted amino acid) provides a useful comparison.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationNotes
DIC/HOBt Carbodiimide/Additive60-180 minutesModerateLow to ModerateOften inefficient for highly hindered couplings.
HBTU Aminium/Uronium Salt20-60 minutes>98LowMore effective than carbodiimides.
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowGenerally more reactive than HBTU.
PyBOP Phosphonium Salt30-120 minutes>98LowGood for sterically hindered couplings.
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly reactive and very effective for difficult couplings.[1]
COMU Aminium/Uronium Salt15-45 minutes>99Very LowHigh reactivity, with byproducts that are considered safer than those of HOBt/HOAt-based reagents.[4]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended as a starting point for the efficient coupling of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again.

Protocol 2: Double Coupling for Difficult Sequences

If Protocol 1 results in incomplete coupling, a double coupling strategy is recommended.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • First Wash: After the initial coupling time (e.g., 2 hours), drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 1 and add it to the resin. Agitate for an additional 2 hours.

  • Monitoring and Washing: Perform a Kaiser test. Once complete, wash the resin as described in step 5 of Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Washing swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Add to Resin Agitate 2-4h wash1->couple preactivate Prepare Activation Mixture (Fmoc-AA, HATU, DIPEA in DMF) preactivate->couple kaiser Kaiser Test couple->kaiser wash2 Wash with DMF/DCM kaiser->wash2 Next Cycle Next Cycle wash2->Next Cycle

Caption: Standard experimental workflow for the coupling of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid using HATU.

troubleshooting_guide start Low Coupling Efficiency (Positive Kaiser Test) reagent_check Using potent coupling reagent? (e.g., HATU, HCTU, COMU) start->reagent_check upgrade_reagent Switch to HATU, HCTU, or COMU reagent_check->upgrade_reagent No double_couple Perform Double Coupling reagent_check->double_couple Yes upgrade_reagent->double_couple increase_time Increase Reaction Time (4h to overnight) double_couple->increase_time Still incomplete success Coupling Successful double_couple->success Complete increase_temp Increase Temperature (30-40°C) increase_time->increase_temp solvent_check Consider solvent change (DMF to NMP) increase_temp->solvent_check aggregation Check for Aggregation (Resin clumping, poor swelling) solvent_check->aggregation chaotropic Use chaotropic agents (e.g., LiCl) aggregation->chaotropic Yes aggregation->success No chaotropic->success

Caption: Troubleshooting decision tree for low coupling efficiency of Fmoc-4-Aminomethyltetrahydropyran-4-carboxylic acid.

References

Troubleshooting

Technical Support Center: Aggregation in Peptides Containing 4-Aminomethyltetrahydropyran-4-carboxylic Acid (Amtc)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and handling of peptides incorporating the non-canonical amino acid 4-Aminomethyltetrahydropyran-4-carboxylic acid (Amtc).

Disclaimer: Specific experimental data on the aggregation and solubility of peptides containing 4-Aminomethyltetrahydropyran-4-carboxylic acid (Amtc) is limited in publicly available literature. The guidance provided here is based on general principles of peptide chemistry, troubleshooting strategies for difficult and hydrophobic peptides, and insights from studies on other cyclic and non-canonical amino acids. The quantitative data presented is illustrative and intended to demonstrate trends.

Frequently Asked Questions (FAQs)

Q1: What is 4-Aminomethyltetrahydropyran-4-carboxylic acid (Amtc), and how might it affect peptide aggregation?

4-Aminomethyltetrahydropyran-4-carboxylic acid (Amtc) is a non-canonical, cyclic amino acid. Its rigid tetrahydropyran ring structure can significantly influence the conformational properties of a peptide. By restricting the flexibility of the peptide backbone, Amtc can disrupt the formation of secondary structures like β-sheets, which are often precursors to aggregation.[1][2] However, the bulky and potentially hydrophobic nature of the tetrahydropyran ring could also promote self-association and aggregation, particularly in sequences with a high content of other hydrophobic residues.

Q2: What are the initial signs of aggregation in my Amtc-containing peptide?

Common indicators of peptide aggregation include:

  • During Synthesis: Poor swelling of the resin, incomplete coupling or deprotection steps, and formation of a gel-like substance.[3]

  • Post-Cleavage and Purification: Difficulty dissolving the lyophilized peptide in standard solvents, the appearance of a cloudy or precipitated solution, and the presence of broad or tailing peaks during HPLC analysis.[4][5]

  • In Solution: A gradual decrease in the concentration of the soluble peptide over time, the formation of visible particulates, and changes in spectroscopic properties.

Q3: Can I predict the aggregation propensity of my Amtc-containing peptide sequence?

While predictive algorithms exist for natural amino acids, predicting the behavior of peptides with non-canonical residues like Amtc is more challenging.[6] However, you can make an educated assessment by considering the following:

  • Overall Hydrophobicity: A high percentage of hydrophobic amino acids in the sequence will increase the likelihood of aggregation.

  • Alternating Hydrophobic/Hydrophilic Residues: Such patterns can favor the formation of β-sheets.

  • Proximity of Amtc to Other Bulky Residues: Clustering of bulky residues can lead to steric hindrance and promote aggregation.

Troubleshooting Guides

Issue 1: Poor Solubility of the Lyophilized Amtc-Containing Peptide

Symptoms: The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS, Tris). The solution is cloudy or contains visible particles.

Troubleshooting Workflow:

start Start: Insoluble Peptide test_small_aliquot Test with a small aliquot start->test_small_aliquot try_water Attempt to dissolve in deionized water test_small_aliquot->try_water assess_charge Assess net charge of the peptide try_water->assess_charge If insoluble acidic_peptide Acidic Peptide (Net Negative Charge) Try 0.1M Ammonium Bicarbonate assess_charge->acidic_peptide basic_peptide Basic Peptide (Net Positive Charge) Try 10% Acetic Acid assess_charge->basic_peptide neutral_hydrophobic Neutral/Hydrophobic Peptide Use Organic Solvent assess_charge->neutral_hydrophobic sonication Apply gentle sonication acidic_peptide->sonication basic_peptide->sonication organic_solvent Dissolve in minimal DMSO/DMF, then slowly add aqueous buffer neutral_hydrophobic->organic_solvent organic_solvent->sonication chaotropic_agent Add Chaotropic Agent (e.g., 6M Guanidine HCl, 8M Urea) success Success: Soluble Peptide chaotropic_agent->success If soluble failure Still Insoluble: Consider sequence modification chaotropic_agent->failure If still insoluble sonication->chaotropic_agent If still insoluble sonication->success If soluble

Caption: Troubleshooting workflow for solubilizing Amtc-containing peptides.

Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms: Incomplete coupling reactions (positive Kaiser test after extended coupling times), slow Fmoc deprotection, and shrinking of the resin bed.

Troubleshooting Strategies:

StrategyDescription
Solvent Choice Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF with up to 25% DMSO to improve solvation of the growing peptide chain.
Chaotropic Agents Add chaotropic salts like LiCl (0.5 M) or KSCN (0.5 M) to the coupling and deprotection solutions to disrupt secondary structures. Ensure thorough washing to remove the salt before the next coupling step.
Elevated Temperature Perform coupling reactions at a moderately elevated temperature (e.g., 40-50°C) to increase reaction kinetics and disrupt hydrogen bonding.
Specialized Resins Use a low-loading resin (e.g., 0.1-0.3 mmol/g) or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains and improve solvation.
Backbone Protection If the sequence is particularly aggregation-prone, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an amino acid every 6-7 residues to prevent interchain hydrogen bonding.

Quantitative Data on Peptide Solubility and Aggregation

The following tables present illustrative data on how different conditions might affect the solubility and aggregation of an Amtc-containing peptide. This data is for demonstration purposes and may not reflect the actual behavior of your specific peptide.

Table 1: Illustrative Solubility of an Amtc-Containing Peptide in Various Solvents

Solvent SystemIllustrative Solubility (mg/mL)Observations
Deionized Water< 0.1Insoluble, cloudy suspension
10% Acetic Acid1.5Clear solution
0.1 M Ammonium Bicarbonate0.5Partially soluble, slight haze
50% Acetonitrile in Water2.0Clear solution
10% DMSO in PBS5.0Clear solution
6 M Guanidine HCl> 10Clear solution

Table 2: Illustrative Aggregation Kinetics of an Amtc-Containing Peptide Monitored by ThT Fluorescence

ConditionLag Time (hours)Max Fluorescence (a.u.)
PBS, pH 7.4, 25°C81500
PBS, pH 7.4, 37°C32500
10% Acetic Acid, 25°C> 24< 100 (No aggregation)
PBS with 0.5 M LiCl, 37°C12800

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This assay is used to detect the formation of amyloid-like β-sheet structures, which are characteristic of many peptide aggregates.

Materials:

  • Thioflavin T (ThT)

  • Peptide stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Workflow:

prep_tht Prepare ThT stock solution (e.g., 1 mM in water) mix Mix peptide and ThT in 96-well plate prep_tht->mix prep_peptide Prepare peptide solution in assay buffer prep_peptide->mix incubate Incubate at desired temperature (e.g., 37°C) with shaking mix->incubate measure Measure fluorescence at regular intervals incubate->measure analyze Analyze data: Plot fluorescence vs. time measure->analyze

Caption: Workflow for the Thioflavin T (ThT) assay.

Procedure:

  • Prepare a 1 mM ThT stock solution in deionized water and filter it through a 0.22 µm syringe filter. Store protected from light.

  • Prepare the peptide solution at the desired concentration in the assay buffer.

  • In a 96-well plate, combine the peptide solution and the ThT stock solution to achieve a final ThT concentration of 10-25 µM. Include control wells with buffer and ThT only.

  • Seal the plate and incubate it in the plate reader at the desired temperature (e.g., 37°C), with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.

  • Plot the fluorescence intensity versus time. An increase in fluorescence indicates peptide aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing information on the presence and size of aggregates.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the peptide solution in a suitable buffer. The buffer should be filtered (0.22 µm) to remove any dust or particulate matter.

  • Transfer the sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and set the instrument parameters (e.g., temperature, buffer viscosity, and refractive index).

  • Allow the sample to equilibrate to the set temperature.

  • Perform the measurement. The instrument will provide data on the size distribution of particles in your sample. An increase in the hydrodynamic radius or the appearance of a population of larger particles indicates aggregation.

By utilizing these troubleshooting guides, FAQs, and experimental protocols, researchers can better navigate the challenges associated with the aggregation of peptides containing 4-Aminomethyltetrahydropyran-4-carboxylic acid and other non-canonical amino acids.

References

Optimization

stability issues of 4-Aminomethyltetrahydropyran-4-carboxylic acid under acidic/basic conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Aminomethyltetrahydropyran-4-carboxylic acid under various experimental conditions. This re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Aminomethyltetrahydropyran-4-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Aminomethyltetrahydropyran-4-carboxylic acid?

A1: The main stability concerns for this molecule stem from its bifunctional nature, containing both a primary amine and a carboxylic acid on a tetrahydropyran ring. Under certain conditions, potential degradation pathways could include intramolecular cyclization (lactam formation), polymerization, or degradation of the tetrahydropyran ring, particularly under harsh acidic or basic conditions.

Q2: What are the initial signs of degradation I should look for?

A2: Initial indicators of degradation can include a change in the appearance of the material (e.g., color change, precipitation), a decrease in pH of the solution, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Q3: How should I store 4-Aminomethyltetrahydropyran-4-carboxylic acid to ensure its stability?

A3: To ensure long-term stability, it is recommended to store the compound in a cool, dry place, protected from light.[1] For extended storage, temperatures of -20°C to -80°C are advisable.[1] The hydrochloride salt form may offer enhanced stability and solubility in polar solvents.[1]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, avoid strong oxidizing agents, strong acids, acid chlorides, and reducing agents, as these can promote degradation.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Degradation of the compound due to acidic or basic conditions in your mobile phase or sample preparation.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Prepare a new stock solution of the compound in a neutral, high-purity solvent (e.g., water, acetonitrile) and inject it immediately to confirm the purity of the starting material.

    • pH Adjustment: If your mobile phase is acidic or basic, consider adjusting the pH to be closer to neutral, if your separation method allows.

    • Sample Diluent: Ensure your sample is dissolved in a diluent that is compatible with the compound and will not induce degradation. Avoid prolonged storage of the sample in the autosampler.

    • Forced Degradation Study: To identify the potential degradants, perform a forced degradation study as outlined in the experimental protocols below. This will help in confirming if the unexpected peaks correspond to degradation products.

Issue 2: Poor Recovery or Loss of Compound
  • Possible Cause: Adsorption of the compound to container surfaces or degradation during sample processing.

  • Troubleshooting Steps:

    • Container Material: Use low-adsorption vials and labware, especially when working with low concentrations.

    • Temperature Control: Keep samples at a low temperature during processing and analysis to minimize degradation.

    • Extraction Efficiency: If performing an extraction, validate the efficiency of your extraction method to ensure you are not losing the compound during this step. Solid-phase extraction (SPE) can be a suitable method for extraction.[3]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5][6][7]

Objective: To investigate the stability of 4-Aminomethyltetrahydropyran-4-carboxylic acid under acidic and basic stress conditions.

Materials:

  • 4-Aminomethyltetrahydropyran-4-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in high-purity water or a suitable co-solvent.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • To a separate aliquot, add an equal volume of 1 M HCl.

    • Incubate both solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with the mobile phase to a suitable concentration for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • To a separate aliquot, add an equal volume of 1 M NaOH.

    • Incubate both solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute it with the mobile phase to a suitable concentration for analysis.

  • Control Sample: Incubate an aliquot of the stock solution with an equal volume of high-purity water under the same conditions to serve as a control.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison.

ConditionTime (hours)Initial Concentration (mg/mL)Remaining Compound (%)Area of Major Degradant 1Area of Major Degradant 2
0.1 M HCl, 60°C 21.0
41.0
81.0
241.0
1 M HCl, 60°C 21.0
41.0
81.0
241.0
0.1 M NaOH, 60°C 21.0
41.0
81.0
241.0
1 M NaOH, 60°C 21.0
41.0
81.0
241.0
Control, 60°C 241.0

Visualizations

The following diagrams illustrate the logical workflow for investigating stability issues and potential degradation pathways.

G cluster_troubleshooting Troubleshooting Workflow start Stability Issue Observed (e.g., new peaks, loss of material) check_purity Analyze Freshly Prepared Standard start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Solvent) check_purity->check_conditions perform_forced_degradation Perform Forced Degradation Study check_conditions->perform_forced_degradation identify_degradants Identify Degradation Products (LC-MS, NMR) perform_forced_degradation->identify_degradants optimize_conditions Optimize Storage and Experimental Conditions identify_degradants->optimize_conditions end Issue Resolved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

G cluster_pathways Potential Degradation Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent 4-Aminomethyltetrahydropyran- 4-carboxylic acid esterification Intramolecular Esterification (Lactone Formation) parent->esterification Heat dehydration Ring Opening/Dehydration parent->dehydration Strong Acid lactamization Intramolecular Amidation (Lactam Formation) parent->lactamization Heat polymerization Intermolecular Polymerization parent->polymerization Concentrated

Caption: Potential degradation pathways under stress conditions.

References

Troubleshooting

analytical HPLC troubleshooting for peptides with modified amino acids

Welcome to the Technical Support Center for analytical HPLC of peptides with modified amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common c...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical HPLC of peptides with modified amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during chromatographic analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analytical HPLC experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peptide peak is tailing or fronting. What are the common causes and how can I resolve this?

A: Peak tailing is a common issue in peptide analysis, often caused by secondary interactions between the peptide and the stationary phase. Peak fronting is less common but can occur due to issues like low temperature or sample overload.

Common Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Unwanted interactions between basic amino acid residues of the peptide and acidic free silanol groups on the HPLC column packing can lead to peak tailing.[1][2]

    • Solution: Using an 'end-capped' column can block these interactions.[2] Alternatively, adding ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase can minimize these secondary interactions.[3] For basic compounds, a lower mobile phase pH (around 2-3) often results in more symmetric peaks.[4][5]

  • Column Degradation: An old or contaminated column can lose efficiency and cause peak shape distortion.[4]

    • Solution: If you suspect column degradation, try regenerating or replacing the column.[4] A blocked inlet frit can also cause peak tailing; in this case, you can try reverse flushing the column (if the manufacturer allows) or replacing the frit.[5]

  • Contamination: Contamination on the guard or analytical column inlet can lead to split or tailing peaks.[5]

    • Solution: Remove the guard column to see if the problem persists. If the analytical column is obstructed, reverse and flush it.[5]

Common Causes and Solutions for Peak Fronting:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[5][6]

    • Solution: Decrease the sample concentration or injection volume.[5][6]

  • Incorrect Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[5][7]

  • Low Temperature: Low column temperatures can sometimes result in peak fronting.[5]

    • Solution: Increasing the column temperature may improve the peak shape.[5]

Issue 2: Ghost Peaks Appearing in the Chromatogram

Q: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is the source of these peaks and how can I eliminate them?

A: Ghost peaks are extraneous signals that can interfere with the analysis of your peptide.[8] They can originate from the mobile phase, the HPLC system, the sample preparation process, or the column itself.[9]

Troubleshooting Ghost Peaks:

  • Run a Blank Gradient: To determine the source of the ghost peaks, inject your mobile phase or sample solvent without the peptide and run the same gradient.[10] If the peaks are still present, they are likely from the system or mobile phase. If the blank is clean, the peaks are related to your sample.[10]

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace contaminants that appear as ghost peaks, especially in high-sensitivity analyses.[8][11] Bacterial growth in aqueous mobile phases is also a common source of contamination.[12]

    • Solution: Use freshly prepared mobile phase with high-purity solvents and reagents.[9] Consider adding a small percentage of organic solvent (e.g., 5% acetonitrile) to the aqueous mobile phase (Mobile Phase A) to inhibit microbial growth.[12]

  • System Contamination: Carryover from previous injections is a frequent cause of ghost peaks.[8][9] Contaminants can also leach from pump seals, injection needles, or tubing.[8][9]

    • Solution: Implement a robust wash cycle between runs. If carryover is suspected, try injecting a blank after a high-concentration sample to confirm.

  • Column Contamination: Strongly retained compounds from previous injections can elute in subsequent runs, appearing as ghost peaks.[11]

    • Solution: Wash the column with a strong solvent to remove any contaminants.[12]

Issue 3: Retention Time Variability

Q: The retention times of my peptide peaks are shifting between runs. What could be causing this instability?

A: Consistent retention times are crucial for reliable peptide analysis. Shifts in retention time can be caused by a variety of factors related to the mobile phase, the HPLC system, and the column.

Causes and Solutions for Retention Time Shifts:

  • Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time, especially for large molecules like peptides.[13]

    • Solution: Ensure the mobile phase is well-mixed and degassed.[14] If using a gradient, ensure the pump is delivering the correct composition.[13]

  • Column Equilibration: Insufficient column equilibration between runs can lead to retention time drift.[15]

    • Solution: Increase the column equilibration time to ensure the column is fully conditioned before the next injection.[15]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[7]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

    • Solution: Monitor column performance over time with a standard peptide mixture.[16] Replace the column when performance degrades.

Issue 4: Poor Resolution of Modified Peptides

Q: I am having trouble separating my modified peptide from the unmodified version or other impurities. How can I improve the resolution?

A: Modified peptides, such as those with phosphorylation or glycosylation, can present unique separation challenges. Optimizing the chromatographic parameters is key to achieving good resolution.

Strategies for Improving Resolution:

  • Optimize the Gradient Slope: A shallower gradient increases the separation time between peaks and is often the most effective way to improve resolution.[1]

  • Change the Mobile Phase Additive: The choice of ion-pairing agent can significantly impact selectivity. While TFA is common, formic acid (FA) is often preferred for LC-MS applications due to its volatility.[10] Switching between these can alter the elution profile.[10][17]

  • Adjust the Column Temperature: Changing the column temperature can alter the selectivity of the separation.[1]

  • Consider a Different Stationary Phase: If resolution is still an issue, a column with a different chemistry (e.g., C8, phenyl-hexyl) may provide the necessary selectivity.[4] For larger peptides, a column with a wider pore size (e.g., 300 Å) is often recommended.[1]

  • Specialized Techniques for Modified Peptides:

    • Phosphorylated Peptides: Immobilized metal-ion affinity chromatography (IMAC) can be used to selectively enrich phosphopeptides before HPLC analysis.[18]

    • Glycosylated Peptides: Glycopeptides can be challenging to separate from non-glycosylated peptides.[19][20] Hydrophilic interaction liquid chromatography (HILIC) can be a good alternative or complement to reversed-phase HPLC for separating glycans or glycopeptides.[21][22]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for peptide analysis?

A1: For general peptide analysis, a reversed-phase C18 column is the most common and effective choice.[1] It is often recommended to use a column with a wide pore size (e.g., 300 Å) for peptides to ensure they can access the stationary phase.[1]

Q2: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for peptide analysis?

A2: TFA is a strong ion-pairing agent that helps to improve peak shape by minimizing secondary interactions between basic peptides and the silica stationary phase.[17] It also helps to protonate acidic residues, which can improve retention and separation.

Q3: Can I use formic acid (FA) instead of TFA?

A3: Yes, formic acid is a common alternative to TFA, especially for LC-MS applications, as it is less likely to cause ion suppression.[10][17] However, FA is a weaker acid than TFA and may not always provide the same level of peak sharpness or resolution.[10][17]

Q4: How does the hydrophobicity of a peptide affect its retention time?

A4: In reversed-phase HPLC, more hydrophobic peptides interact more strongly with the stationary phase and therefore have longer retention times. The retention time of a peptide can often be predicted based on the sum of the hydrophobicity of its individual amino acid residues.[23]

Q5: My peptide seems to be degrading during analysis. What can I do?

A5: Peptide instability can be a problem. To minimize degradation, keep the time the peptide is in solution before and after analysis to a minimum.[1] Also, consider the pH of the mobile phase and whether it might be contributing to the degradation of your specific peptide.

Data and Protocols

Table 1: Effect of Mobile Phase Additive on Peptide Analysis
Mobile Phase AdditiveCommon ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.1%Excellent peak shape for most peptides, strong ion-pairing agent.[17]Can cause ion suppression in mass spectrometry.[17]
Formic Acid (FA)0.1%Volatile and compatible with mass spectrometry.[10]May result in broader peaks and lower resolution compared to TFA for some peptides.[10][17]
Experimental Protocol: Basic Peptide Separation

Objective: To achieve a baseline separation of a synthetic peptide from its impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 300 Å)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of the peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Column Wash: After the analytical gradient, wash the column with 95% Mobile Phase B for 5 minutes.

  • Re-equilibration: Return to the initial conditions (95% Mobile Phase A) and re-equilibrate for 10 minutes before the next injection.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

Visualizations

Troubleshooting_Workflow HPLC Troubleshooting Workflow for Peptides Problem Identify Problem (e.g., Peak Tailing, Ghost Peaks, RT Shifts) PeakShape Poor Peak Shape? Problem->PeakShape Yes GhostPeaks Ghost Peaks? Problem->GhostPeaks No Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting RT_Shifts Retention Time Shifts? GhostPeaks->RT_Shifts No BlankRun Run Blank Gradient GhostPeaks->BlankRun Yes Resolution Poor Resolution? RT_Shifts->Resolution No Equilibration Check Column Equilibration (Increase Time) RT_Shifts->Equilibration Yes Gradient Optimize Gradient (Shallower Slope) Resolution->Gradient Yes SecondaryInteractions Check for Secondary Interactions (Adjust pH, use TFA) Tailing->SecondaryInteractions ColumnDegradation Check Column Condition (Regenerate/Replace) Tailing->ColumnDegradation SampleOverload Check Sample Concentration (Dilute Sample) Fronting->SampleOverload MobilePhaseCont Check Mobile Phase (Use Fresh Solvents) BlankRun->MobilePhaseCont SystemCont Check System Contamination (Wash System) BlankRun->SystemCont MobilePhasePrep Check Mobile Phase Prep (Ensure Proper Mixing) Equilibration->MobilePhasePrep Temperature Check Temperature Control (Use Column Oven) MobilePhasePrep->Temperature MobilePhaseMod Change Mobile Phase Additive (TFA vs. FA) Gradient->MobilePhaseMod StationaryPhase Try Different Column Chemistry MobilePhaseMod->StationaryPhase

Caption: A logical workflow for troubleshooting common HPLC issues with peptides.

Peptide_Retention_Factors Factors Affecting Peptide Retention in RP-HPLC Retention Peptide Retention Time PeptideProps Peptide Properties PeptideProps->Retention Hydrophobicity Hydrophobicity PeptideProps->Hydrophobicity Size Size/Molecular Weight PeptideProps->Size Charge Charge State (pI) PeptideProps->Charge Modifications Post-Translational Modifications PeptideProps->Modifications MobilePhase Mobile Phase MobilePhase->Retention OrganicSolvent Organic Solvent (%B) MobilePhase->OrganicSolvent Additive Additive (TFA, FA) MobilePhase->Additive pH pH MobilePhase->pH GradientSlope Gradient Slope MobilePhase->GradientSlope StationaryPhase Stationary Phase StationaryPhase->Retention Chemistry Chemistry (C18, C8) StationaryPhase->Chemistry PoreSize Pore Size StationaryPhase->PoreSize ParticleSize Particle Size StationaryPhase->ParticleSize SystemParams System Parameters SystemParams->Retention FlowRate Flow Rate SystemParams->FlowRate Temperature Temperature SystemParams->Temperature DwellVolume Dwell Volume SystemParams->DwellVolume

Caption: Key factors influencing peptide retention in reversed-phase HPLC.

References

Optimization

Technical Support Center: Enhancing the Solubility of Peptides with Hydrophobic Non-Natural Amino Acids

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the chall...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor solubility of peptides containing hydrophobic non-natural amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are my peptides containing hydrophobic non-natural amino acids poorly soluble in aqueous solutions?

A1: The solubility of peptides is significantly influenced by their amino acid composition.[1][2] Peptides with a high content of hydrophobic amino acids, including non-natural variants, tend to have limited solubility in water.[2][3] This is because the hydrophobic side chains minimize their contact with water, leading to peptide aggregation and precipitation.[3][4][5] The inclusion of non-natural hydrophobic amino acids can further exacerbate this issue.[6] Other factors influencing solubility include the peptide's length, the net charge at a given pH, and the formation of secondary structures like beta-sheets that can promote self-association.[1][2]

Q2: What is the first step I should take when trying to dissolve a new hydrophobic peptide?

A2: It is always recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[4] A systematic approach to solubilization should be followed.[3] Begin by trying to dissolve the peptide in sterile, distilled water.[3] If it remains insoluble, the next step depends on the peptide's overall charge. For hydrophobic, uncharged peptides, a common starting point is to dissolve them in a minimal amount of an organic co-solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, followed by a gradual addition of the aqueous buffer of choice.[1][3][7] Sonication can also be used to aid dissolution.[1][3]

Q3: How does pH affect the solubility of my peptide?

A3: The pH of the solution plays a critical role in peptide solubility.[1][2] Peptides are least soluble at their isoelectric point (pI), which is the pH at which they have a net neutral charge.[2][4] To improve solubility, the pH of the solution should be adjusted to be at least one or two units away from the pI. For peptides with a net positive charge (basic peptides), dissolving in a slightly acidic solution can help. Conversely, for peptides with a net negative charge (acidic peptides), a slightly basic solution is recommended.[1]

Q4: What are the main strategies to improve the solubility of these challenging peptides?

A4: There are several strategies that can be employed, which can be broadly categorized into three main approaches:

  • Formulation Strategies: This involves optimizing the solvent conditions by adjusting the pH, using co-solvents, or adding solubility-enhancing excipients.[2]

  • Chemical Modification: This involves covalently attaching molecules to the peptide to increase its hydrophilicity. Common methods include PEGylation and glycosylation.[8][9]

  • Sequence Modification and Fusion Tags: This involves altering the peptide sequence itself by substituting hydrophobic residues with more hydrophilic ones or by attaching a highly soluble peptide or protein tag.[2][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The peptide powder does not dissolve in the initial solvent. The peptide is highly hydrophobic and aggregated.Start with a small amount of an organic solvent like DMSO or DMF to break up the initial aggregates, then slowly add the aqueous buffer.[1][10] Sonication can also be beneficial.[1]
The peptide solution is cloudy or a precipitate forms after adding aqueous buffer. The peptide has reached its solubility limit in the final buffer composition. This is a clear sign of aggregation.[4]Centrifuge the solution to remove any undissolved peptide.[1] For future attempts, try a different co-solvent or a different buffer pH. Consider adding surfactants like Tween or Pluronic to prevent aggregation.[8]
The peptide is soluble initially but precipitates over time or upon freeze-thaw cycles. The peptide is prone to aggregation under these conditions. Changes in temperature or concentration can promote aggregation.[5][11]Optimize storage conditions. Consider adding cryoprotectants like sugars or polyols for frozen storage.[8] For working solutions, it may be necessary to prepare them fresh before each experiment.
The biological activity of the peptide is lower than expected. The peptide may be aggregated, reducing the concentration of active, monomeric peptide.[4]Characterize the peptide solution for aggregation using techniques like Dynamic Light Scattering (DLS).[4] If aggregates are present, try to find solubilization conditions that favor the monomeric form.

Strategies to Improve Peptide Solubility

Chemical Modification: PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a peptide.[12] This modification increases the hydrodynamic size of the peptide, which can improve its solubility, extend its circulating half-life, and reduce its immunogenicity.[8][9][13][14][15]

Quantitative Data on PEGylation's Effect on Solubility

Peptide/ProteinPEG Size (kDa)Fold Increase in SolubilityReference
Interferon α-2a12>100(Hypothetical Data for Illustration)
Growth Hormone20~50(Hypothetical Data for Illustration)
Generic Hydrophobic Peptide510-20(Hypothetical Data for Illustration)

Experimental Protocol: PEGylation of a Peptide with a Primary Amine

This protocol describes a general method for PEGylating a peptide using an NHS-ester activated PEG.

Materials:

  • Peptide with an accessible primary amine (e.g., Lysine side chain or N-terminus)

  • mPEG-NHS ester (e.g., mPEG-succinimidyl carboxyl methyl ester)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)[13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[13]

  • Anhydrous DMSO (if needed for dissolving the PEG reagent)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.[12]

  • PEG-NHS Ester Preparation: Dissolve the mPEG-NHS ester in the conjugation buffer or anhydrous DMSO immediately before use.

  • PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the peptide solution with gentle mixing. A 2- to 10-fold molar excess of the PEG reagent over the peptide is a common starting point.[12][13]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[12]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[12]

  • Purification: Purify the PEGylated peptide from the reaction mixture using reverse-phase HPLC. The PEGylated peptide will typically have a longer retention time than the unmodified peptide.[12]

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and analytical HPLC.[12][13] The mass of the product should correspond to the mass of the peptide plus the mass of the attached PEG chain(s).[12]

Diagram: PEGylation Experimental Workflow

PEGylation_Workflow Peptide Dissolve Peptide in Buffer (pH 7.4-8.0) Reaction Combine and React (2-4h at RT or O/N at 4°C) Peptide->Reaction PEG Prepare mPEG-NHS Ester Solution PEG->Reaction Quench Quench Reaction (e.g., Tris or Glycine) Reaction->Quench Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by Mass Spec & HPLC Purify->Characterize Final Pure PEGylated Peptide Characterize->Final

Caption: Workflow for peptide PEGylation using an NHS-ester activated PEG.

Chemical Modification: Glycosylation

Glycosylation, the attachment of sugar moieties to the peptide, is another effective strategy to increase solubility and stability.[16][17] The hydrophilic nature of carbohydrates can help to overcome the hydrophobicity of the peptide backbone and non-natural amino acid side chains.[17]

Quantitative Data on Glycosylation's Effect on Solubility

PeptideGlycan AttachedFold Increase in SolubilityReference
BimBH3 mimetic peptideGalactoseSignificant improvement[16]
PHF6 (from tau protein)N-acetylglucosamineEnhanced solubility[18]
Somatostatin analogueGlucose~10[19]

Experimental Protocol: Solid-Phase Glycopeptide Synthesis

This protocol outlines the general steps for synthesizing a glycopeptide using a pre-formed glycosyl amino acid building block during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected glycosylated amino acid (e.g., Fmoc-Asn(GlcNAc)-OH)

  • Solid-phase synthesis resin (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

Procedure:

  • Resin Preparation: Start with a suitable resin for SPPS.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids to the growing peptide chain using standard SPPS protocols. This involves cycles of deprotection and coupling.

  • Glycosyl Amino Acid Incorporation: At the desired position in the sequence, use the Fmoc-protected glycosylated amino acid as the building block for the coupling step.

  • Chain Elongation: Continue coupling the remaining amino acids to complete the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the glycopeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude glycopeptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final glycopeptide by mass spectrometry and analytical HPLC.

Diagram: Glycopeptide Synthesis Logic

Glycosylation_Logic Start Start SPPS with Resin Couple_AA Couple Standard Fmoc-Amino Acid Start->Couple_AA Decision Glycosylation Site? Couple_AA->Decision Check_End Sequence Complete? Couple_AA->Check_End Decision->Couple_AA No Couple_Glyco_AA Couple Fmoc-Glycosyl Amino Acid Decision->Couple_Glyco_AA Yes Couple_Glyco_AA->Check_End Check_End->Couple_AA No Cleave Cleave and Deprotect Check_End->Cleave Yes Purify Purify Glycopeptide Cleave->Purify End Final Product Purify->End

Caption: Decision logic for incorporating a glycosyl amino acid during SPPS.

Solubility-Enhancing Tags

Fusing a highly soluble peptide or protein tag to the N- or C-terminus of a hydrophobic peptide can significantly improve its solubility.[2][20][21] These tags can be polyionic (e.g., poly-arginine or poly-glutamate) or larger proteins like Glutathione S-transferase (GST) or Maltose-Binding Protein (MBP).[2][22]

Quantitative Data on Solubility Tag's Effect

Target Protein/PeptideSolubility TagImprovement in Soluble FractionReference
Various aggregation-prone proteinsNEXT tag (53 aa)Significant increase in soluble yield[23]
BabA adhesinPoly-arginine (Arg8)~100-fold increase in solubility[24]
Generic difficult-to-express proteinsSUMOBetter solubilizing effect than MBP[22]

Experimental Protocol: Expression and Purification of a Poly-Arginine Tagged Peptide

This protocol describes the recombinant expression of a peptide fused to a C-terminal poly-arginine tag in E. coli.

Materials:

  • Expression vector with a C-terminal His-tag followed by a poly-arginine tag (e.g., 8xArg) and a protease cleavage site (e.g., TEV).

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB media and appropriate antibiotic.

  • IPTG for induction.

  • Lysis buffer.

  • Ni-NTA resin for affinity chromatography.

  • TEV protease.

  • HPLC for final purification.

Procedure:

  • Cloning: Clone the gene encoding the hydrophobic peptide into the expression vector upstream of the protease cleavage site and the poly-arginine/His-tag.

  • Expression: Transform the plasmid into the E. coli expression strain. Grow the culture and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them to release the fusion protein. The poly-arginine tag should help keep the fusion protein in the soluble fraction.

  • Initial Purification: Clarify the lysate by centrifugation and purify the soluble fusion protein using Ni-NTA affinity chromatography via its His-tag.

  • Tag Cleavage: Incubate the purified fusion protein with TEV protease to cleave off the poly-arginine/His-tag.

  • Final Purification: Separate the target peptide from the cleaved tag and the protease using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

Diagram: Workflow for a Cleavable Solubility Tag

Solubility_Tag_Workflow cluster_construct Gene Construct Peptide_Gene Hydrophobic Peptide Gene Protease_Site Protease Site Sol_Tag Solubility Tag Gene Expression Recombinant Expression in E. coli Lysis Cell Lysis Expression->Lysis Purify_Fusion Purify Fusion Protein (e.g., Affinity Chromatography) Lysis->Purify_Fusion Cleavage Protease Cleavage Purify_Fusion->Cleavage Purify_Peptide Purify Target Peptide (e.g., RP-HPLC) Cleavage->Purify_Peptide Final_Peptide Pure, Soluble Peptide Purify_Peptide->Final_Peptide cluster_construct cluster_construct cluster_construct->Expression

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Aminomethyltetrahydropyran-4-carboxylic Acid and Other Cyclic Amino Acids for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is relentless. Cyclic amino acids, with their conformationally restricted structures, have emerged as a valuable class of building blocks for designing peptidomimetics and small molecule therapeutics. Among these, 4-Aminomethyltetrahydropyran-4-carboxylic acid stands out due to its unique heterocyclic core, which introduces specific stereochemical and physicochemical properties. This guide provides an objective comparison of 4-Aminomethyltetrahydropyran-4-carboxylic acid with other cyclic amino acids, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.

The Significance of Conformational Restriction in Drug Design

The incorporation of cyclic structures into a molecule's backbone significantly reduces its conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and potency. Furthermore, the rigid scaffold can improve selectivity by favoring a specific bioactive conformation that is recognized by the target receptor while being less favorable for off-target interactions. Cyclic amino acids are also known to exhibit increased metabolic stability compared to their linear counterparts, as the cyclic structure can shield susceptible bonds from enzymatic degradation.

Physicochemical Properties: A Comparative Overview

The choice of a cyclic amino acid scaffold can profoundly influence the physicochemical properties of a drug candidate, impacting its solubility, lipophilicity, and membrane permeability. The tetrahydropyran ring in 4-Aminomethyltetrahydropyran-4-carboxylic acid, with its ether oxygen, introduces a polar element that can act as a hydrogen bond acceptor. This feature can modulate a molecule's overall properties compared to its carbocyclic analogues, such as those based on cyclopentane or cyclohexane.

Property4-Aminomethyltetrahydropyran-4-carboxylic acidCyclopentane AnalogueCyclohexane Analogue
Molecular Weight 159.18 g/mol 143.18 g/mol 157.21 g/mol
Calculated logP -1.5-1.1-0.8
Topological Polar Surface Area (TPSA) 78.5 Ų63.3 Ų63.3 Ų
Hydrogen Bond Acceptors 433
Hydrogen Bond Donors 222

Note: The data presented above is calculated and serves as an estimation. Experimental values may vary.

Performance Metrics: A Data-Driven Comparison

While direct comparative studies across a wide range of assays for 4-Aminomethyltetrahydropyran-4-carboxylic acid and its analogues are limited in publicly available literature, we can infer performance based on studies of related compounds and the known impact of the tetrahydropyran moiety. The following tables summarize hypothetical but representative data to illustrate the potential differences in performance.

Receptor Binding Affinity (GABA-A Receptor)

The gamma-aminobutyric acid (GABA) system is a key target for many therapeutics. The rigid scaffold of cyclic amino acids makes them excellent candidates for GABA receptor modulators.

CompoundRing SystemGABA-A Receptor Binding Affinity (Kᵢ, nM)
Compound ATetrahydropyran25
Compound BCyclohexane50
Compound CCyclopentane75

This hypothetical data suggests that the oxygen atom in the tetrahydropyran ring may contribute to additional favorable interactions within the receptor binding pocket, leading to higher affinity.

Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical parameter in determining the in vivo half-life and dosing regimen of a drug.

CompoundRing SystemHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Compound ATetrahydropyran908.7
Compound BCyclohexane6512.1
Compound CCyclopentane5015.6

This hypothetical data illustrates the potential for the tetrahydropyran ring to confer greater metabolic stability compared to its carbocyclic counterparts, possibly due to altered lipophilicity and steric hindrance around metabolic sites.

In Vivo Pharmacokinetics in Rats (Oral Administration)

Favorable pharmacokinetic properties are essential for a drug's success. The following table presents a hypothetical comparison of key pharmacokinetic parameters.

CompoundRing SystemBioavailability (%)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)
Compound ATetrahydropyran453501.52800
Compound BCyclohexane302802.02100
Compound CCyclopentane252202.01700

This hypothetical data suggests that the physicochemical properties imparted by the tetrahydropyran ring could lead to improved oral bioavailability and overall drug exposure.

Experimental Protocols

To facilitate the direct comparison of 4-Aminomethyltetrahydropyran-4-carboxylic acid with other cyclic amino acids in your research, detailed methodologies for key experiments are provided below.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step three times.

  • Finally, resuspend the pellet in a known volume of buffer and determine the protein concentration using a Bradford assay. Store the membrane preparation at -80°C.

2. Binding Assay:

  • In a 96-well plate, add 50 µL of membrane preparation (approximately 100-200 µg of protein).

  • Add 25 µL of [³H]-Muscimol (a specific GABA-A receptor agonist) at a final concentration of 2 nM.

  • Add 25 µL of varying concentrations of the test compound (e.g., 4-Aminomethyltetrahydropyran-4-carboxylic acid or its analogues) or buffer for total binding, and a high concentration of unlabeled GABA (1 mM) for non-specific binding.

  • Incubate the plate at 4°C for 60 minutes.

  • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a compound by measuring its disappearance over time when incubated with human liver microsomes.

1. Incubation:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein), 100 mM phosphate buffer (pH 7.4), and the test compound (1 µM).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

2. Sample Analysis:

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining concentration of the parent compound at each time point by comparing its peak area to that of the internal standard.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein).

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the pharmacokinetic profile of a compound after oral administration to rats.

1. Animal Dosing and Sampling:

  • Use male Sprague-Dawley rats (250-300 g).

  • Fast the rats overnight before dosing.

  • Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

2. Sample Analysis:

  • Prepare the plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the mean plasma concentration of the compound against time.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Cₘₐₓ (maximum plasma concentration)

    • Tₘₐₓ (time to reach Cₘₐₓ)

    • AUC (area under the plasma concentration-time curve)

    • CL/F (oral clearance)

    • Vz/F (apparent volume of distribution)

    • t½ (terminal half-life)

  • Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in drug action and evaluation is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds Cyclic_AA Cyclic Amino Acid (e.g., 4-Aminomethyl- tetrahydropyran- 4-carboxylic acid) Cyclic_AA->GABA_A Modulates

Caption: Simplified signaling pathway of the GABA-A receptor.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Design Compound Design (e.g., Cyclic Amino Acids) Synthesis Chemical Synthesis Compound_Design->Synthesis Binding_Assay Receptor Binding Assay Synthesis->Binding_Assay Metabolic_Stability Metabolic Stability Assay Synthesis->Metabolic_Stability Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization High Affinity Metabolic_Stability->Lead_Optimization Good Stability PK_Study Pharmacokinetic Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study Favorable PK Efficacy_Study->Lead_Optimization Improved Efficacy Lead_Optimization->PK_Study

Caption: A typical workflow for the evaluation of novel drug candidates.

Conclusion

4-Aminomethyltetrahydropyran-4-carboxylic acid represents a promising scaffold for the development of novel therapeutics. Its unique structural and physicochemical properties, conferred by the tetrahydropyran ring, may offer advantages in terms of receptor binding, metabolic stability, and pharmacokinetic profile compared to other cyclic amino acids. This guide provides a framework for the comparative evaluation of this and other cyclic amino acids, empowering researchers to make informed decisions in the design and development of next-generation drug candidates. The provided experimental protocols and visualizations serve as a practical resource for initiating and navigating these comparative studies. Further head-to-head experimental investigations are warranted to fully elucidate the performance advantages of this and other novel cyclic amino acid scaffolds.

Comparative

Constraining Peptides: A Comparative Conformational Analysis of Peptides with and without 4-Aminomethyltetrahydropyran-4-carboxylic Acid

For researchers, scientists, and drug development professionals, understanding the conformational behavior of peptides is paramount in the design of novel therapeutics. The incorporation of conformationally constrained a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational behavior of peptides is paramount in the design of novel therapeutics. The incorporation of conformationally constrained amino acids is a key strategy to modulate peptide structure, leading to improved potency, selectivity, and metabolic stability. This guide provides a comparative analysis of peptides containing the novel, conformationally restricted amino acid, 4-Aminomethyltetrahydropyran-4-carboxylic acid (AMTC), against their flexible, native counterparts.

The inclusion of cyclic amino acids, such as AMTC, into a peptide backbone significantly reduces the accessible conformational space. This restriction can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for a target receptor and reducing the entropic penalty upon binding. This guide will delve into the structural impact of AMTC incorporation, supported by experimental data and detailed protocols for conformational analysis.

Impact of AMTC on Peptide Conformation: A Data-Driven Comparison

The introduction of the tetrahydropyran ring system of AMTC imposes significant constraints on the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This contrasts with a simple, achiral amino acid like glycine or a more flexible residue like alanine in a native peptide, which can adopt a much wider range of conformations. The conformational preferences are typically elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling.

Table 1: Comparison of NMR Spectroscopic Data

ParameterNative Peptide (e.g., containing Alanine)AMTC-Containing PeptideInterpretation of Difference
³J(HN,Hα) Coupling Constant (Hz) 6.0 - 8.0 Hz3.0 - 5.0 Hz or > 8.5 HzThe coupling constant is related to the Φ dihedral angle by the Karplus equation.[2] Values in the 6-8 Hz range for the native peptide suggest a significant population of extended or random coil conformations. The more extreme values for the AMTC-peptide would indicate a highly restricted Φ angle, consistent with a locked conformation, potentially indicative of a turn or helical structure.
Key NOE Contacts Sequential Hα(i)-HN(i+1)Medium-range Hα(i)-HN(i+2/i+3)The presence of only sequential Nuclear Overhauser Effect (NOE) contacts is characteristic of an extended or random coil structure. The observation of medium-range NOEs in the AMTC-peptide would provide strong evidence for the presence of a defined secondary structure, such as a β-turn or α-helix, where non-adjacent protons are brought into close spatial proximity.
Amide Proton Temperature Coefficient (ppb/K) > -4.5 ppb/K< -4.5 ppb/KTemperature coefficients are indicative of the solvent exposure of amide protons. Values greater than -4.5 ppb/K suggest that the amide proton is solvent-exposed and not involved in intramolecular hydrogen bonding.[2] A value less than -4.5 ppb/K for the AMTC-peptide would suggest that the amide proton is shielded from the solvent, likely due to its participation in a stable intramolecular hydrogen bond, a hallmark of a folded structure.

Table 2: Comparison of Circular Dichroism (CD) Spectroscopic Data

Wavelength (nm)Native Peptide (Random Coil)AMTC-Containing Peptide (β-turn)Interpretation of Difference
~198 nm Strong negative bandWeak or no bandThe strong negative band around 198 nm is characteristic of a random coil conformation.[3] Its absence or significant reduction in the AMTC-peptide suggests a departure from an unordered state.
~210-215 nm -Positive bandA positive band in this region is often indicative of a β-turn structure.[3]
~222 nm Weak negative bandStrong negative bandWhile a weak band at 222 nm can be seen in random coils, a strong negative band is characteristic of helical content. However, in combination with a positive band around 210-215 nm, it can also be indicative of certain types of β-turns. The overall shape of the CD spectrum provides a qualitative assessment of the secondary structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible conformational analysis. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. A suitable internal standard, such as DSS or TSP, is added for chemical shift referencing. The pH of the solution is adjusted to the desired value.

  • 1D ¹H NMR: A simple 1D proton NMR spectrum is acquired to assess sample purity and concentration.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid spin system. A mixing time of 60-80 ms is typically used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å). A mixing time of 200-400 ms is common for NOESY. ROESY is often preferred for medium-sized molecules to avoid zero-crossing effects.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in resonance assignment.

    • ¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

  • Data Analysis:

    • Resonance assignment is performed by sequentially connecting the spin systems identified in the TOCSY spectrum using the sequential NOE contacts (Hα(i) to HN(i+1)).

    • ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra.

    • NOE cross-peak intensities are converted into distance restraints.

    • Temperature coefficients of amide protons are determined by acquiring a series of 1D ¹H spectra at different temperatures (e.g., 288 K to 318 K in 5 K increments).

  • Structure Calculation: The experimental restraints (dihedral angles from coupling constants and distances from NOEs) are used as input for molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.[4]

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 2.5 µM to 50 µM.[5] The buffer itself should not have a significant CD signal in the far-UV region.

  • Instrument Setup: A CD spectrometer is purged with nitrogen gas. A quartz cuvette with a path length of 0.1 cm is typically used for far-UV measurements (190-250 nm).[6]

  • Data Acquisition: The CD spectrum is recorded at a controlled temperature. The data is typically collected at a scan speed of 100 nm/min with a response time of 1 s and a bandwidth of 1 nm.[5] A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectrum.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then qualitatively analyzed by comparing its features (positions and signs of the bands) to reference spectra for different secondary structures (α-helix, β-sheet, β-turn, random coil).[3] Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Visualizing the Impact and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships and experimental processes.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_output Final Output Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR_Spectroscopy NMR Spectroscopy (1D, 2D TOCSY, NOESY) Characterization->NMR_Spectroscopy CD_Spectroscopy Circular Dichroism Spectroscopy Characterization->CD_Spectroscopy NMR_Data NMR Restraints (Distances, Dihedral Angles) NMR_Spectroscopy->NMR_Data CD_Data Secondary Structure Estimation CD_Spectroscopy->CD_Data Computational_Modeling Computational Modeling (MD Simulations) Model_Refinement Structure Calculation & Refinement Computational_Modeling->Model_Refinement NMR_Data->Model_Refinement Conformational_Ensemble 3D Conformational Ensemble Model_Refinement->Conformational_Ensemble

Experimental workflow for peptide conformational analysis.

conformational_impact cluster_native Native Peptide (e.g., with Alanine) cluster_amtc AMTC-Containing Peptide cluster_consequence Functional Consequence Native Flexible Backbone Conformations Multiple Low-Energy Conformations (Random Coil) Native->Conformations Binding Enhanced Receptor Binding & Improved Stability Conformations->Binding Lower Affinity AMTC Incorporation of AMTC Constraint Restricted Dihedral Angles (Φ, Ψ) AMTC->Constraint Structure Defined Secondary Structure (e.g., β-turn) Constraint->Structure Structure->Binding Higher Affinity

References

Validation

Constrained vs. Linear Peptides: A Comparative Guide to Biological Activity

For researchers, scientists, and drug development professionals, the conformational state of a peptide therapeutic is a critical design parameter that profoundly influences its biological activity and pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conformational state of a peptide therapeutic is a critical design parameter that profoundly influences its biological activity and pharmacokinetic properties. While linear peptides offer simplicity in design and synthesis, constraining their structure through various cyclization or stapling techniques can unlock significant improvements in potency, stability, and selectivity. This guide provides an objective comparison of linear and constrained peptide analogs, supported by experimental data, detailed protocols, and visual representations of key concepts.

Constraining a peptide pre-organizes it into its bioactive conformation, the specific three-dimensional shape required for optimal interaction with its biological target.[1][2] This conformational rigidity reduces the entropic penalty of binding, often leading to a significant increase in binding affinity and potency.[3] Furthermore, the constrained structure can shield the peptide backbone from proteolytic enzymes, enhancing its stability in biological fluids and extending its in vivo half-life.[2][4]

Data Presentation: Quantitative Comparison of Analogs

The advantages of constrained peptides are most evident when examining their quantitative performance metrics against their linear counterparts. The following tables summarize key experimental data for two well-studied classes of peptides: RGD peptides targeting integrin receptors and p53-mimetic peptides targeting the MDM2/MDMX protein-protein interaction.

Table 1: Comparison of RGD Peptide Analogs Targeting Integrins

Peptide AnalogTypeTarget IntegrinBinding Affinity (IC50)In Vivo Tumor Uptake (% ID/g)
GRGDSPKLinearαvβ3Micromolar (µM) range0.91 ± 0.08
cyclo(RGDfV)Cyclicαvβ3Low nanomolar (nM) rangeN/A
cRGDfK-HisCyclicαvβ3N/A3.74 ± 1.51

Data compiled from multiple sources.[5][6] IC50 values for linear RGD peptides are generally reported to be orders of magnitude higher than for cyclic analogs.[5]

Table 2: Comparison of p53-Mimetic Peptide Analogs Targeting MDM2/MDMX

Peptide AnalogTypeTargetBinding Affinity (K D)Cellular Potency (SJSA-1 cells)
pDI (linear precursor)LinearMDM2/MDMXNot reportedBaseline
ATSP-3900StapledMDM2/MDMXNot reported25-fold lower than ATSP-7041
SAH-p53-8StapledMDM2/MDMXNot reported>50-fold lower than ATSP-7041
ATSP-7041StapledMDM20.91 nMHigh
MDMX2.31 nM

Data from a study on stapled α-helical peptides.[7] Cellular potency is presented as a relative comparison.

Table 3: Comparison of α-Conotoxin Analogs

Peptide AnalogTypeActivityStability in Human Serum (48h)
Native TxIBLinearPotent<20% remaining
cTxIB-4CyclicPotency retainedSignificantly higher than native
cTxIB-5CyclicPotency retainedSignificantly higher than native
cTxIB-6CyclicPotency retainedSignificantly higher than native

Data from a study on the cyclization of α-Conotoxin TxIB.[4]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the comparison of linear and constrained peptides.

G cluster_membrane Cell Membrane cluster_ecm cluster_downstream Integrin Integrin Receptor (αvβ3) FAK FAK Integrin->FAK Activation RGD RGD Peptide RGD->Integrin Binding Src Src FAK->Src Ras Ras Src->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation G cluster_design Peptide Design & Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis a Linear Peptide Synthesis c Binding Assay (e.g., ELISA, FP) a->c d Stability Assay (e.g., Serum Incubation) a->d e Functional Assay (e.g., Cell-based) a->e b Constrained Analog Synthesis b->c b->d b->e f Determine IC50 / Kd c->f g Determine Half-life (t1/2) d->g h Determine EC50 e->h i Compare Biological Activity f->i g->i h->i G cluster_linear Linear Peptide cluster_constrained Constrained Peptide cluster_activity A High Conformational Flexibility B High Entropic Penalty of Binding A->B G Lower Binding Affinity & Potency B->G C Susceptible to Proteolysis H Shorter Half-life C->H D Pre-organized Bioactive Conformation E Low Entropic Penalty of Binding D->E I Higher Binding Affinity & Potency E->I F Resistant to Proteolysis J Longer Half-life F->J

References

Comparative

A Comparative Guide to Validating the Incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic Acid by Mass Spectrometry

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins and peptides is a powerful tool for introducing novel functionalities, enhanc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins and peptides is a powerful tool for introducing novel functionalities, enhancing therapeutic properties, and probing biological systems. The successful synthesis of modified biotherapeutics hinges on the rigorous validation of UAA incorporation. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity in confirming the identity and location of the incorporated UAA.

This guide provides an objective comparison of mass spectrometry-based validation for the incorporation of 4-Aminomethyltetrahydropyran-4-carboxylic acid against other commonly used UAAs. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in the robust analysis of their UAA-containing molecules.

Comparative Analysis of Unnatural Amino Acid Incorporation by Mass Spectrometry

The validation of UAA incorporation by mass spectrometry relies on the precise measurement of the mass shift introduced by the UAA compared to the canonical amino acids. Tandem mass spectrometry (MS/MS) further corroborates the incorporation by providing sequence information through peptide fragmentation. The table below compares the key mass spectrometric parameters for 4-Aminomethyltetrahydropyran-4-carboxylic acid and three other widely used UAAs.

Unnatural Amino AcidStructureMolecular Weight (Da)Mass Shift vs. Alanine (Da)Key Mass Spectrometry Validation Parameters
4-Aminomethyltetrahydropyran-4-carboxylic acid 159.183[1][2]+88.112- Full scan MS to confirm the mass of the modified peptide. - MS/MS fragmentation to confirm the location of the UAA within the peptide sequence.
p-Acetyl-L-phenylalanine 207.22+136.149- Confirmed incorporation with >95% labeling yields by HPLC-MS.[3] - MS/MS used to verify site-specific incorporation.
O-Methyl-L-tyrosine 195.22+124.149- Quantitative incorporation confirmed by mass spectrometry.[4] - Used to create a modified uvGFP with a unique emission spectrum.[4]
4-Azido-L-phenylalanine 206.2+135.129- Incorporation quantified by mass spectrometry using calibration curves from peptide standards.[5] - MS/MS analysis used to confirm diazotransfer at the p-azido-phenylalanine residue.[5]

Experimental Protocols

A robust and reproducible experimental protocol is crucial for the successful validation of UAA incorporation. Below is a detailed methodology for the analysis of a peptide containing 4-Aminomethyltetrahydropyran-4-carboxylic acid using LC-MS/MS.

Sample Preparation
  • Protein/Peptide Digestion:

    • The protein containing the UAA is denatured, reduced, and alkylated.

    • Enzymatic digestion is performed, typically with trypsin, overnight at 37°C to generate peptides of a suitable size for mass spectrometric analysis.

  • Peptide Desalting and Concentration:

    • The digested peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with ionization.

    • The purified peptides are eluted and concentrated prior to LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes is typically used to separate the peptides.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Full Scan MS: Acquire full scan mass spectra from m/z 300-2000 to detect the precursor ions of the peptides.

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Data Analysis
  • Database Searching:

    • The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein.

    • The mass of 4-Aminomethyltetrahydropyran-4-carboxylic acid (159.183 Da) is added as a variable modification to the search parameters.

  • Validation of Incorporation:

    • The identification of a peptide spectrum match (PSM) with the correct mass shift corresponding to the UAA confirms its incorporation.

    • Manual inspection of the MS/MS spectrum is performed to verify the presence of b- and y-ion series that pinpoint the exact location of the UAA within the peptide sequence.

Visualization of Experimental Workflow and Fragmentation

To further clarify the process, the following diagrams illustrate the experimental workflow and the predicted fragmentation pattern of a peptide containing 4-Aminomethyltetrahydropyran-4-carboxylic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_with_UAA Protein with Incorporated UAA Digestion Denaturation, Reduction, Alkylation & Enzymatic Digestion Protein_with_UAA->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LC_Separation nano-LC Separation Desalting->LC_Separation MS Full Scan MS LC_Separation->MS MSMS Tandem MS (MS/MS) MS->MSMS Precursor Ion Selection Database_Search Database Search with UAA Mass MSMS->Database_Search Validation Validation of Incorporation & Localization Database_Search->Validation

Caption: General workflow for validating UAA incorporation by mass spectrometry.

Caption: Predicted fragmentation of a peptide with 4-Aminomethyltetrahydropyran-4-carboxylic acid.

References

Validation

A Comparative Guide to Coupling Reagents for Sterically Hindered Amino Acids

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge.[1] Bulky side chains, α,α-disubstituted residues lik...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge.[1] Bulky side chains, α,α-disubstituted residues like α-aminoisobutyric acid (Aib), and N-methylated amino acids can dramatically slow down reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of racemization.[1][2][3] The selection of an appropriate coupling reagent is therefore a critical factor for a successful synthesis.[1] This guide provides an objective comparison of common coupling reagents used for these difficult couplings, with supporting experimental data and detailed protocols.

The primary role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminus of the next amino acid, thereby forming a peptide bond.[1] For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[4] More potent onium salt reagents, such as aminium/uronium or phosphonium salts, are generally required.[4]

Quantitative Performance Comparison

The efficacy of a coupling reagent is best measured by its performance in difficult contexts. The following table summarizes quantitative and qualitative data from studies on the coupling of sterically hindered amino acids, focusing on yield, reaction time, and the degree of racemization.

ReagentReagent TypeCoupling System ExampleYield (%)Reaction TimeRacemizationKey AdvantagesDisadvantages
HATU Aminium/Uronium SaltFmoc-Aib-OH + H-Aib-ResinVery High1 - 2 hoursLowHighly efficient and fast, especially for hindered couplings due to the formation of reactive OAt esters.[1][2][4]Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[1]
HBTU Aminium/Uronium SaltBoc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant Yields2 - 4 hours (or longer)Low-ModerateWidely used, reliable, and effective.[4]Less efficient than HATU for difficult sequences, may require double coupling.[2][5] Can cause guanidinylation if used in excess.[4]
COMU Aminium/Uronium SaltFmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowEfficiency comparable or superior to HATU; safer as it is based on non-explosive OxymaPure; good solubility.[1][4]Limited stability in solution.
PyBOP Phosphonium SaltVarious Hindered Systems> 90% Conversion~16 hoursLowHigh efficiency; avoids guanidinylation side reaction.[1][4]Byproducts can be difficult to remove; generally less reactive than HATU.[1][4]
DIC/HOAt Carbodiimide/Additive-Moderate-HighSlower reaction timesLow-ModerateCost-effective; avoids guanidinylation.[4]Slower reaction times; byproducts can be problematic.[4]
Minimizing Racemization

Racemization, or epimerization, is the loss of stereochemical purity at the α-carbon of the amino acid being coupled.[4] This is a significant issue with hindered amino acids as the slower coupling reactions provide more time for racemization to occur.[3][4] Strategies to minimize racemization include:

  • Choice of Reagent: Reagents like HATU and COMU, which are based on more reactive leaving groups (HOAt and OxymaPure, respectively), lead to faster coupling and less racemization.[4]

  • Choice of Base: Using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred.[4][6]

  • Temperature Control: While increasing temperature can sometimes improve coupling efficiency, it also increases the risk of racemization. Lowering the coupling temperature can limit racemization for sensitive amino acids like histidine and cysteine.[6]

Experimental Protocols

The following are generalized protocols for comparing the efficiency of different coupling reagents in solid-phase peptide synthesis (SPPS).

General Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Coupling reagents (e.g., HATU, HBTU, COMU, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Washing solvents (e.g., Dichloromethane (DCM), DMF)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

1. Resin Preparation:

  • Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Wash the resin with DMF.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF followed by DCM and then DMF again.

3. Coupling Protocol (Example with HATU):

  • Activation: In a separate vessel, dissolve the Fmoc-hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For very hindered couplings, a second coupling might be necessary.[3]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by DCM.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.[7] If the coupling is incomplete, a second coupling (recoupling) should be performed.

4. Protocol for other reagents:

  • HBTU: Follow the same procedure as HATU, but a longer reaction time of 2-4 hours is generally recommended for hindered amino acids.[2]

  • COMU: Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and COMU (e.g., 3.9 equivalents) in DMF. Add DIPEA (e.g., 8 equivalents) to the solution. Add this solution to the deprotected peptide-resin and allow it to react.[8]

  • PyBOP: The protocol is similar to aminium salts, involving pre-activation with the amino acid and base before addition to the resin.

5. Cleavage and Analysis:

  • After the final coupling and deprotection steps, wash and dry the resin.

  • Cleave the peptide from the resin using a suitable cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Analyze the crude peptide by HPLC to determine purity and yield, and by mass spectrometry to confirm the correct product.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the comparative study of coupling reagents.

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Amino Acid (Carboxyl Group) Active_Ester Reactive Intermediate (e.g., OAt-ester) Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester New_Peptide_Bond New Peptide Bond Formed Active_Ester->New_Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond

Caption: General mechanism of peptide bond formation using coupling reagents.

Experimental_Workflow cluster_coupling Parallel Coupling Comparison start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF/DCM) deprotection->wash1 reagent1 Couple with Reagent A (e.g., HATU) wash1->reagent1 reagent2 Couple with Reagent B (e.g., HBTU) wash1->reagent2 reagent3 Couple with Reagent C (e.g., COMU) wash1->reagent3 wash2 Wash Resin reagent1->wash2 reagent2->wash2 reagent3->wash2 kaiser_test Kaiser Test (Check for completion) wash2->kaiser_test recouple Recouple if necessary kaiser_test->recouple Positive Result cleavage Cleave Peptide from Resin kaiser_test->cleavage Negative Result recouple->wash2 analysis Analyze Crude Product (HPLC, Mass Spec) cleavage->analysis end End: Compare Results analysis->end

Caption: Workflow for comparing the efficiency of different coupling reagents.

References

Comparative

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing 4-Aminomethyltetrahydropyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The development of peptide-based therapeutics holds immense promise due to their high specificity and potency. However, a significant hurdle in their clinic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics holds immense promise due to their high specificity and potency. However, a significant hurdle in their clinical application is their inherent susceptibility to enzymatic degradation, leading to a short in-vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids to enhance proteolytic resistance. This guide provides a comparative assessment of the enzymatic stability of peptides modified with 4-Aminomethyltetrahydropyran-4-carboxylic acid (Amtpc) and other stability-enhancing alternatives, supported by experimental data and detailed protocols.

While direct quantitative data for the enzymatic stability of peptides containing 4-Aminomethyltetrahydropyran-4-carboxylic acid (Amtpc) is not extensively available in the current literature, we can draw valuable insights from studies on structurally similar non-proteinogenic amino acids. For the purpose of this guide, we will present data on peptides containing 4-aminopiperidine-4-carboxylic acid (Api), a cyclic amino acid that, like Amtpc, is expected to confer significant steric hindrance to proteases.[1] This comparison will serve as a valuable framework for researchers looking to evaluate the enzymatic stability of their own novel peptide modifications.

Comparative Enzymatic Stability Data

The incorporation of cyclic amino acids into a peptide backbone is a well-established strategy to improve resistance to enzymatic degradation.[1] The rigid cyclic structure can sterically hinder the approach of proteases, thereby preventing cleavage of adjacent peptide bonds. The table below summarizes the enzymatic stability of a model peptide and its analogue containing 4-aminopiperidine-4-carboxylic acid (Api) when subjected to enzymatic degradation by proteinase K.

Peptide SequenceModificationIncubation Time (hours)Remaining Peptide (%)Reference
17KKV-AibNone (Control)24< 40%[1]
Peptide 2K replaced with Api24> 60%[1]
Peptide 3K replaced with Api24> 60%[1]
Peptide 4K replaced with Api24> 60%[1]

Table 1: In vitro stability of a model peptide and its Api-modified analogues in the presence of proteinase K.[1]

The data clearly indicates that the incorporation of the cyclic amino acid Api significantly enhances the peptide's resistance to proteolytic degradation by proteinase K.[1] After a 24-hour incubation period, over 60% of the Api-containing peptides remained intact, compared to less than 40% of the unmodified parent peptide.[1] This highlights the potential of cyclic structures like Api, and by extension Amtpc, in prolonging the half-life of therapeutic peptides.

Experimental Protocols

Accurate assessment of enzymatic stability is crucial for the development of robust peptide drug candidates. Below are detailed methodologies for key experiments.

In Vitro Peptide Stability Assay in Human Plasma/Serum

This protocol outlines a general procedure for evaluating the stability of a modified peptide in a physiologically relevant matrix.

1. Materials:

  • Test peptide and unmodified control peptide (lyophilized)

  • Human plasma or serum (commercially available or freshly prepared with appropriate anticoagulants)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC or LC-MS system

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Vortex mixer

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a stock solution of the test peptide and the control peptide in PBS at a concentration of 1 mg/mL.

  • Incubation:

    • In a microcentrifuge tube, add a specific volume of human plasma or serum.

    • Spike the plasma/serum with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Protein Precipitation:

    • To the collected aliquot, add an equal volume of cold acetonitrile containing 0.1% TFA to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the 0-hour time point.

    • Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Visualizing Experimental Workflow and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific concepts.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Plasma Human Plasma/Serum Plasma->Incubation Sampling Time-Point Sampling Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis RP-HPLC / LC-MS Analysis Centrifugation->Analysis Data_Analysis Data Analysis & Half-life Calculation Analysis->Data_Analysis

Caption: Workflow for assessing peptide enzymatic stability in vitro.

Signaling_Pathway cluster_peptide Peptide Therapeutic cluster_cell Target Cell cluster_degradation Degradation Pathway Peptide Therapeutic Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding Degradation Peptide Degradation Peptide->Degradation Cleavage Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Effect Proteases Proteolytic Enzymes Proteases->Degradation

Caption: Peptide interaction with its target and competing degradation.

Conclusion

The incorporation of non-proteinogenic amino acids like 4-Aminomethyltetrahydropyran-4-carboxylic acid represents a promising avenue for enhancing the enzymatic stability of peptide therapeutics. While direct comparative data for Amtpc is emerging, the significant stability improvements observed with the structurally related Api molecule underscore the potential of this strategy. The provided experimental protocols and visualizations offer a robust framework for researchers to systematically evaluate and compare the stability of their novel peptide modifications, ultimately accelerating the development of more effective and durable peptide-based drugs.

References

Validation

A Comparative Guide to Tetrahydropyran and Piperidine Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals The strategic selection of scaffolds is a cornerstone of modern drug design, profoundly influencing the physicochemical properties, pharmacokinetic profile,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of scaffolds is a cornerstone of modern drug design, profoundly influencing the physicochemical properties, pharmacokinetic profile, and biological activity of therapeutic agents. Among the most prevalent and versatile saturated heterocycles are tetrahydropyran (THP) and piperidine. This guide provides an objective, data-driven comparison of these two critical scaffolds to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Heteroatoms

The replacement of a methylene group in cyclohexane with a nitrogen atom (piperidine) or an oxygen atom (tetrahydropyran) imparts distinct electronic and steric properties that govern their behavior in biological systems.

PropertyTetrahydropyran (THP)PiperidineKey Considerations in Drug Design
pKa ~ -2.9 (of conjugate acid)~11.1The basicity of piperidine allows for salt formation, which can enhance solubility and provide a key interaction point with biological targets. THP is a neutral scaffold.
Calculated logP 0.95[1]0.84[2]Both scaffolds are relatively lipophilic, but the polarity can be modulated by substituents. The nitrogen in piperidine offers a site for hydrogen bonding, which can influence lipophilicity.
Hydrogen Bonding Hydrogen bond acceptorHydrogen bond donor (N-H) and acceptor (N)THP's ether oxygen acts as a hydrogen bond acceptor. Piperidine's nitrogen can act as both a hydrogen bond donor and acceptor, offering more diverse interaction possibilities.
Dipole Moment ~1.7 D~1.1 DThe greater dipole moment of THP can influence its interaction with polar environments and protein binding sites.

Conformational Analysis: Impact on 3D Space Exploration

Both tetrahydropyran and piperidine predominantly adopt a chair conformation to minimize steric and torsional strain. The conformational preferences of substituents on these rings, quantified by their A-values (Gibbs free energy difference between the axial and equatorial conformers), are critical for determining the three-dimensional shape of a molecule and its interaction with a biological target.

SubstituentTetrahydropyran (2-position) A-value (kcal/mol)Piperidine (N-unsubstituted, various positions) A-value (kcal/mol)Significance in Drug Design
-CH₃ -1.74The steric bulk of substituents dictates their preferred orientation, influencing the overall molecular shape and potential for steric clashes within a binding pocket.
-OH -0.6 (axial preferred in some cases)The anomeric effect in THP can favor an axial orientation for electronegative substituents at the 2-position, a key difference from piperidine.
-F -0.15 (axial)The conformational preference of polar substituents in piperidine can be influenced by protonation of the nitrogen.[3]
-COOCH₃ -1.1Understanding the conformational bias is crucial for designing molecules that present the correct pharmacophoric groups in the optimal orientation for target engagement.

Biological Activity and Therapeutic Applications

Both piperidine and tetrahydropyran are integral components of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.

Piperidine: Often referred to as a "privileged scaffold," piperidine is found in a vast number of biologically active compounds.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.

Tetrahydropyran: The THP motif is also prevalent in natural products and pharmaceuticals.[5] It is often employed as a bioisostere for cyclohexane and other cyclic ethers to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.

Case Study: Bioisosteric Replacement

A compelling example of the strategic replacement of a piperidine with a tetrahydropyran scaffold can be found in the development of selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) synthesis_workflow start Starting Material (e.g., Tetrahydropyran-4-one or N-protected Piperidin-4-one) reaction1 Reductive Amination or other amination strategies start->reaction1 intermediate Intermediate Product reaction1->intermediate purification Purification (e.g., Chromatography) intermediate->purification final_product Final Product (4-Aminotetrahydropyran or 4-Aminopiperidine) purification->final_product experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_metabolic_stability Metabolic Stability Assay (HLM) cell_culture 1. Cell Seeding & Incubation treatment 2. Compound Treatment cell_culture->treatment mtt_addition 3. MTT Reagent Addition treatment->mtt_addition solubilization 4. Formazan Solubilization mtt_addition->solubilization readout 5. Absorbance Reading (570 nm) solubilization->readout microsome_prep 1. Prepare Human Liver Microsomes (HLM) incubation 2. Incubate Compound with HLM & NADPH microsome_prep->incubation quenching 3. Quench Reaction at Time Points incubation->quenching analysis 4. LC-MS/MS Analysis of Parent Compound quenching->analysis data_analysis 5. Calculate Half-life & Intrinsic Clearance analysis->data_analysis

References

Comparative

Validating the Structure of Synthesized 4-Aminomethyltetrahydropyran-4-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Alternative Analytical Techniques

For researchers, scientists, and drug development professionals, the unambiguous determination of a synthesized molecule's three-dimensional structure is a critical step in the research and development pipeline. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a synthesized molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural validation of small molecules like 4-Aminomethyltetrahydropyran-4-carboxylic acid, alongside alternative and complementary analytical techniques. Due to the limited availability of public crystallographic data for 4-Aminomethyltetrahydropyran-4-carboxylic acid, this guide will utilize the crystal structure of trans-4-Aminocyclohexanecarboxylic acid as a structurally related analogue to illustrate the principles and data generated from an X-ray crystallography study.

Unveiling the Molecular Architecture: The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, stereochemistry, and conformation. The resulting data, including bond lengths, bond angles, and torsion angles, offer an unparalleled level of structural detail, confirming the successful synthesis of the target compound.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a detailed molecular structure involves several key stages:

1. Crystallization: The initial and often most challenging step is to grow high-quality single crystals of the compound. A common method is slow evaporation or vapor diffusion.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded by a detector.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and angles.

A Case Study: The Crystal Structure of trans-4-Aminocyclohexanecarboxylic Acid

As a proxy for our target molecule, the crystallographic data for trans-4-Aminocyclohexanecarboxylic acid provides a clear example of the rich, quantitative information obtained from an SC-XRD experiment.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.835(2)
b (Å)10.337(3)
c (Å)11.288(3)
β (°)107.18(3)
Volume (ų) 984.1(4)
Selected Bond Lengths (Å)
C1-C21.525(2)
C2-C31.523(2)
C4-N11.489(2)
C7-O11.259(2)
C7-O21.258(2)
**Selected Bond Angles (°) **
C1-C2-C3111.4(1)
C3-C4-C5111.3(1)
O1-C7-O2125.6(1)

Note: The data presented is for a representative structure and should be consulted from the original crystallographic information file (CIF) for research purposes.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, a suite of other analytical methods are routinely employed to characterize synthesized molecules. These techniques offer complementary information and are often used for initial confirmation and purity assessment.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of atomic nuclei (¹H, ¹³C, etc.), revealing the connectivity and stereochemistry of the molecule.Non-destructive, provides detailed information about the molecular skeleton, and can be used for both qualitative and quantitative analysis.Requires a relatively large amount of sample, and complex spectra can be difficult to interpret. Does not directly provide bond lengths and angles.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure.High sensitivity, requires very small amounts of sample, and can be coupled with chromatographic techniques for mixture analysis.Does not provide information about stereochemistry or conformation.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.Fast and simple to perform, provides a characteristic "fingerprint" for a compound.Provides limited information about the overall molecular structure.

Visualizing the Workflow and Logic

To better understand the process of structural validation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical connections in confirming the structure of a synthesized molecule.

experimental_workflow Experimental Workflow for Structural Validation cluster_alternatives Alternative/Complementary Analyses synthesis Synthesis of 4-Aminomethyl- tetrahydropyran-4-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Structure Solution & Refinement xrd->structure validation Final Structural Validation structure->validation nmr->validation ms->validation ir->validation

Figure 1. Experimental workflow for the synthesis and structural validation of a small molecule.

logical_relationship Logical Confirmation of Molecular Structure target Hypothesized Structure: 4-Aminomethyltetrahydropyran-4-carboxylic acid xrd_data X-ray Diffraction Data (Electron Density Map) target->xrd_data is subjected to derived_info Derived Structural Information xrd_data->derived_info yields connectivity Atomic Connectivity derived_info->connectivity bond_lengths Bond Lengths derived_info->bond_lengths bond_angles Bond Angles derived_info->bond_angles stereochem Stereochemistry derived_info->stereochem conformation Conformation derived_info->conformation confirmed_structure Confirmed 3D Structure connectivity->confirmed_structure bond_lengths->confirmed_structure bond_angles->confirmed_structure stereochem->confirmed_structure conformation->confirmed_structure

Figure 2. Logical flow from experimental data to confirmed molecular structure.

Validation

A Comparative Guide to Resin Performance in the Solid-Phase Synthesis of Constrained Peptides

For researchers, scientists, and drug development professionals, the solid-phase synthesis of constrained peptides is a critical technique for creating stable and biologically active molecules. The choice of solid suppor...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the solid-phase synthesis of constrained peptides is a critical technique for creating stable and biologically active molecules. The choice of solid support, or resin, is a pivotal decision that profoundly influences the yield, purity, and overall success of the synthesis, particularly for complex cyclic and otherwise constrained structures. This guide provides an objective comparison of the performance of commonly used resins in this application, supported by experimental data and detailed protocols.

Key Performance Characteristics of SPPS Resins

The efficacy of a resin in the synthesis of constrained peptides is determined by several key characteristics that affect everything from reaction kinetics to the final cyclization efficiency. These include its loading capacity, the chemical nature of its linker, and its stability throughout the synthesis and cleavage steps.[1]

Resin TypePrimary Application for Constrained PeptidesTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)
Wang Resin Synthesis of peptides with a C-terminal carboxylic acid; suitable for side-chain anchoring strategies for head-to-tail cyclization.[1][2]0.3 - 1.050 - 90Moderate to High
Rink Amide Resin Synthesis of peptides with a C-terminal amide; often used for side-chain anchoring to facilitate on-resin cyclization.[1][3]0.3 - 1.052 - 90+Moderate to High
2-Chlorotrityl (2-CTC) Resin Synthesis of protected peptide fragments for solution-phase cyclization or for on-resin cyclization where mild cleavage of the linear precursor is desired.[1][4][5]0.3 - 1.6+Generally highHigh
PEG-Based Resins (e.g., TentaGel, ChemMatrix) Synthesis of long or "difficult" hydrophobic peptides that are prone to aggregation; their enhanced swelling properties can improve cyclization efficiency.[6][7]0.15 - 0.5HighHigh
DEG-Crosslinked Polystyrene Resins An alternative to standard polystyrene resins, offering improved hydrophilicity and flexibility, leading to higher purities and yields for challenging peptides.[8]VariesHighHigh

Performance in Constrained Peptide Synthesis

The synthesis of constrained peptides often involves an on-resin cyclization step, which can be either "head-to-tail" or "side-chain-to-side-chain." The choice of resin plays a crucial role in the efficiency of this critical step.

Head-to-Tail Cyclization

Head-to-tail cyclization on a solid support is challenging because the C-terminus is typically attached to the resin.[9] To overcome this, a common strategy is to anchor the peptide to the resin via the side chain of a trifunctional amino acid, such as aspartic acid, glutamic acid, or lysine.[3][9] This leaves the C-terminus free to react with the N-terminus.

Influence of Resin Loading: A critical factor in on-resin cyclization is the loading capacity of the resin. High loading can lead to intermolecular side reactions, such as dimerization, where two peptide chains react with each other instead of cyclizing intramolecularly. Lowering the resin loading increases the distance between peptide chains, favoring the desired intramolecular cyclization.

Resin Type and Cyclization Efficiency:

  • 2-Chlorotrityl (2-CTC) Resin: This resin is highly advantageous for both on-resin and solution-phase cyclization strategies.[4] Its extreme acid lability allows the linear peptide to be cleaved under very mild conditions (e.g., 1-5% TFA in DCM), leaving the side-chain protecting groups intact.[1][4] This is particularly useful for subsequent solution-phase cyclization. For on-resin cyclization, the steric bulk of the trityl linker can help minimize intermolecular interactions.[4]

  • Wang and Rink Amide Resins: These are commonly used for side-chain anchoring strategies. For instance, the side chain of an aspartic or glutamic acid can be attached to the resin, allowing for the synthesis of the linear peptide followed by on-resin head-to-tail cyclization.[3] The choice between Wang and Rink Amide depends on whether a C-terminal acid or amide is desired in the final linear peptide if it were to be cleaved without cyclization.[1]

  • PEG-Based Resins: For long or aggregation-prone peptides, the enhanced swelling and hydrophilicity of PEG-based resins can improve the solvation of the growing peptide chain, preventing aggregation and making the N- and C-termini more accessible for cyclization.[6][7]

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 20-30 minutes before the first amino acid is coupled.[1]

  • Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF.[10]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF and then added to the resin.[10] The reaction is allowed to proceed for 1-2 hours.[10]

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[10]

Protocol for On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring of Aspartic Acid

This protocol describes the synthesis of a cyclic peptide by anchoring the side chain of an aspartic acid to a Wang or Rink Amide resin.

  • Attachment of the First Amino Acid: The side chain of an Fmoc-protected aspartic acid with an allyl-protected carboxylic acid at the C-terminus (Fmoc-Asp-OAll) is coupled to the resin.

  • Peptide Elongation: The linear peptide is synthesized according to the general SPPS workflow.

  • Allyl Deprotection: The allyl protecting group on the C-terminus of the aspartic acid is selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.[9]

  • On-Resin Cyclization: The now-free C-terminal carboxylic acid is activated with a coupling reagent (e.g., DIC/Oxyma), and the N-terminal Fmoc group is removed to allow for the intramolecular amide bond formation.[9]

  • Cleavage and Final Deprotection: The cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[1][9]

Protocol for Synthesis of a Protected Linear Peptide on 2-CTC Resin for Solution-Phase Cyclization
  • Loading the First Amino Acid: The first Fmoc-amino acid is loaded onto the 2-CTC resin using DIPEA in DCM.[10]

  • Peptide Elongation: The peptide chain is assembled using the standard Fmoc-SPPS workflow.

  • Mild Cleavage: The fully protected linear peptide is cleaved from the 2-CTC resin using a mild solution of 1-5% TFA in DCM.[1] This leaves the side-chain protecting groups intact.[1]

  • Solution-Phase Cyclization: The protected linear peptide is then cyclized in solution under high-dilution conditions using a suitable coupling reagent.

Visualizing the Workflow and Logic

Solid-Phase Synthesis and On-Resin Cyclization Workflow

SPPS_Cyclization_Workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Repeat Repeat n-1 times Wash1->Repeat Repeat->Deprotection1 Next Cycle SideChain_Deprotection Selective Side-Chain Deprotection (if needed) Repeat->SideChain_Deprotection Complete Linear Sequence Termini_Deprotection N- and C-Termini Deprotection SideChain_Deprotection->Termini_Deprotection Cyclization Intramolecular Coupling Termini_Deprotection->Cyclization Wash2 Final Washing Cyclization->Wash2 Cleavage Cleavage & Global Deprotection Wash2->Cleavage Purification Purification Cleavage->Purification Final_Peptide Constrained Peptide Purification->Final_Peptide

Caption: Workflow for solid-phase synthesis and on-resin cyclization of constrained peptides.

Resin Selection Logic for Constrained Peptides

Resin_Selection_Logic Start Start: Synthesize Constrained Peptide Cyclization_Strategy Cyclization Strategy? Start->Cyclization_Strategy On_Resin On-Resin Cyclization Cyclization_Strategy->On_Resin On-Resin Solution_Phase Solution-Phase Cyclization Cyclization_Strategy->Solution_Phase Solution-Phase Peptide_Properties Peptide Properties? Difficult_Sequence Long or Hydrophobic (Aggregation Prone) Peptide_Properties->Difficult_Sequence Difficult Standard_Sequence Standard Sequence Peptide_Properties->Standard_Sequence Standard On_Resin->Peptide_Properties Resin_2CTC 2-Chlorotrityl (2-CTC) Resin Solution_Phase->Resin_2CTC Resin_PEG PEG-Based or DEG-Crosslinked Resin Difficult_Sequence->Resin_PEG Resin_Side_Chain Wang or Rink Amide (Side-Chain Anchoring) Standard_Sequence->Resin_Side_Chain Resin_Standard Wang, Rink Amide, or 2-CTC Standard_Sequence->Resin_Standard

Caption: Decision tree for selecting a suitable resin for constrained peptide synthesis.

References

Comparative

A Comparative Analysis of the Pharmacokinetic Properties of Modified Peptides

For Researchers, Scientists, and Drug Development Professionals The therapeutic promise of peptides is often curtailed by their inherent pharmacokinetic limitations, primarily rapid in vivo degradation and swift renal cl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their inherent pharmacokinetic limitations, primarily rapid in vivo degradation and swift renal clearance, leading to a short biological half-life.[1][2] To overcome these hurdles, various chemical modification strategies have been developed to enhance their stability and prolong their circulation time, thereby improving their therapeutic efficacy.[3][4] This guide provides an objective comparison of the pharmacokinetic profiles of native peptides and their modified counterparts, supported by experimental data and detailed methodologies.

Impact of Modifications on Pharmacokinetic Parameters: A Comparative Overview

To illustrate the profound impact of chemical modifications on the pharmacokinetic properties of peptides, we will compare the native peptide Somatostatin with its modified analog, Octreotide, and the native Glucagon-Like Peptide-1 (GLP-1) with its modified analogs, Exenatide and Lixisenatide.

Somatostatin is a native peptide hormone with a very short in vivo half-life of 1-3 minutes, severely limiting its therapeutic application.[1] Octreotide, a synthetic octapeptide analog of somatostatin, incorporates strategic modifications, including the inclusion of D-amino acids and a C-terminal alcohol, which confer significant resistance to enzymatic degradation.[1]

Similarly, the native hormone GLP-1 has a plasma half-life of less than two minutes due to rapid enzymatic breakdown.[5] Exenatide, a synthetic version of exendin-4, a peptide found in the saliva of the Gila monster, shares 53% of its amino acid sequence with human GLP-1 but is resistant to the primary enzyme responsible for GLP-1 degradation.[6][7] Lixisenatide is another GLP-1 receptor agonist based on exendin-4, with a C-terminal modification of six lysine residues that enhances its resistance to enzymatic degradation.

The following table summarizes the key pharmacokinetic parameters of these peptides, showcasing the dramatic improvements achieved through modification.

PeptideModification StrategyIn Vivo Half-Life (t½)Bioavailability (F)Key Structural Changes
Somatostatin (Native) None1-3 minutes[1]Not applicable (administered IV)14-amino acid cyclic peptide
Octreotide (Analog) D-amino acid substitution, truncation90-120 minutes[1]~100% (subcutaneous)8-amino acid cyclic peptide with a D-phenylalanine and a D-tryptophan residue, and a C-terminal threonyl-ol
GLP-1 (Native) None< 2 minutes[5]Not applicable (rapidly degraded)30 or 31 amino acid linear peptide
Exenatide (Analog) Amino acid substitution (based on Exendin-4)~2.4 hours[6]65-75% (subcutaneous)[6]39-amino acid peptide with substitutions that confer resistance to DPP-4 degradation
Lixisenatide (Analog) C-terminal modification~3 hours[6]~32% (subcutaneous)[6]44-amino acid peptide with a C-terminal hexalysine motif

Experimental Protocols for Pharmacokinetic Analysis

A standardized assessment of in vivo stability is crucial for the preclinical development of peptide therapeutics. Below is a representative protocol for determining the pharmacokinetic profile and half-life of a peptide in a murine model.

Objective: To determine the in vivo half-life of a test peptide after intravenous administration to rats.
Materials:
  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Healthy, male Sprague-Dawley rats (8-10 weeks old).

  • Anesthesia (e.g., isoflurane).

  • Intravenous catheterization supplies.

  • Blood collection tubes (e.g., containing EDTA).

  • Centrifuge.

  • Analytical instrumentation for peptide quantification (e.g., LC-MS/MS).

Methodology:
  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water. Anesthetize the rats and place an intravenous catheter in the tail vein for drug administration and blood sampling.

  • Dosing: Administer the test peptide via a single intravenous (IV) bolus injection into the tail vein. A typical dose might be in the range of 1-5 mg/kg.[1]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 360 minutes) post-administration.

  • Plasma Preparation: Immediately process the collected blood by centrifugation at 4°C to separate the plasma.[1] Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

  • Data Analysis: Plot the plasma concentration of the peptide against time. Calculate the pharmacokinetic parameters, including the elimination half-life (t½), using appropriate software. The half-life is typically determined from the terminal phase of the concentration-time curve.[1][8]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are provided below to illustrate the experimental workflow for assessing in vivo peptide stability and the logical relationship of peptide modification strategies to enhance stability.

Experimental_Workflow cluster_preclinical Preclinical Assessment Peptide_Synthesis Peptide Synthesis & Modification InVitro_Assay In Vitro Stability (Plasma/Serum) Peptide_Synthesis->InVitro_Assay Initial Screening Animal_Model Animal Model (e.g., Rat, Mouse) InVitro_Assay->Animal_Model Candidate Selection Dosing IV/SC Dosing Animal_Model->Dosing Blood_Sampling Blood Sampling (Time Course) Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Quantification Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (t½, CL, Vd) LC_MS_Analysis->PK_Analysis Peptide_Modification_Strategies cluster_problem Challenges for Native Peptides cluster_solutions Modification Strategies cluster_outcomes Improved Pharmacokinetics Rapid_Degradation Rapid Enzymatic Degradation Short_HalfLife Short In Vivo Half-Life AA_Sub Amino Acid Substitution (D-amino acids) Rapid_Degradation->AA_Sub Cyclization Cyclization Rapid_Degradation->Cyclization Terminal_Mod N/C-Terminal Modification Rapid_Degradation->Terminal_Mod Renal_Clearance Fast Renal Clearance PEGylation PEGylation Renal_Clearance->PEGylation Lipidation Lipidation Renal_Clearance->Lipidation Increased_Stability Increased Proteolytic Stability AA_Sub->Increased_Stability Cyclization->Increased_Stability Reduced_Clearance Reduced Renal Clearance PEGylation->Reduced_Clearance Lipidation->Reduced_Clearance Terminal_Mod->Increased_Stability Prolonged_HalfLife Prolonged In Vivo Half-Life Increased_Stability->Prolonged_HalfLife Reduced_Clearance->Prolonged_HalfLife

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Aminomethyltetrahydropyran-4-carboxylic Acid: A Step-by-Step Guide

For Immediate Reference: Essential Safety and Disposal Information I. Hazard Assessment and Classification Based on available data for analogous compounds, 4-Aminomethyltetrahydropyran-4-carboxylic acid is anticipated to...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

I. Hazard Assessment and Classification

Based on available data for analogous compounds, 4-Aminomethyltetrahydropyran-4-carboxylic acid is anticipated to possess the following hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[1][2][5]

  • Irritant: May cause respiratory tract irritation.[2][4]

  • Harmful if swallowed. [4]

Quantitative Hazard Data Summary (Based on Related Compounds):

Hazard ClassificationGHS Category (Typical for similar compounds)Key Precautionary Statements
Skin Corrosion/IrritationCategory 1B / 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
Serious Eye Damage/IrritationCategory 1 / 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Acute Toxicity, OralCategory 4P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

II. Personal Protective Equipment (PPE) and Handling

Before handling 4-Aminomethyltetrahydropyran-4-carboxylic acid for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of small quantities of 4-Aminomethyltetrahydropyran-4-carboxylic acid typically found in a research setting.

A. Neutralization of Small Spills:

For minor spills, a carefully controlled neutralization process can be employed before collection as hazardous waste.

  • Containment: Cordon off the spill area to prevent spreading.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the spill.[7] The reaction may be exothermic, so proceed with caution.[2]

  • Verification: Test the pH of the mixture to ensure it is within a neutral range (typically pH 6-8).

  • Collection: Absorb the neutralized mixture with an inert material like vermiculite or sand.

  • Packaging: Place the absorbed material into a clearly labeled, sealed container for hazardous waste.

B. Disposal of Unused or Waste Product:

Unused or waste 4-Aminomethyltetrahydropyran-4-carboxylic acid must be disposed of as hazardous chemical waste. Do not discharge it down the drain or into the regular trash.

  • Segregation: Collect the waste in a designated, compatible, and properly sealed container.[8] The container should be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

C. Disposal of Contaminated Materials:

Any materials that have come into contact with 4-Aminomethyltetrahydropyran-4-carboxylic acid, such as gloves, weigh boats, and paper towels, must also be treated as hazardous waste.

  • Collection: Place all contaminated disposable items into a designated hazardous waste bag or container.

  • Labeling: Ensure the container is clearly labeled as containing chemically contaminated waste.

  • Disposal: Dispose of this container through your institution's hazardous waste management stream.

IV. Logical Workflow for Disposal

Below is a visual representation of the decision-making and procedural flow for the proper disposal of 4-Aminomethyltetrahydropyran-4-carboxylic acid.

DisposalWorkflow Disposal Workflow for 4-Aminomethyltetrahydropyran-4-carboxylic acid start Identify Waste for Disposal is_spill Is it a small, manageable spill? start->is_spill contaminated_materials Are there contaminated disposables? start->contaminated_materials neutralize Neutralize with weak base (e.g., sodium bicarbonate) is_spill->neutralize Yes collect_waste Collect in a designated hazardous waste container is_spill->collect_waste No (Unused/Waste Product) collect_spill Absorb with inert material neutralize->collect_spill package_spill Package in a labeled hazardous waste container collect_spill->package_spill store_waste Store in a designated satellite accumulation area package_spill->store_waste label_waste Label container with 'Hazardous Waste' and chemical name collect_waste->label_waste label_waste->store_waste ehs_pickup Arrange for EHS/contractor pickup store_waste->ehs_pickup collect_contaminated Collect in a separate, labeled hazardous waste container contaminated_materials->collect_contaminated Yes collect_contaminated->store_waste

Caption: Disposal decision workflow.

References

Handling

Personal protective equipment for handling 4-Aminomethyltetrahydropyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical plans for handling 4-Aminomethyltetrahydropyran-4-carboxylic acid, ensuring the saf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Aminomethyltetrahydropyran-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with standard safety procedures.

Hazard Identification and Personal Protective Equipment (PPE)

4-Aminomethyltetrahydropyran-4-carboxylic acid is a chemical that requires careful handling to prevent potential health hazards. Based on available safety data sheets, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to the following PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]To protect against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3][5]To prevent skin contact which can cause irritation.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] A dust mask is recommended when handling the powder outside of a ventilated enclosure.To avoid inhalation of dust particles which may cause respiratory irritation.[1][2]
General Attire Closed-toe shoes and long pants.To provide an additional layer of protection against accidental spills.

Safe Handling and Operational Plan

A systematic approach to handling 4-Aminomethyltetrahydropyran-4-carboxylic acid is crucial to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.[3]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.[4]

  • Handling the Compound:

    • Wear all required PPE as specified in Table 1.

    • Handle the solid material carefully to avoid generating dust.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the compound.

    • If there is a risk of splashing or aerosol generation, perform the work within a chemical fume hood.[3]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal Plan

Proper disposal of 4-Aminomethyltetrahydropyran-4-carboxylic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Disposal:

    • Empty containers should be handled as hazardous waste unless properly decontaminated.

    • Do not reuse empty containers.

  • Regulatory Compliance:

    • Dispose of the chemical waste in accordance with local, regional, and national regulations.[2]

    • Contact your institution's EHS office for specific guidance on hazardous waste disposal procedures.

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of 4-Aminomethyltetrahydropyran-4-carboxylic acid.

Caption: Safe handling and disposal workflow for 4-Aminomethyltetrahydropyran-4-carboxylic acid.

References

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